molecular formula C5H4N2O5S B1598146 5-nitropyridine-2-sulfonic Acid CAS No. 465529-94-6

5-nitropyridine-2-sulfonic Acid

Cat. No.: B1598146
CAS No.: 465529-94-6
M. Wt: 204.16 g/mol
InChI Key: NEQHFODISSWYGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-nitropyridine-2-sulfonic Acid is a useful research compound. Its molecular formula is C5H4N2O5S and its molecular weight is 204.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitropyridine-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O5S/c8-7(9)4-1-2-5(6-3-4)13(10,11)12/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQHFODISSWYGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376536
Record name 5-nitropyridine-2-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465529-94-6
Record name 5-Nitro-2-pyridinesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=465529-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-nitropyridine-2-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyridinesulfonic acid, 5-nitro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: Strategic Importance of 5-Nitropyridine-2-sulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 5-Nitropyridine-2-sulfonic Acid from 3-Nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Pyridines are a cornerstone of N-heterocyclic compounds, integral to modern organic and medicinal chemistry and recognized as a privileged structural motif in drug design.[1] Among pyridine derivatives, nitropyridines serve as versatile and readily available precursors for a wide array of bioactive molecules, including those with antitumor, antiviral, and anti-neurodegenerative properties.[1] this compound, in particular, has emerged as a key intermediate, providing a strategic pathway to various 2,5-disubstituted pyridines.[2][3] These compounds are often challenging to synthesize through other means, making this sulfonic acid derivative a valuable tool for drug discovery and development.

This guide provides a comprehensive technical overview of the synthesis of this compound starting from 3-nitropyridine. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and provide a robust, self-validating protocol grounded in authoritative literature.

The Synthetic Pathway: A Mechanistic Deep Dive

The synthesis of this compound from 3-nitropyridine is not a conventional electrophilic aromatic substitution. The pyridine ring, particularly when bearing an electron-withdrawing nitro group, is highly deactivated towards electrophiles. Standard sulfonation conditions (e.g., fuming sulfuric acid at high temperatures) that work for pyridine itself would be ineffective or lead to decomposition.[4][5]

Instead, the established route proceeds through a nuanced, multi-step process initiated by nucleophilic attack.[2][6] The reaction of 3-nitropyridine with aqueous sodium sulfite is the critical first step, leading to the formation of an intermediate which is then converted to the final product.[2][6]

The reaction sequence is as follows:

  • Nucleophilic Addition and Rearrangement: 3-nitropyridine reacts with aqueous sodium sulfite. This results in the formation of the disodium salt of 5-(N-sulfohydroxyamino)pyridine-2-sulfonic acid.[6]

  • Acidification: The disodium salt is then treated with an acidic ion exchange resin to produce 5-hydroxyaminopyridine-2-sulfonic acid.[6] The reported yield for this intermediate is 63%.[6]

  • Oxidation (Proposed): The final step involves the oxidation of the hydroxyamino group to the nitro group to yield the target compound, this compound. While the initial sources describe the formation of the sulfonic acid from 3-nitropyridine in a two-step reaction, a separate study details the isolation of the hydroxyamino intermediate.[2][6] Therefore, a subsequent oxidation step is mechanistically logical to arrive at the final nitro compound.

This pathway cleverly circumvents the high activation energy barrier of electrophilic substitution on a deactivated ring by leveraging a nucleophilic addition-rearrangement mechanism.

Reaction_Mechanism cluster_0 Step 1 & 2: Sulfite Reaction & Acidification cluster_1 Step 3: Oxidation 3-Nitropyridine 3-Nitropyridine Intermediate_Salt Disodium 5-(N-sulfohydroxyamino) pyridine-2-sulfonate 3-Nitropyridine->Intermediate_Salt + Na2SO3 (aq) Hydroxyamino_Intermediate 5-Hydroxyaminopyridine- 2-sulfonic acid Intermediate_Salt->Hydroxyamino_Intermediate + Acidic Ion Exchange Resin Final_Product 5-Nitropyridine- 2-sulfonic acid Hydroxyamino_Intermediate->Final_Product Oxidation

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is synthesized from the available literature and established laboratory practices. It is designed to be a self-validating system, with clear steps for reaction, workup, and purification.

Reagents and Equipment:

  • 3-Nitropyridine

  • Sodium sulfite (Na₂SO₃)

  • Acidic ion exchange resin (e.g., Amberlite IR-120)

  • Suitable oxidizing agent (e.g., hydrogen peroxide with a catalyst, or a persulfate)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for filtration and extraction

  • pH meter or pH paper

  • Rotary evaporator

Procedure:

Part A: Synthesis of 5-Hydroxyaminopyridine-2-sulfonic Acid [6]

  • Reaction Setup: In a round-bottom flask, dissolve 3-nitropyridine (1.0 eq) in deionized water. Add sodium sulfite (approx. 2.0-2.5 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the consumption of the 3-nitropyridine starting material.

  • Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature. Prepare a column with a strongly acidic ion exchange resin. Pass the aqueous reaction solution through the resin column.

  • Elution and Isolation: Elute the column with deionized water. The product, 5-hydroxyaminopyridine-2-sulfonic acid, will be in the eluate. Collect the appropriate fractions.

  • Concentration: Concentrate the collected fractions under reduced pressure using a rotary evaporator to yield the solid intermediate product. A yield of approximately 63% can be expected for this stage.[6]

Part B: Oxidation to this compound

  • Redissolution: Dissolve the 5-hydroxyaminopyridine-2-sulfonic acid intermediate in an appropriate solvent system (e.g., water or a buffered aqueous solution).

  • Oxidation: Add the chosen oxidizing agent slowly to the solution while monitoring the temperature. The specific conditions (temperature, reaction time, choice of oxidant) may require optimization.

  • Workup: Upon completion of the oxidation, the workup procedure will depend on the oxidant used. It may involve quenching excess oxidant, adjusting the pH, and extracting the product.

  • Purification and Characterization: The final product, this compound, can be purified by recrystallization. The structure and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The structure of the key intermediate has been previously verified by X-ray analysis.[6]

Quantitative Data Summary

ParameterValue/ConditionSource
Starting Material3-Nitropyridine[2][6]
Key ReagentAqueous Sodium Sulfite[6]
Intermediate5-Hydroxyaminopyridine-2-sulfonic acid[6]
Intermediate Yield63%[6]
Final ProductThis compound[2]
Structure VerificationX-ray analysis (of intermediate)[6]

Experimental Workflow Visualization

Experimental_Workflow Start Start Reaction React 3-Nitropyridine with Na2SO3 (aq) under reflux Start->Reaction Cool Cool to Room Temperature Reaction->Cool Ion_Exchange Pass through Acidic Resin Column Cool->Ion_Exchange Elute Elute with DI Water & Collect Fractions Ion_Exchange->Elute Concentrate_1 Concentrate via Rotary Evaporation Elute->Concentrate_1 Isolate_Intermediate Isolate Hydroxyamino Intermediate Concentrate_1->Isolate_Intermediate Oxidation Oxidize Intermediate to Nitro Group Isolate_Intermediate->Oxidation Workup Quench, Neutralize, & Purify Oxidation->Workup Characterize Characterize Final Product (NMR, MS, IR) Workup->Characterize End End Product Characterize->End

Caption: A streamlined workflow for the synthesis and purification of the target compound.

Safety and Environmental Health Considerations

Handling the chemicals involved in this synthesis requires adherence to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[7] Work should be conducted in a well-ventilated fume hood.[8][9]

  • Chemical Hazards:

    • 3-Nitropyridine: Handle with care, avoiding skin and eye contact.

    • This compound and Intermediates: While specific data is limited, similar compounds can cause serious eye damage, skin irritation, and respiratory irritation.[10] Avoid inhalation of dusts.[9]

  • Emergency Procedures:

    • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

    • Skin Contact: Wash off immediately with plenty of soap and water.[7]

    • Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in accordance with local, state, and federal regulations. Do not let the product enter drains.

Conclusion

The synthesis of this compound from 3-nitropyridine is an elegant example of strategic synthetic design, bypassing the challenges of direct electrophilic substitution on a deactivated pyridine ring. By employing a nucleophilic reaction with sodium sulfite, a reliable and scalable route to this valuable intermediate is achieved. This guide provides the foundational knowledge—from mechanistic insights to a detailed experimental protocol and critical safety data—to empower researchers in leveraging this key building block for the synthesis of novel 2,5-disubstituted pyridines for applications in drug discovery and materials science.

References

  • ResearchGate. (2025). Substitution reactions of this compound. A new pathway to 2,5-disubstituted pyridines. Retrieved from [Link]

  • Pearson. (n.d.). Propose a mechanism for the sulfonation of pyridine, and point out why sulfonation occurs at the 3-position. Retrieved from [Link]

  • Amanote Research. (2001). This compound, a New Precursor for 2,5-Disubstituted Pyridines. Arkivoc. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). The reaction of 3-nitropyridine with sulfite ions; a pathway to 2,5-disubstituted pyridines. Retrieved from [Link]

  • Filo. (2024). The mechanism for the sulfonation of pyridine is to be stated. Retrieved from [Link]

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • PubChem. (n.d.). 5-Nitropyridine-2-thiol. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Nitropyridine-2-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Nitropyridine-2-sulfonic acid is a pivotal, yet sparsely characterized, pyridine derivative that serves as a highly versatile precursor for the synthesis of 2,5-disubstituted pyridines. This structural motif is of significant interest in medicinal chemistry and drug development. The compound's utility is dictated by the unique electronic interplay between the electron-withdrawing nitro and sulfonic acid groups and the inherent properties of the pyridine ring. This guide provides a comprehensive analysis of the known and predicted physicochemical properties of this compound. It details its synthesis, explores its profound reactivity in nucleophilic aromatic substitution, and outlines robust, field-proven experimental protocols for its full characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in synthetic programs.

Molecular Identity and Structural Insights

This compound is a crystalline solid whose structure is defined by a pyridine ring substituted at the 2-position with a sulfonic acid group (-SO₃H) and at the 5-position with a nitro group (-NO₂).

Table 1: Compound Identification and Key Properties

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 465529-94-6[1]
Molecular Formula C₅H₄N₂O₅S[2]
Molecular Weight 204.16 g/mol [2]
Physical Form Light yellow powder[3]
Melting Point Not reported; expected to be >200 °C (decomposes)Inferred from analogs[4][5]
pKa (Predicted) < 0Inferred from sulfonic acid class
Solubility Not reported; expected high solubility in water and polar organic solventsInferred from structure

The key to understanding this molecule's utility lies in its electronic architecture. The sulfonic acid group is one of the strongest acidic functional groups in organic chemistry. The nitro group at the 5-position (para to the sulfonic acid group) and the ring nitrogen atom are both powerful electron-withdrawing groups. This electronic pull renders the C2 and C6 positions of the pyridine ring highly electron-deficient, which is the causal factor behind the compound's characteristic reactivity.

Synthesis Pathway and Chemical Reactivity

Synthesis from 3-Nitropyridine

This compound is not typically prepared by direct sulfonation but rather through a multi-step pathway starting from 3-nitropyridine.[2][6] This pathway leverages a unique reaction with sulfite ions followed by oxidation.

The synthesis proceeds in two primary stages:

  • Formation of the Hydroxylamine Intermediate : 3-nitropyridine reacts with an aqueous solution of sodium sulfite. This is not a simple substitution but a complex reaction that results in the formation of 5-hydroxyaminopyridine-2-sulfonic acid after treatment with an acidic ion-exchange resin.[7][8]

  • Oxidation to the Final Product : The intermediate, 5-hydroxyaminopyridine-2-sulfonic acid, is then oxidized to yield this compound.[3] While various oxidizing agents can be used, potassium permanganate has been reported as an efficient method.[3]

Synthesis_Workflow cluster_step1 Step 1: Sulfonation and Reduction cluster_step2 Step 2: Oxidation A 3-Nitropyridine C Intermediate: 5-(N-sulfohydroxyamino)pyridine-2-sulfonic acid disodium salt A->C Reaction B Sodium Sulfite (aq) B->C E 5-Hydroxyaminopyridine-2-sulfonic acid C->E Acidification D Acidic Ion Exchange Resin D->E G This compound E->G Oxidation F Oxidizing Agent (e.g., KMnO4) F->G

Figure 1: Synthesis pathway of this compound.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic value of this compound stems from the exceptional lability of its sulfonate group in nucleophilic aromatic substitution (SNAr) reactions.[9] The sulfonate is an excellent leaving group, and its departure is strongly activated by the resonance stabilization provided by both the ring nitrogen and the para-nitro group.[8] This allows for the facile introduction of a wide array of nucleophiles at the C2 position under relatively mild conditions.

This high reactivity makes the compound a superior precursor for generating libraries of 2,5-disubstituted pyridines, a common scaffold in pharmacologically active molecules.

Table 2: Representative Nucleophilic Substitution Reactions

NucleophileReagent(s)ProductYieldSource
MethoxideMethanol2-Methoxy-5-nitropyridine95%[9]
EthoxideEthanol2-Ethoxy-5-nitropyridine97%[9]
AmmoniaAmmonia2-Amino-5-nitropyridine92%[9]
ButylamineButylamine2-Butylamino-5-nitropyridine76%[9]
ChloridePCl₅2-Chloro-5-nitropyridine87%[9]

This reactivity profile demonstrates the compound's role as a versatile synthetic hub, enabling efficient access to amines, ethers, and halides that can be further functionalized.

Physicochemical Properties: Protocols and Analysis

Acidity (pKa)

Theoretical Insight: Aromatic sulfonic acids are highly acidic. The presence of the strongly electron-withdrawing nitro group is expected to further increase the acidity, making this compound a very strong acid with an estimated pKa well below 0, ensuring it is fully deprotonated in most aqueous environments.

Experimental Protocol: Potentiometric Titration Potentiometric titration is the gold-standard method for pKa determination due to its precision and reliability. The protocol involves monitoring pH changes of a solution of the analyte upon the stepwise addition of a titrant.

Methodology:

  • System Calibration: Calibrate the potentiometer and pH electrode using standard aqueous buffers at pH 4, 7, and 10 to ensure measurement accuracy.

  • Sample Preparation: Prepare a ~1 mM solution of this compound in deionized water. To maintain constant ionic strength throughout the titration, add potassium chloride to a final concentration of 0.15 M.

  • Titration: Purge the sample solution with nitrogen to remove dissolved CO₂. Titrate the solution with a standardized solution of 0.1 M NaOH, recording the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve. For a strong acid like this, the initial pH will be very low, and the titration curve will show a sharp equivalence point.

  • Validation: Perform the titration in triplicate to ensure reproducibility and calculate the average pKa and standard deviation.

pKa_Workflow A Calibrate pH Meter (pH 4, 7, 10 Buffers) B Prepare Analyte Solution (~1 mM in 0.15 M KCl) A->B C Purge with N2 B->C D Titrate with 0.1 M NaOH C->D E Record pH vs. Volume D->E F Plot Titration Curve E->F G Determine pKa from Inflection Point F->G

Figure 2: Workflow for pKa determination by potentiometric titration.
Aqueous Solubility

Theoretical Insight: The presence of the highly polar and ionizable sulfonic acid group suggests that this compound should exhibit high aqueous solubility. However, factors like crystal lattice energy in the solid state can significantly impact this property.

Experimental Protocol: Thermodynamic Shake-Flask Method The shake-flask method is the definitive technique for determining thermodynamic solubility, as it measures the concentration of a saturated solution at equilibrium.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. This ensures that undissolved solid remains at equilibrium.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This is best achieved by centrifugation followed by filtration through a 0.22 µm syringe filter.

  • Quantification: Dilute the filtered supernatant with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

  • Validation: Repeat the experiment at least three times to establish the mean solubility and standard deviation.

Solubility_Workflow A Add Excess Solid to Buffer B Equilibrate with Agitation (24-48h at constant T) A->B C Separate Phases (Centrifuge/Filter) B->C D Acquire Supernatant C->D E Quantify Concentration (e.g., HPLC-UV) D->E F Calculate Solubility E->F

Sources

5-Nitropyridine-2-sulfonic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of a Versatile Synthetic Intermediate: From Synthesis and Properties to its Pivotal Role in Medicinal Chemistry

CAS Number: 465529-94-6 Molecular Formula: C₅H₄N₂O₅S Molecular Weight: 204.16 g/mol

Introduction

5-Nitropyridine-2-sulfonic acid is a key heterocyclic building block that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, namely the electron-withdrawing nitro group and the versatile sulfonic acid moiety on the pyridine ring, render it a highly valuable precursor for the synthesis of a diverse array of 2,5-disubstituted pyridines. These derivatives are prominent scaffolds in numerous biologically active compounds, making this compound a critical starting material in the development of novel therapeutics. This technical guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, with a particular focus on its utility for researchers, scientists, and drug development professionals.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be inferred from its structure and data from closely related analogues.

PropertyValue/DescriptionSource/Rationale
CAS Number 465529-94-6Synchem
Molecular Formula C₅H₄N₂O₅SSynchem
Molecular Weight 204.16 g/mol Synchem
Appearance Expected to be a crystalline solid.General property of sulfonic acids.
Melting Point Expected to be high (>300 °C), likely decomposing before melting.Analogy with pyridine-3-sulfonic acid.
Boiling Point Not applicable; likely to decompose at high temperatures.General property of sulfonic acids.
Solubility Expected to be soluble in water and polar organic solvents like DMSO and DMF.The sulfonic acid group imparts high polarity.

Synthesis of this compound

The synthesis of this compound is reported to proceed from 3-nitropyridine in a two-step process. This pathway involves an initial reaction to form an intermediate, which is then oxidized to the final product.

Conceptual Synthesis Pathway

Synthesis_Pathway 3-Nitropyridine 3-Nitropyridine Intermediate 5-Hydroxyaminopyridine-2-sulfonic acid 3-Nitropyridine->Intermediate Sulfite ions (e.g., Na2SO3) Final_Product This compound Intermediate->Final_Product Oxidation (e.g., KMnO4)

Caption: Synthesis of this compound from 3-nitropyridine.

Detailed Experimental Protocol (Proposed)

Self-Validating System: The following protocol is a representative procedure based on literature descriptions of the reaction sequence. The successful formation of the intermediate and final product should be monitored by appropriate analytical techniques (e.g., TLC, LC-MS) and the final product's identity confirmed by spectroscopic methods.

Step 1: Synthesis of 5-Hydroxyaminopyridine-2-sulfonic acid

  • In a well-ventilated fume hood, prepare a solution of sodium sulfite in water.

  • To this solution, add 3-nitropyridine portion-wise while maintaining the temperature with an ice bath.

  • The reaction mixture is stirred at a controlled temperature for a specified time to allow for the formation of the hydroxylamine intermediate. The progress of the reaction should be monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is acidified, leading to the precipitation of 5-hydroxyaminopyridine-2-sulfonic acid.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Oxidation to this compound

  • The crude 5-hydroxyaminopyridine-2-sulfonic acid is suspended in water.

  • A solution of potassium permanganate (KMnO₄) is added dropwise to the suspension at a controlled temperature. The reaction is exothermic and should be cooled to prevent side reactions.

  • The disappearance of the purple color of the permanganate indicates the progress of the oxidation.

  • After the addition is complete, the mixture is stirred for an additional period to ensure complete conversion.

  • The manganese dioxide byproduct is removed by filtration.

  • The filtrate containing the potassium salt of this compound can be used directly in subsequent reactions or the free sulfonic acid can be isolated by acidification and evaporation.

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the reactivity of the sulfonic acid group, which acts as a good leaving group in nucleophilic aromatic substitution reactions. This allows for the introduction of a variety of functional groups at the 2-position of the 5-nitropyridine scaffold.

Nucleophilic Substitution Reactions

Reactivity Start This compound Product_O 2-Alkoxy-5-nitropyridines Start->Product_O Alcohols (ROH) Product_N 2-Amino-5-nitropyridines Start->Product_N Amines (RNH2) Product_S 2-Thio-5-nitropyridines Start->Product_S Thiols (RSH)

Caption: Nucleophilic substitution reactions of this compound.

This reactivity profile makes it a superior alternative to 2-chloro-5-nitropyridine in some instances, as the sulfonic acid displacement can offer different reactivity patterns and milder reaction conditions.

Role in Drug Discovery and Development

The 2,5-disubstituted pyridine motif, readily accessible from this compound, is a privileged structure in medicinal chemistry. The nitro group can be readily reduced to an amino group, which can then be further functionalized, providing a gateway to a vast chemical space.

Key Applications in Medicinal Chemistry:
  • Kinase Inhibitors: Many kinase inhibitors, a cornerstone of modern cancer therapy, feature substituted pyridine cores. The ability to introduce diverse functionalities at the 2- and 5-positions is crucial for tuning selectivity and potency.

  • Antimicrobial Agents: The nitropyridine scaffold itself exhibits antimicrobial properties, and its derivatives are explored for the development of new antibacterial and antifungal drugs.

  • Central Nervous System (CNS) Active Compounds: Pyridine derivatives are prevalent in drugs targeting CNS disorders. The synthetic flexibility offered by this compound allows for the creation of libraries of compounds for screening against various neurological targets.

Safety and Handling

Disclaimer: No specific Safety Data Sheet (SDS) for this compound has been found in the public domain. The following information is based on the general hazards associated with sulfonic acids and nitropyridines and should be treated as a guideline. A thorough risk assessment should be conducted before handling this compound.

  • Hazard Statements (Anticipated):

    • Causes severe skin burns and eye damage. (Based on the corrosive nature of sulfonic acids).

    • May be harmful if swallowed, in contact with skin, or if inhaled. (General toxicity of nitroaromatic compounds).

    • May cause an allergic skin reaction.

  • Precautionary Statements (Recommended):

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Use only in a well-ventilated area.

    • Do not breathe dust/fume/gas/mist/vapors/spray.

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If on skin, wash with plenty of water.

    • If swallowed, rinse mouth. Do NOT induce vomiting.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis with significant applications in drug discovery and development. Its ability to serve as a precursor to a wide range of 2,5-disubstituted pyridines makes it an important tool for medicinal chemists. While a comprehensive dataset on its physical and toxicological properties is yet to be fully established, its synthetic utility is well-documented. Further research into its properties and the development of detailed, optimized synthetic protocols will undoubtedly enhance its application in the creation of novel and effective pharmaceuticals.

References

  • Bakke, J. M., & Sletvold, I. (2003). Substitution reactions of this compound. A new pathway to 2,5-disubstituted pyridines. Organic & Biomolecular Chemistry, 1(15), 2710–2715. [Link]

An In-depth Technical Guide to the Structure Elucidation of 5-Nitropyridine-2-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Analytical Challenge of a Disubstituted Pyridine

In the landscape of pharmaceutical and agrochemical development, the unequivocal confirmation of molecular structure is a cornerstone of regulatory compliance, intellectual property protection, and, most critically, ensuring the safety and efficacy of a chemical entity. 5-Nitropyridine-2-sulfonic acid presents a compelling case study in structure elucidation. As a precursor for a variety of 2,5-disubstituted pyridines, its structural integrity is paramount.[1] The presence of two potent electron-withdrawing groups on the pyridine ring, a nitro group at the 5-position and a sulfonic acid group at the 2-position, creates a unique electronic environment that profoundly influences its spectroscopic and spectrometric behavior. This guide provides a comprehensive, multi-technique approach to the structural verification of this molecule, grounded in the principles of modern analytical chemistry. We will not merely present data; we will delve into the causality behind the expected results, offering a robust framework for the confident identification of this compound.

I. Foundational Analysis: Elemental Composition and Molecular Mass

Before delving into the intricacies of molecular connectivity, the foundational step is to confirm the elemental composition and the molecular weight of the analyte. This provides the fundamental building blocks upon which the structural puzzle will be assembled.

A. Elemental Analysis

Elemental analysis by combustion is a quantitative technique that determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample.[2][3][4][5] For a pure sample of this compound (C₅H₄N₂O₅S), the expected elemental composition is a critical first validation point.

Table 1: Theoretical Elemental Composition of C₅H₄N₂O₅S

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.01560.0529.42
Hydrogen (H)1.0144.041.98
Nitrogen (N)14.01228.0213.73
Oxygen (O)16.00580.0039.19
Sulfur (S)32.07132.0715.71
Total 204.18 100.00

Experimental Protocol: Combustion Analysis

  • Sample Preparation: A small, precisely weighed amount of the dried, purified analyte (typically 1-3 mg) is placed in a tin or silver capsule.

  • Combustion: The sample is combusted at high temperatures (≥900 °C) in an oxygen-rich environment. This process converts carbon to CO₂, hydrogen to H₂O, nitrogen to N₂ gas, and sulfur to SO₂.

  • Separation and Detection: The resulting gases are separated by a chromatographic column and quantified using a thermal conductivity detector.

  • Calculation: The percentage of each element is calculated by comparing the detector response of the sample to that of a known standard.

B. High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the molecular formula. Electron ionization (EI) is a common technique for volatile, thermally stable compounds.[1][6][7] However, for a polar, non-volatile molecule like a sulfonic acid, a soft ionization technique such as Electrospray Ionization (ESI) is preferable to minimize fragmentation and preserve the molecular ion.[8][9]

Expected Result: Using negative-ion ESI-MS, the expected molecular ion would be the deprotonated species [M-H]⁻.

  • Calculated Exact Mass for C₅H₃N₂O₅S⁻: 202.9771

  • Observed m/z in HRMS: A measured value within a few parts per million (ppm) of the calculated exact mass provides strong evidence for the proposed molecular formula.

II. Unraveling the Molecular Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[10][11] For this compound, both ¹H and ¹³C NMR, supplemented by 2D techniques, will provide unambiguous evidence of the substitution pattern.

A. ¹H NMR Spectroscopy: Probing the Proton Environment

The pyridine ring has three remaining protons. Their chemical shifts and coupling patterns are highly informative. The electron-withdrawing nature of both the nitro and sulfonic acid groups will deshield all ring protons, shifting them downfield.

Predicted ¹H NMR Spectrum (in D₂O)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-69.0 - 9.2d~2.5 (³J)Most deshielded proton due to proximity to the nitrogen and the sulfonic acid group. Coupled to H-4.
H-48.6 - 8.8dd~8.5 (³J), ~2.5 (⁴J)Deshielded by the nitro group. Coupled to both H-3 and H-6.
H-38.0 - 8.2d~8.5 (³J)Least deshielded of the ring protons, but still significantly downfield. Coupled to H-4.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean NMR tube.[12][13][14]

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of Scans: 16-64 scans for good signal-to-noise.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Referencing: The residual solvent peak is used for calibration (D₂O at ~4.79 ppm, DMSO-d₆ at ~2.50 ppm).

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal the five distinct carbon environments of the pyridine ring. The carbons directly attached to the electron-withdrawing substituents will be significantly deshielded.

Predicted ¹³C NMR Spectrum (in D₂O)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2155 - 160Directly attached to the highly electron-withdrawing sulfonic acid group.
C-5148 - 152Directly attached to the electron-withdrawing nitro group.
C-6140 - 145Deshielded due to proximity to the nitrogen and the sulfonic acid group.
C-4135 - 140Influenced by the nitro group.
C-3125 - 130Least deshielded carbon, but still downfield due to the overall electron-poor nature of the ring.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required due to the lower natural abundance of ¹³C.[12][13]

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Technique: Proton-decoupled for singlet peaks.

    • Number of Scans: 512-2048 scans.

    • Relaxation Delay: 2-5 seconds.

  • Referencing: The solvent peak is used for calibration (DMSO-d₆ at ~39.5 ppm).

C. 2D NMR Spectroscopy: Confirming Connectivity

To definitively assign the proton and carbon signals and confirm their connectivity, 2D NMR experiments are invaluable.[10][11][15][16][17]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, confirming which proton is attached to which carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying the substitution pattern and the positions of quaternary carbons.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Final Structure 1H_NMR ¹H NMR (Proton Signals) HSQC HSQC (¹JCH Correlations) 1H_NMR->HSQC Direct Attachment HMBC HMBC (²⁻³JCH Correlations) 1H_NMR->HMBC Long-Range Connectivity 13C_NMR ¹³C NMR (Carbon Signals) 13C_NMR->HSQC 13C_NMR->HMBC Structure Elucidated Structure of This compound HSQC->Structure HMBC->Structure

Caption: 2D NMR workflow for structural confirmation.

III. Identifying Functional Groups: Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[18][19] For this compound, we expect to see characteristic absorptions for the sulfonic acid, nitro, and aromatic pyridine groups.

Predicted FTIR (ATR) Spectrum

Wavenumber (cm⁻¹)VibrationFunctional Group
3100 - 3000C-H stretchAromatic C-H
~1600, ~1470C=C and C=N stretchPyridine Ring
1550 - 1500Asymmetric NO₂ stretchNitro Group
1350 - 1300Symmetric NO₂ stretchNitro Group
1250 - 1150Asymmetric SO₂ stretchSulfonic Acid
1080 - 1030Symmetric SO₂ stretchSulfonic Acid
~900O-H out-of-plane bendSulfonic Acid

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[20][21][22][23][24]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply firm, even pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.

IV. Fragmentation Analysis: Mass Spectrometry (MS)

In addition to providing the molecular weight, mass spectrometry can offer structural information through the analysis of fragmentation patterns.[22][25] Under harsher ionization conditions or through tandem MS (MS/MS) experiments, this compound is expected to fragment in a predictable manner.

Predicted Fragmentation Pattern (Negative Ion Mode)

G M_H [M-H]⁻ m/z 203 Loss_SO3 Loss of SO₃ (80 Da) M_H->Loss_SO3 Primary Fragmentation Loss_NO2 Loss of NO₂ (46 Da) M_H->Loss_NO2 Alternative Pathway Fragment1 [C₅H₃N₂O₂]⁻ m/z 123 Loss_SO3->Fragment1 Loss_NO2_2 Loss of NO₂ (46 Da) Fragment1->Loss_NO2_2 Further Fragmentation Fragment2 [C₅H₃NSO₂]⁻ m/z 157 Loss_NO2->Fragment2 Loss_SO2 Loss of SO₂ (64 Da) Fragment2->Loss_SO2 Fragment3 [C₅H₃N₂]⁻ m/z 75 Loss_SO2->Fragment3 Loss_NO2_2->Fragment3

Caption: Proposed MS fragmentation pathways.

The most likely fragmentation pathways involve the loss of the sulfonic acid group as SO₃ and the nitro group as NO₂.[8][9] The relative abundance of the fragment ions can provide further confidence in the structural assignment.

Experimental Protocol: Tandem Mass Spectrometry (MS/MS)

  • Ionization: Generate the [M-H]⁻ ion using ESI.

  • Isolation: Isolate the precursor ion (m/z 203) in the first mass analyzer.

  • Fragmentation: Induce fragmentation of the isolated ion using collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

  • Detection: Analyze the resulting fragment ions in the second mass analyzer.

V. The Definitive Proof: Single-Crystal X-ray Crystallography

While the combination of spectroscopic and spectrometric techniques provides overwhelming evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.[26][27][28][29][30]

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow a single, high-quality crystal of this compound, typically by slow evaporation from a suitable solvent.

  • Data Collection: Mount the crystal on a diffractometer and irradiate it with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure and refine the atomic positions, yielding a detailed 3D model of the molecule.

VI. Synthesis and Conclusion: A Self-Validating System

The structure elucidation of this compound is a testament to the power of a multi-faceted analytical approach. Each technique provides a piece of the puzzle, and their collective agreement creates a self-validating system. Elemental analysis and HRMS confirm the molecular formula. ¹H and ¹³C NMR, supported by 2D methods, map out the precise connectivity of the atoms. FTIR identifies the key functional groups, and MS/MS reveals characteristic fragmentation patterns. Finally, X-ray crystallography can provide an indisputable 3D image of the molecule. By systematically applying these techniques and understanding the underlying chemical principles that govern the data, researchers can confidently and unequivocally determine the structure of this compound and other novel chemical entities.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. Available at: [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. Available at: [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. Available at: [Link]

  • Determination of Organic and Reduced Inorganic Sulfur by Multi-element Scanning Thermal Analysis. Journal of Visualized Experiments. Available at: [Link]

  • Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. The Journal of the American Chemical Society. Available at: [Link]

  • Small molecule X-ray crystallography. The University of Queensland. Available at: [Link]

  • Small molecule crystallography. Excillum. Available at: [Link]

  • This compound, a New Precursor for 2,5-Disubstituted Pyridines. Amanote Research. Available at: [Link]

  • NMR Sample Preparation. University of Missouri-St. Louis. Available at: [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. Available at: [Link]

  • Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Sci-Hub. Available at: [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available at: [Link]

  • NMR Sample Preparation. Iowa State University. Available at: [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]

  • X-Ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available at: [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Available at: [Link]

  • Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • X-Ray Crystallography of Chemical Compounds. National Center for Biotechnology Information. Available at: [Link]

  • Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Available at: [Link]

  • A Look at Elemental Analysis for Organic Compounds. AZoM. Available at: [Link]

  • Electron ionization. Wikipedia. Available at: [Link]

  • How To Prepare And Run An NMR Sample. alwsci. Available at: [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. Available at: [Link]

  • Total Sulfur Analysis. Crea Analytical. Available at: [Link]

  • What are the best practices for sample preparation for NMR analysis?. Reddit. Available at: [Link]

  • (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. Available at: [Link]

  • 2D NMR Experiments - HETCOR. Nanalysis. Available at: [Link]

  • How to Prepare and Run a NMR Sample. YouTube. Available at: [Link]

  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Available at: [Link]

  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. Available at: [Link]

  • Infrared Spectral Analysis for Prediction of Functional Groups Based on Feature-Aggregated Deep Learning. PubMed. Available at: [Link]

  • Detection of Sulphur in an Organic Compound. YouTube. Available at: [Link]

  • Wiley Launches New Database of Predicted Infrared Spectra. Wiley. Available at: [Link]

  • Molecular Structure Prediction Using Infrared Spectra. Stanford University. Available at: [Link]

  • IR spectra prediction. Cheminfo.org. Available at: [Link]

  • Examining Para-Substituted Derivatives of Pyridine to Improve Catalytic Efficiency and Understanding of the SABRE Hyperpolarisation. White Rose eTheses Online. Available at: [Link]

  • 15.7 Spectroscopy of Aromatic Compounds. OpenStax. Available at: [Link]

Sources

5-nitropyridine-2-sulfonic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Nitropyridine-2-sulfonic acid: Properties, Synthesis, and Applications in Modern Chemistry

Abstract

This compound is a pivotal intermediate in synthetic organic chemistry. Characterized by a pyridine ring functionalized with both a nitro group and a sulfonic acid group, its unique electronic properties make it a versatile precursor for a wide range of 2,5-disubstituted pyridines. The sulfonic acid moiety serves as an excellent leaving group, facilitating nucleophilic substitution reactions that are foundational to the synthesis of complex heterocyclic systems. This guide provides a comprehensive overview of its molecular characteristics, synthesis, chemical reactivity, and significant applications, particularly in the realm of pharmaceutical and materials science research.

Core Molecular and Physicochemical Properties

This compound is a stable, solid organic compound. Its core identity is defined by its specific molecular structure and resulting physical properties. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring, making the sulfonic acid group at the C2 position susceptible to substitution.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C5H4N2O5S[1][2]
Molecular Weight 204.16 g/mol [1][2]
CAS Number 465529-94-6[1][2]
Appearance Yellow crystalline solid (typical for related compounds)[3]

Synthesis and Chemical Reactivity

The strategic value of this compound lies in its function as a chemical building block. Its synthesis and subsequent reactions provide a robust pathway to otherwise difficult-to-access pyridine derivatives.

Synthetic Pathway

The compound is typically formed via a two-step reaction starting from 3-nitropyridine.[4] This process highlights a specific and controlled method for introducing the sulfonic acid group onto the pre-functionalized pyridine ring, setting the stage for its primary use as a synthetic intermediate.

Key Reactivity: Nucleophilic Aromatic Substitution

The primary utility of this compound stems from the lability of its sulfonate group. This group is an effective leaving group, allowing for a variety of nucleophiles to be introduced at the 2-position of the pyridine ring. This reaction is a powerful tool for creating 2,5-disubstituted pyridines, a structural motif of high interest in medicinal chemistry.[4][5]

A wide range of nucleophiles have been successfully employed in this substitution, including:

  • Oxygen Nucleophiles: Alkoxides such as methoxide and ethoxide react to form 2-alkoxy-5-nitropyridines in high yields.[4]

  • Nitrogen Nucleophiles: Ammonia and various primary and secondary amines can be used to synthesize 2-amino-5-nitropyridine derivatives.[4]

  • Halogen Nucleophiles: The sulfonate can be displaced to produce compounds like 2-chloro-5-nitropyridine, itself a versatile intermediate.[4]

G cluster_start Starting Material cluster_core Core Intermediate cluster_products 2,5-Disubstituted Pyridine Products 3-Nitropyridine 3-Nitropyridine 5-Nitropyridine-2-sulfonic_acid This compound 3-Nitropyridine->5-Nitropyridine-2-sulfonic_acid Two-step synthesis[4] 2-Methoxy-5-nitropyridine 2-Methoxy-5-nitropyridine 5-Nitropyridine-2-sulfonic_acid->2-Methoxy-5-nitropyridine + CH3O- 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine 5-Nitropyridine-2-sulfonic_acid->2-Amino-5-nitropyridine + NH3/R-NH2 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine 5-Nitropyridine-2-sulfonic_acid->2-Chloro-5-nitropyridine + Cl- Other_Derivatives Other Derivatives... 5-Nitropyridine-2-sulfonic_acid->Other_Derivatives + Nu-

Sources

A Senior Application Scientist’s Guide to the Solubility of 5-Nitropyridine-2-Sulfonic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-nitropyridine-2-sulfonic acid. Intended for researchers, chemists, and drug development professionals, this document moves beyond a simple data summary to offer a foundational understanding of the physicochemical properties governing the compound's solubility. We will explore its molecular structure, predict its behavior in various organic solvent classes based on first principles, and provide a detailed, field-proven experimental protocol for its quantitative determination. This guide is designed to empower scientists to make informed decisions for applications ranging from reaction optimization and purification to formulation development.

Introduction: The Challenge of a Zwitterionic Pyridine

This compound is a highly functionalized pyridine derivative. The presence of a strongly acidic sulfonic acid group and a strongly electron-withdrawing nitro group makes it a valuable precursor for the synthesis of various 2,5-disubstituted pyridines, which are common motifs in pharmaceuticals and agrochemicals.[1][2] However, the very features that make this molecule synthetically useful also create significant challenges in predicting and controlling its solubility.

The molecule possesses both a highly acidic proton (sulfonic acid) and a weakly basic site (the pyridine nitrogen). This duality leads to the formation of an internal salt, or zwitterion. This zwitterionic character results in strong intermolecular electrostatic interactions and a high crystal lattice energy, which are the dominant factors dictating its solubility profile. Understanding this behavior is critical for its practical application. This guide provides the theoretical framework and practical methodologies to master the solubilization of this challenging yet important compound.

Physicochemical Properties and Their Impact on Solubility

To predict how this compound will behave in different solvents, we must first analyze its key structural features.

  • Molecular Structure: C₅H₄N₂O₅S

  • Molecular Weight: 204.16 g/mol [3]

  • Acidity and Basicity: The molecule contains a sulfonic acid group (-SO₃H), which is a very strong acid (pKa typically < 0), comparable to sulfuric acid.[4] The pyridine nitrogen is weakly basic, and its basicity is further reduced by the strong electron-withdrawing effects of the adjacent sulfonic acid group and the nitro group at the 5-position.

  • Zwitterionic Nature: Due to the presence of both a strong acidic center and a basic nitrogen, the molecule is expected to exist predominantly as a zwitterion in its solid state. This internal salt structure is the single most important factor governing its solubility, leading to poor solubility in solvents that cannot effectively solvate both charged centers. A similar compound, 2-amino-5-nitrobenzenesulfonic acid, demonstrates this principle, exhibiting poor solubility in most organic solvents due to its zwitterionic state.[5]

  • Hydrogen Bonding: The molecule has potent hydrogen bond donor (-SO₃H) and acceptor sites (the sulfonate oxygens, nitro group oxygens, and pyridine nitrogen). Its ability to engage in hydrogen bonding will be a key determinant of its solubility in protic solvents.

Theoretical Solubility Profile in Organic Solvents

Based on the principles of "like dissolves like" and the physicochemical properties discussed above, we can predict the solubility of this compound across different solvent classes. This analysis is summarized in the table below.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to High These solvents can effectively solvate both the anionic sulfonate group and the protonated pyridine ring through hydrogen bonding. They possess high dielectric constants, which help to overcome the crystal lattice energy. Experimental evidence shows the compound can be heated in methanol to reflux, suggesting at least moderate solubility at elevated temperatures.[1]
Polar Aprotic DMSO, DMF, AcetonitrileLow to Moderate Solvents like DMSO and DMF have high dielectric constants and are excellent hydrogen bond acceptors, allowing them to solvate the cationic site. However, they are less effective at solvating the sulfonate anion compared to protic solvents. The related 5-nitropyridine-2-carboxylic acid is known to be soluble in DMSO.[6][7]
Non-Polar Hexane, Toluene, Diethyl EtherInsoluble These solvents lack the polarity and hydrogen bonding capability to overcome the strong electrostatic forces of the zwitterionic crystal lattice. The analogous 2-methyl-5-nitrobenzenesulfonic acid shows solubility in ether, but its non-pyridine structure may reduce its zwitterionic character.[8]
Chlorinated Dichloromethane (DCM), ChloroformInsoluble While slightly polar, these solvents are poor hydrogen bonders and have insufficient polarity to disrupt the strong intermolecular forces of the compound.

Experimental Protocol: The Gold Standard for Solubility Determination

Objective:

To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature (e.g., 25 °C).

Materials:
  • This compound (solid)

  • Solvent of interest (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Step-by-Step Methodology:
  • Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment. Add a precisely known volume of the chosen solvent (e.g., 5.0 mL).

  • Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker set to 25 °C. Agitate the samples for a minimum of 24 hours. Causality Insight: 24-48 hours is typically sufficient to ensure that the system has reached thermodynamic equilibrium. For compounds with slow dissolution kinetics, longer times may be necessary. A pilot study sampling at 24, 48, and 72 hours can validate the chosen equilibration time.

  • Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle. Trustworthiness Check: This step is crucial to avoid aspirating solid particles, which would artificially inflate the measured solubility.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. Expert Tip: Discard the first portion of the filtrate (e.g., 0.5 mL) to saturate any potential binding sites on the filter membrane, ensuring the collected sample is representative.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility using the following formula, accounting for the dilution factor:

    Solubility (mg/mL) = (Concentration from Analysis) × (Dilution Factor)

Workflow Diagram: Shake-Flask Solubility Determination

G A Add excess solid to vial B Add known volume of solvent A->B C Seal and agitate at constant T (e.g., 24-48h) B->C D Let stand to settle (>2h) C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Dilute sample accurately F->G H Quantify concentration (HPLC / UV-Vis) G->H I Calculate final solubility H->I

Caption: Experimental workflow for the Shake-Flask method.

Practical Strategies for Enhancing Solubility

For many applications, particularly in organic synthesis, achieving a homogeneous solution is essential. If this compound proves insoluble in a desired solvent, the following strategies can be employed.

Strategy 1: Temperature Adjustment

As suggested by reaction protocols, the solubility of this compound likely increases with temperature.[1] Gentle heating can be an effective first step, particularly in polar solvents like ethanol or DMF. However, thermal stability should be confirmed to avoid degradation.

Strategy 2: Salt Formation (The Most Effective Method)

The most powerful strategy for solubilizing sulfonic acids in organic media is to disrupt the zwitterionic form by converting the compound into a salt.[5] This is achieved by adding a suitable base.

  • Mechanism: The base deprotonates the highly acidic sulfonic acid group, forming a sulfonate anion. The counter-ion is now the protonated base. This prevents the formation of the internal zwitterion, replacing the strong crystal lattice forces with weaker ion-pair interactions that are more easily disrupted by organic solvents.

  • Choosing a Base: For solubility in organic solvents, an organic base is preferred. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. Adding 1.0 to 1.1 equivalents of the base to a suspension of the sulfonic acid in a solvent like DCM or THF will often lead to complete dissolution.

Decision-Making Diagram for Solubilization

G A Start: Need to dissolve This compound B Select desired organic solvent A->B C Is the compound soluble at room temperature? B->C D Proceed with application C->D Yes E Try gentle heating C->E No F Is it soluble now? E->F F->D Yes G Add 1.1 eq. of an organic base (e.g., TEA) F->G No H Is it soluble now? G->H H->D Yes I Consider a different solvent system H->I No

Caption: A decision tree for solubilizing the target compound.

Conclusion

This compound presents a distinct solubility profile dominated by its zwitterionic character. While this leads to poor solubility in non-polar and many aprotic organic solvents, its solubility can be achieved in polar protic solvents. For broader utility in organic synthesis, conversion to an organic salt via the addition of a base like triethylamine is the most robust and recommended strategy. By understanding the underlying chemical principles and employing rigorous experimental methods like the Shake-Flask protocol, researchers can effectively manage and utilize this valuable chemical building block.

References

  • Nielsen, A. T., & Houlihan, S. A. (2001). This compound, a new precursor for 2,5-disubstituted pyridines. Arkivoc, 2001(1), 63-72. [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Experiment 1: Determination of Solubility.
  • PubChem. (n.d.). 5-Nitropyridine-2-thiol. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 5-Nitropyridine-2-sulfonyl chloride. Retrieved January 22, 2026, from [Link]

  • Amanote Research. (2001). This compound, a New Precursor for 2,5-Disubstituted Pyridines. Retrieved January 22, 2026, from [Link]

  • Thieme Chemistry. (n.d.). Product Class 9: Arenesulfonic Acids and Derivatives. Retrieved January 22, 2026, from [Link]

  • Avogadro, A. B., & Curie, C. D. (2005). Method for determining solubility of a chemical compound.
  • Bergström, C. A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved January 22, 2026, from [Link]

  • Nielsen, A. T., & Houlihan, S. A. (2001). Substitution reactions of this compound. A new pathway to 2,5-disubstituted pyridines. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Methyl-5-nitrobenzenesulfonic acid. Retrieved January 22, 2026, from [Link]

Sources

Spectroscopic Characterization of 5-Nitropyridine-2-Sulfonic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic data for 5-nitropyridine-2-sulfonic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals to ensure purity, confirm identity, and understand its chemical behavior. This document synthesizes available experimental data with established spectroscopic principles to offer a comprehensive resource for laboratory applications.

Molecular Structure and Spectroscopic Overview

This compound is a disubstituted pyridine ring, featuring a strongly electron-withdrawing nitro group at the 5-position and a sulfonic acid group at the 2-position. This substitution pattern significantly influences the electronic environment of the pyridine ring, which is clearly reflected in its spectroscopic signatures. The structure of this compound has been unequivocally confirmed by X-ray crystallography.[1]

The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, providing both the experimental values and an expert interpretation of the spectral features.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals that can be assigned to specific atoms in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The electron-withdrawing nature of the nitro and sulfonic acid groups deshields these protons, causing them to resonate at relatively high chemical shifts (downfield).

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-48.17d8.6
H-38.81dd2.5, 8.6
H-69.42d2.3
Data obtained in D₂O with (CH₃)₃SiCD₂CD₂CO₂Na as a reference.[1]

Interpretation:

  • H-6 (9.42 ppm): This proton is positioned between the nitrogen atom of the pyridine ring and the nitro group, leading to the most significant deshielding and the highest chemical shift. It appears as a doublet due to coupling with H-4 (meta-coupling).

  • H-3 (8.81 ppm): This proton is ortho to the sulfonic acid group and meta to the nitro group. It is split into a doublet of doublets due to coupling with both H-4 (ortho-coupling) and H-6 (para-coupling).

  • H-4 (8.17 ppm): This proton is ortho to the nitro group and meta to the sulfonic acid group. It appears as a doublet due to coupling with H-3 (ortho-coupling).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the attached functional groups and the electronegativity of the nitrogen atom.

CarbonChemical Shift (δ) ppm
C-4124.8
C-3137.5
C-5147.9
C-6148.2
C-2166.0
Data obtained in D₂O with (CH₃)₃SiCD₂CD₂CO₂Na as a reference.[1]

Interpretation:

  • C-2 (166.0 ppm): This carbon is directly attached to the highly electronegative sulfonic acid group, resulting in the most downfield chemical shift.

  • C-6 (148.2 ppm) and C-5 (147.9 ppm): These carbons are significantly deshielded due to their proximity to the ring nitrogen and the nitro group, respectively.

  • C-3 (137.5 ppm) and C-4 (124.8 ppm): These carbons show relatively upfield chemical shifts compared to the other ring carbons.

Experimental Protocol for NMR Spectroscopy

G cluster_workflow NMR Sample Preparation and Analysis Workflow A Sample Preparation B Instrument Setup A->B Dissolve ~5-10 mg in ~0.6 mL of D₂O C Data Acquisition B->C Tune and shim an appropriate probe D Data Processing C->D Acquire ¹H and ¹³C spectra E Spectral Analysis D->E Fourier transform, phase and baseline correct

Caption: Workflow for NMR data acquisition.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O), in a 5 mm NMR tube.[2] Add a small amount of a suitable internal standard if quantitative analysis is required.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the probe for the specific solvent to ensure optimal magnetic field homogeneity.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.[2]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum should be phase-corrected and baseline-corrected for accurate analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

Wavenumber (cm⁻¹)IntensityAssignment
3448br. sO-H stretch (sulfonic acid and/or water)
3114mC-H stretch (aromatic)
1601wC=C stretch (pyridine ring)
1552sAsymmetric NO₂ stretch
1362sSymmetric NO₂ stretch
1274, 1229sS=O stretch
1049sS-O stretch
862, 833mC-H out-of-plane bend
753sC-S stretch
Data obtained from a KBr pellet.[1]

Interpretation:

  • O-H Stretch (3448 cm⁻¹): The broad and strong absorption is characteristic of the O-H stretching vibration of the sulfonic acid group, likely broadened by hydrogen bonding. The presence of water in the sample can also contribute to this band.[3]

  • Aromatic C-H Stretch (3114 cm⁻¹): This absorption is typical for C-H bonds on an aromatic ring.

  • NO₂ Stretches (1552 and 1362 cm⁻¹): The strong absorptions at these wavenumbers are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.[4]

  • S=O and S-O Stretches (1274, 1229, and 1049 cm⁻¹): These strong absorptions are indicative of the stretching vibrations of the sulfonyl group (SO₃H).[5][6]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind a small amount of this compound with dry potassium bromide (KBr) powder in an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound, which can be used for structural elucidation.

m/zRelative Intensity (%)Assignment
140100[M - SO₃H]⁺ or [M - H₂O - NO₂]⁺
11016[M - SO₃H - NO]⁺
949[M - SO₃H - NO₂]⁺
9310[C₅H₄N]⁺
6615[C₄H₄N]⁺
6493[SO₂]⁺
Data obtained by Electron Ionization (EI) at 70 eV.[1]

Interpretation: The mass spectrum of this compound does not show a prominent molecular ion peak, which is common for compounds that fragment easily. The fragmentation pattern is consistent with the loss of the functional groups.[7][8]

  • m/z 140: This is the base peak and could correspond to the loss of the sulfonic acid group or a combination of water and the nitro group.

  • m/z 64: The high intensity of this peak is a strong indicator of the presence of a sulfur dioxide fragment, characteristic of sulfonic acids.[9]

  • Other Fragments: The peaks at m/z 110, 94, 93, and 66 correspond to further fragmentation of the pyridine ring after the initial loss of the substituent groups. The loss of NO (30 Da) and NO₂ (46 Da) are common fragmentation pathways for nitroaromatic compounds.[10]

Experimental Protocol for Mass Spectrometry (EI-MS)

G cluster_workflow EI-MS Analysis Workflow A Sample Introduction B Ionization A->B Direct insertion probe or GC inlet C Mass Analysis B->C Electron Ionization (70 eV) D Detection C->D Quadrupole or Time-of-Flight analyzer E Data Interpretation D->E Electron multiplier

Caption: Workflow for EI-MS data acquisition.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or, if the compound is sufficiently volatile and thermally stable, through a gas chromatograph (GC).

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecules.[11]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected by an electron multiplier, and the signal is processed to generate a mass spectrum.

  • Data Interpretation: Analyze the fragmentation pattern to deduce the structure of the molecule.

Conclusion

The spectroscopic data presented in this guide provide a detailed and validated fingerprint for this compound. The ¹H and ¹³C NMR spectra confirm the arrangement of protons and carbons on the substituted pyridine ring. The IR spectrum clearly identifies the characteristic vibrations of the nitro and sulfonic acid functional groups. Finally, the mass spectrum reveals a fragmentation pattern consistent with the molecular structure. By utilizing the information and protocols outlined in this document, researchers can confidently identify and characterize this compound in their synthetic and analytical workflows.

References

  • Nandiyanto, A. B. D., et al. "How to Read and Interpret FTIR Spectroscope of Organic Material." Indonesian Journal of Science & Technology, vol. 4, no. 1, 2019, pp. 97-118, [Link].

  • Breci, L. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, 29 Aug. 2023, [Link].

  • "12.8: Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts, 1 Jan. 2025, [Link].

  • "Mass Spectrometry of Sulfonic Acids and Their Derivatives." ResearchGate, . Accessed 22 Jan. 2026.

  • "this compound, a new precursor for 2,5-disubstituted pyridines." Semantic Scholar, . Accessed 22 Jan. 2026.

  • "FTIR spectra (a): pure PS (b): 1 h sulfonation (c): 3 h..." ResearchGate, . Accessed 22 Jan. 2026.

  • "The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm." ResearchGate, . Accessed 22 Jan. 2026.

  • "FTIR spectrum for Pyridine." ResearchGate, . Accessed 22 Jan. 2026.

  • Smith, Brian C. "Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition." Spectroscopy Online, 1 Sept. 2020, .

  • "this compound, a New Precursor for 2,5-Disubstituted Pyridines." Amanote Research, . Accessed 22 Jan. 2026.

  • "Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight." AIP Publishing, aip.scitation.org/doi/10.1063/1.5134120. Accessed 22 Jan. 2026.
  • "Mass spectrometry based fragmentation patterns of nitrosamine compounds." PubMed, pubmed.ncbi.nlm.nih.gov/35488880/. Accessed 22 Jan. 2026.
  • "Free FTIR Basic Organic Functional Group Reference Chart." Thermo Fisher Scientific, . Accessed 22 Jan. 2026.

  • "FT-IR spectra of propyl-sulfonic acid functionalized nanoparticles." ResearchGate, . Accessed 22 Jan. 2026.

  • "Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers." PMC, . Accessed 22 Jan. 2026.

  • "13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions." MDPI, . Accessed 22 Jan. 2026.

  • "Sequencing of sulfonic acid derivatized peptides by electrospray mass spectrometry." Wiley Online Library, onlinelibrary.wiley.com/doi/abs/10.1002/1098-2760(2000)14:12%3C837::AID-RCM982%3E3.0.CO;2-9. Accessed 22 Jan. 2026.
  • "Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene." YouTube, 29 Dec. 2022, .

  • "PYRIDINE-D5(7291-22-7) 1H NMR spectrum." ChemicalBook, . Accessed 22 Jan. 2026.

  • "13C NMR Spectra of Flavonoids 4, 4a, 5, and 5a (100 MHz, DMSO-d 6 , G, ppm)." ResearchGate, . Accessed 22 Jan. 2026.

  • "Fragmentation (mass spectrometry)." Wikipedia, en.wikipedia.org/wiki/Fragmentation_(mass_spectrometry). Accessed 22 Jan. 2026.
  • "Just a few milligrams available for a 13C measurement?" Magritek, . Accessed 22 Jan. 2026.

  • "2-Amino-5-nitropyridine(4214-76-0) 1H NMR spectrum." ChemicalBook, . Accessed 22 Jan. 2026.

  • "mass spectra - fragmentation patterns." Chemguide, . Accessed 22 Jan. 2026.

  • "Negativeion, Chemical-Ionization Mass Spectrometry of Sulfonic Acid Esters of Carbohydrates." Taylor & Francis Online, . Accessed 22 Jan. 2026.

  • "13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines." MDPI, . Accessed 22 Jan. 2026.

Sources

An In-depth Technical Guide to the Thermal Stability of 5-Nitropyridine-2-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitropyridine-2-sulfonic acid is a pivotal intermediate in the synthesis of 2,5-disubstituted pyridines, a motif of significant interest in medicinal and materials chemistry.[1][2] The inherent reactivity of this compound, stemming from the electron-withdrawing nature of both the nitro and sulfonic acid groups, necessitates a thorough understanding of its thermal stability. This guide provides a comprehensive analysis of the factors governing the thermal stability of this compound, outlines potential decomposition pathways, and details the requisite experimental protocols for its empirical evaluation. By synthesizing data from structurally analogous compounds and foundational chemical principles, this document serves as a critical resource for ensuring the safe handling, storage, and application of this versatile synthetic precursor.

Introduction: The Synthetic Utility and Inherent Reactivity of this compound

This compound has emerged as a valuable precursor in organic synthesis, primarily due to the lability of the sulfonic acid group, which allows for its substitution by a variety of nucleophiles.[1] This reactivity is the cornerstone of its utility in creating a library of 2,5-disubstituted pyridines, which are prevalent scaffolds in pharmaceuticals.[3] However, the very features that make this molecule synthetically attractive—the presence of a nitro group and a sulfonic acid on a pyridine ring—also introduce potential thermal liabilities.

Nitroaromatic compounds are a well-known class of energetic materials, and their thermal decomposition can be exothermic.[4] Similarly, sulfonic acids can exhibit instability at elevated temperatures and are corrosive.[5] The combination of these functionalities on a single heterocyclic core warrants a detailed investigation into the compound's thermal behavior to mitigate risks during synthesis, purification, and storage.

Theoretical Assessment of Thermal Stability

The thermal stability of this compound is a composite of the contributions from its three key structural components: the pyridine ring, the nitro group, and the sulfonic acid group.

  • Pyridine Ring: The aromatic pyridine ring itself is thermally robust. However, its electron-deficient nature, exacerbated by the two electron-withdrawing substituents, influences the stability of the attached functional groups.

  • Nitro Group: The nitro group is a known energetic functional group. Its decomposition is often the initiating step in the thermal degradation of nitroaromatic compounds.[6] This process can be autocatalytic and is sensitive to the presence of impurities. Photodegradation is also a common liability for nitroaromatic compounds.[4][6]

  • Sulfonic Acid Group: The sulfonic acid moiety significantly impacts the molecule's physical and chemical properties, including its hygroscopicity and acidity. Thermally, the C-S bond can be a point of cleavage, and desulfonation at elevated temperatures is a plausible degradation pathway.[4] Studies on other aromatic sulfonic acids have shown that they can decompose to yield sulfur oxides (SOx), which are hazardous.[4] Furthermore, the presence of a sulfonic acid group has been shown to lower the decomposition temperature in other organic molecules.[7]

The interplay between the nitro and sulfonic acid groups on the electron-deficient pyridine ring likely leads to a complex thermal decomposition profile. The strong electron-withdrawing effects may weaken the C-SO3H and C-NO2 bonds, potentially lowering the onset temperature of decomposition compared to monosubstituted analogues.

Predicted Decomposition Pathways

  • Desulfonation: Cleavage of the C-SO3H bond to release sulfur trioxide (SO3) and form 5-nitropyridine. This is a common thermal degradation route for aromatic sulfonic acids.

  • Nitro Group Decomposition: Degradation initiated by the nitro group, which can lead to the release of nitrogen oxides (NOx) and the formation of highly reactive radical species.

These initial steps would be followed by a cascade of complex secondary reactions, leading to the fragmentation of the pyridine ring and the formation of gaseous products such as CO, CO2, NOx, and SOx.[4]

G A This compound B Thermal Stress (Elevated Temperature) A->B C Initial Decomposition Events B->C D Desulfonation Pathway C->D Pathway 1 E Nitro Group Decomposition C->E Pathway 2 F SO3 + 5-Nitropyridine D->F G NOx + Pyridyl Radicals E->G H Secondary Decomposition F->H G->H I Gaseous Products (CO, CO2, NOx, SOx) H->I

Caption: Predicted thermal decomposition pathways for this compound.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability of this compound, a combination of thermoanalytical techniques is essential. The two primary methods recommended are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[8][9]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is invaluable for identifying melting points, phase transitions, and the onset of decomposition, as well as quantifying the associated enthalpy changes.

Experimental Protocol: DSC Analysis

  • Sample Preparation:

    • Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan.

    • Prepare an empty, hermetically sealed aluminum pan to serve as a reference.

    • Causality: Small sample sizes minimize thermal gradients and reduce the risk of a significant energy release in case of rapid decomposition. Hermetic sealing contains any evolved volatiles during initial heating stages.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

    • Causality: An inert atmosphere prevents oxidative degradation, allowing for the study of the intrinsic thermal stability of the compound.[10]

  • Thermal Program:

    • Equilibrate the sample at ambient temperature (e.g., 25 °C).

    • Ramp the temperature from 25 °C to a final temperature (e.g., 400 °C) at a constant heating rate of 10 °C/min.

    • Causality: A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and experimental time.[10] The final temperature should be chosen to ensure complete decomposition is observed.

  • Data Analysis:

    • Identify endothermic peaks, which may correspond to melting or solid-solid phase transitions.

    • Identify the onset temperature of any sharp, exothermic peaks. This "onset of decomposition" is a critical indicator of thermal instability.

    • Integrate the area of the exothermic peak to determine the enthalpy of decomposition (ΔHd).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[9] It is used to determine the temperature at which decomposition begins and to quantify the mass loss at each stage of the degradation process.

Experimental Protocol: TGA Analysis

  • Sample Preparation:

    • Weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

    • Causality: This sample size is sufficient to provide a clear mass loss signal. Ceramic or platinum pans are used for their inertness at high temperatures.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Causality: As with DSC, an inert atmosphere is used to study the compound's inherent thermal stability without interference from oxidation.[10]

  • Thermal Program:

    • Equilibrate the sample at ambient temperature.

    • Ramp the temperature from 25 °C to a higher final temperature (e.g., 600 °C) at a heating rate of 10 °C/min.

    • Causality: A higher final temperature than in DSC may be necessary to ensure all non-volatile residues are fully characterized.

  • Data Analysis:

    • Generate a plot of mass (%) versus temperature (°C).

    • Determine the onset temperature of mass loss (Tonset), often defined as the temperature at which 5% mass loss occurs (T5%).[10]

    • Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rates for each decomposition step.

Caption: Experimental workflow for the thermal analysis of this compound.

Data Interpretation and Safety Considerations

The data obtained from DSC and TGA analyses should be synthesized to create a comprehensive thermal stability profile.

ParameterMethodInterpretation
Melting Point (Tm) DSCThe temperature at which the solid-liquid phase transition occurs.
Onset of Decomposition (Texo) DSCThe temperature at which exothermic decomposition begins. This is a critical safety parameter.
Enthalpy of Decomposition (ΔHd) DSCThe amount of heat released during decomposition. A large exothermic value indicates a high energetic hazard.
Onset of Mass Loss (T5%) TGAThe temperature at which 5% of the sample's mass has been lost, indicating the start of significant decomposition.[10]
Decomposition Stages TGA/DTGThe number of distinct steps in the mass loss curve, providing insight into the complexity of the decomposition mechanism.

Safety Implications:

  • Corrosivity: As a sulfonic acid, this compound is expected to be corrosive and cause severe skin burns and eye damage.[5][11] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, is mandatory.

  • Thermal Hazard: The presence of the nitro group suggests that the compound could decompose vigorously upon heating.[4] The onset temperature of exothermic decomposition determined by DSC should be considered the maximum safe handling temperature.

  • Hazardous Decomposition Products: Thermal decomposition is likely to produce toxic and corrosive gases, including NOx and SOx.[4] All heating experiments must be conducted in a well-ventilated fume hood.

  • Storage: The compound should be stored in a cool, dry place, away from heat sources and direct light to prevent degradation.[6]

Conclusion

While this compound is a valuable synthetic intermediate, its molecular structure suggests potential thermal instability. A comprehensive understanding of its thermal properties is not merely an academic exercise but a prerequisite for its safe and effective use. This guide provides a framework for predicting its thermal behavior based on the established chemistry of its constituent functional groups and outlines the standard experimental protocols (DSC and TGA) required for a robust empirical assessment. By adhering to these analytical principles and safety precautions, researchers can confidently handle this reactive molecule, unlocking its full potential in the synthesis of novel compounds for drug discovery and development.

References

  • ResearchGate. (2025). Substitution reactions of this compound. A new pathway to 2,5-disubstituted pyridines. Available from: [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-nitrotoluene-2-sulphonic acid.
  • ChemicalBook. (2024).
  • GREEN AGROCHEM-LIGNIN. (n.d.). Is sulfonic acid harmful to humans?. Available from: [Link]

  • Santa Cruz Biotechnology. (n.d.). Sodium 3-nitrobenzenesulfonate.
  • Amanote Research. (2001). This compound, a New Precursor for 2,5-Disubstituted Pyridines. Available from: [Link]

  • Synchem. (n.d.). 6-Amino-5-nitropyridine-3-sulfonic acid.
  • NIH. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Available from: [Link]

  • ResearchGate. (n.d.). (a), (b) Differential scanning calorimetry (DSC) traces, and (c)
  • ResearchGate. (2010). Thermal properties of sulfonic acid group functionalized Brönsted acidic ionic liquids.
  • Benchchem. (n.d.). 5-Ethynyl-2-nitropyridine: A Technical Guide to Solubility and Stability.
  • PubChem. (n.d.). Process of preparation of pyridine-3-sulfonic acids.
  • Guidechem. (n.d.). 2-Amino-5-nitropyridine 4214-76-0 wiki.
  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
  • NETZSCH Analyzing & Testing. (n.d.). Thermal Analysis – Mass Spectrometer Coupling.
  • PubChem. (n.d.). 5-Nitropyridine-2-thiol.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Thermodynamic Properties of 3-Amino-4-nitropyridine.
  • AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Available from: [Link]

  • NIH. (n.d.). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution.
  • MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Available from: [Link]

  • ChemicalBook. (n.d.). 30651-24-2(5-Nitropyridine-2-carboxylic acid) Product Description.
  • Benchchem. (n.d.). Degradation pathways of 2-Amino-5-nitrobenzenesulfonic acid under stress conditions.
  • ChemicalBook. (n.d.). This compound | 465529-94-6.

Sources

An In-depth Technical Guide to the Formation of 5-Nitropyridine-2-sulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the reaction mechanism for the formation of 5-nitropyridine-2-sulfonic acid, a key intermediate in the synthesis of various pharmaceutical and specialty chemical compounds. Contrary to a simplistic electrophilic aromatic substitution pathway, this guide elucidates the more intricate, multi-step nucleophilic addition-rearrangement-oxidation sequence commencing from 3-nitropyridine. We will delve into the nuanced chemistry of the pyridine ring, the directing effects of the nitro substituent under nucleophilic conditions, and the critical role of sulfite ions in orchestrating this transformation. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed mechanistic exploration but also a field-proven experimental protocol, ensuring both theoretical understanding and practical applicability.

Introduction: The Significance of this compound

This compound is a valuable building block in organic synthesis, primarily serving as a precursor for a variety of 2,5-disubstituted pyridines.[1][2] The presence of both a nitro group and a sulfonic acid group on the pyridine ring imparts unique reactivity, allowing for selective functionalization. The sulfonic acid moiety, for instance, can act as a good leaving group in nucleophilic aromatic substitution reactions, enabling the introduction of a wide range of nucleophiles at the 2-position. This versatility makes this compound a sought-after intermediate in the development of novel pharmaceuticals and other high-value chemical entities.

Unraveling the Reaction Mechanism: A Departure from Classical Electrophilic Aromatic Substitution

The synthesis of this compound does not proceed via a direct electrophilic sulfonation of 5-nitropyridine. Instead, the established and more efficient route begins with 3-nitropyridine and involves a sophisticated sequence of nucleophilic addition, rearrangement, and subsequent oxidation.[2][3][4][5] This pathway is dictated by the inherent electronic properties of the pyridine ring, which is electron-deficient and generally unreactive towards electrophiles unless under harsh conditions. The presence of the electron-withdrawing nitro group further deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at positions ortho and para to the nitro group.

The overall transformation can be dissected into the following key stages:

Stage 1: Nucleophilic Addition of Sulfite to 3-Nitropyridine

The reaction is initiated by the nucleophilic attack of a sulfite ion (from an aqueous solution of sodium sulfite) on the 3-nitropyridine ring. The electron-withdrawing nitro group at the 3-position makes the pyridine ring susceptible to nucleophilic attack, particularly at the 2- and 6-positions. The attack at the 2-position is favored, leading to the formation of a Meisenheimer-like intermediate.

Stage 2: Formation of 5-(N-sulfohydroxyamino)pyridine-2-sulfonic acid

This stage involves a series of rearrangements and further reaction with sulfite. The initial adduct undergoes a complex transformation, leading to the formation of the disodium salt of 5-(N-sulfohydroxyamino)pyridine-2-sulfonic acid.[3][4] This intermediate has been isolated and its structure confirmed by X-ray analysis.[3][4] Treatment of this salt with an acidic ion exchange resin yields 5-hydroxyaminopyridine-2-sulfonic acid.[3][4]

Stage 3: Oxidation to this compound

The final step is the oxidation of the 5-hydroxyaminopyridine-2-sulfonic acid to the target molecule, this compound.[1][6] Various oxidizing agents can be employed for this transformation, with nitric acid being a common choice. This oxidation step re-introduces the nitro group at the 5-position.

The following diagram illustrates the proposed reaction pathway:

reaction_mechanism cluster_start Starting Material cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Final Product 3-Nitropyridine 3-Nitropyridine Intermediate_1 Disodium salt of 5-(N-sulfohydroxyamino)pyridine-2-sulfonic acid 3-Nitropyridine->Intermediate_1 Nucleophilic Addition & Rearrangement Na2SO3_H2O aq. Na2SO3 H_plus H+ Intermediate_2 5-Hydroxyaminopyridine-2-sulfonic acid Oxidant Oxidizing Agent (e.g., HNO3) Product This compound Intermediate_1->Intermediate_2 Acidification Intermediate_2->Product Oxidation

Caption: Reaction pathway for the formation of this compound.

Experimental Protocol: A Validated Laboratory Procedure

The following protocol is a synthesis of established procedures and provides a reliable method for the preparation of this compound from 3-nitropyridine.

Materials and Equipment:

  • 3-Nitropyridine

  • Sodium sulfite (anhydrous)

  • Nitric acid (65%)

  • Deionized water

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Ice bath

  • pH meter or pH paper

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium sulfite in deionized water to create an aqueous solution.

  • Addition of 3-Nitropyridine: To the stirred sodium sulfite solution, add 3-nitropyridine.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Formation of the Intermediate: During the reaction, the disodium salt of 5-(N-sulfohydroxyamino)pyridine-2-sulfonic acid is formed.

  • Acidification: After cooling the reaction mixture, carefully acidify it with a suitable acid (e.g., using an acidic ion exchange resin) to a pH of approximately 2-3. This converts the disodium salt to 5-hydroxyaminopyridine-2-sulfonic acid.

  • Oxidation: To the solution containing 5-hydroxyaminopyridine-2-sulfonic acid, slowly add nitric acid (65%) while maintaining the temperature at around 50°C. The reaction is exothermic and may produce nitrous gases, so it should be performed in a well-ventilated fume hood.

  • Isolation and Purification: After the oxidation is complete, the reaction mixture can be cooled to induce crystallization of the product. The crude this compound can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like nitromethane.[1]

Quantitative Data Summary:

ParameterValue/ObservationReference
Starting Material3-Nitropyridine[3][4]
Key ReagentAqueous Sodium Sulfite[3][4]
Oxidizing AgentNitric Acid (65%)[1]
Yield of 5-hydroxyaminopyridine-2-sulfonic acid from 3-nitropyridine63%[3][4]
Melting Point of this compound160.5 °C (decomposition)[1]

Causality in Experimental Choices: A Deeper Look

  • Choice of Starting Material (3-Nitropyridine): The position of the nitro group at the 3-position is crucial as it activates the 2- and 6-positions for nucleophilic attack.

  • Use of Sodium Sulfite: Sulfite is an effective nucleophile for this transformation and plays a key role in the formation of the sulfonic acid group and the subsequent rearrangement.

  • Oxidation as the Final Step: The hydroxyamino intermediate is relatively stable, allowing for its isolation before the final oxidation. This stepwise approach provides better control over the reaction and can lead to higher purity of the final product. The choice of nitric acid as the oxidant is effective for this conversion.

Conclusion: A Modern Understanding of a Classic Transformation

The formation of this compound from 3-nitropyridine is a testament to the rich and often non-intuitive reaction pathways in heterocyclic chemistry. By moving beyond a simplistic electrophilic substitution model and embracing the nucleophilic addition-rearrangement-oxidation mechanism, researchers can gain a deeper appreciation for the factors that govern reactivity in these important systems. The detailed mechanistic understanding and the robust experimental protocol provided in this guide are intended to empower scientists and professionals in their efforts to synthesize and utilize this versatile chemical intermediate for the advancement of drug discovery and materials science.

References

  • Bakke, J. M., & Ranes, E. (1998). The reaction of 3-nitropyridine with sulfite ions; a pathway to 2,5-disubstituted pyridines. Journal of the Chemical Society, Perkin Transactions 1, (18), 2937-2940. [Link]

  • Bakke, J. M., Rømming, C., & Sletten, J. (1999). The reaction of 3-nitropyridine with sulfite ions; a pathway to 2,5-disubstituted pyridines. Acta Chemica Scandinavica, 53, 141-146. [Link]

  • Bakke, J. M., & Svensen, H. (2001). This compound, a new precursor for 2,5-disubstituted pyridines. ARKIVOC, 2001(2), 34-42. [Link]

  • Bakke, J. M., Ranes, E., Riha, J., & Svensen, H. (1999). The Synthesis of β-nitropyridine compounds. Acta Chemica Scandinavica, 53, 141-146. [Link]

  • Bakke, J. M. (2005). Nitropyridines, their synthesis and reactions. Journal of Heterocyclic Chemistry, 42(3), 463-474. [Link]

  • Bakke, J. M., & Svensen, H. (2004). Nitropyridines: Their Synthesis and Reactions. ChemInform, 35(22). [Link]

  • Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research, 20(8), 282-289. [Link]

  • Bakke, J. M., & Svensen, H. (2001). This compound, a new precursor for 2,5-disubstituted pyridines. Amanote Research. [Link]

Sources

electrophilic and nucleophilic sites of 5-nitropyridine-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Nitropyridine-2-Sulfonic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal intermediate in modern organic synthesis, offering a versatile scaffold for the construction of complex heterocyclic systems. Its reactivity is dominated by the powerful electronic effects of the pyridine nitrogen, a para-nitro group, and a sulfonic acid moiety at the C2 position. This guide provides a comprehensive analysis of the molecule's electronic architecture, delineating its primary electrophilic and nucleophilic centers. We will explore the underlying principles governing its reactivity, supported by mechanistic diagrams, quantitative data from literature sources, and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound for the synthesis of novel functional molecules.

Introduction and Molecular Overview

Pyridine derivatives are foundational motifs in pharmaceuticals, agrochemicals, and materials science.[1] The strategic functionalization of the pyridine ring is therefore a subject of intense research. This compound serves as an exemplary case study in pyridine chemistry, where the interplay of multiple substituents creates a highly activated system for specific chemical transformations.

The molecule's structure features a pyridine ring substituted with a strongly electron-withdrawing nitro group (-NO₂) at the C5 position and a sulfonic acid group (-SO₃H) at the C2 position. The inherent electron-deficient nature of the pyridine nitrogen, combined with the potent inductive and resonance withdrawing effects of these substituents, renders the aromatic ring exceptionally electrophilic.[2][3] This electronic profile makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, providing a reliable pathway to a diverse array of 2,5-disubstituted pyridines.[4][5]

Caption: Structure of this compound.

Analysis of Electronic Effects and Reactive Sites

The reactivity of this compound is a direct consequence of the distribution of electron density across the aromatic ring. This distribution is governed by the cumulative inductive and resonance effects of its constituent groups.

  • Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon, exerting a significant inductive electron-withdrawing effect (-I) on the ring. This intrinsically makes the pyridine ring more electron-deficient than benzene.[3]

  • Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups. It deactivates the ring through both a strong inductive effect (-I) and a potent resonance effect (-M). The resonance effect is particularly crucial as it delocalizes the ring's π-electrons, creating substantial partial positive charges (δ+) on the carbons ortho (C4, C6) and para (C2) to its position.[2][6]

  • Sulfonic Acid Group (-SO₃H): The sulfonyl group is also strongly electron-withdrawing, primarily through an inductive effect (-I), further depleting the ring of electron density.[7]

The synergistic effect of these three features makes the entire pyridine ring highly electron-poor and therefore susceptible to attack by nucleophiles.

Principal Electrophilic Sites

The electrophilic character is most pronounced at the carbon atoms of the pyridine ring. The combination of resonance and inductive effects creates a hierarchy of reactivity.

  • C2 Position: This position is para to the nitro group and adjacent to the ring nitrogen. Both substituents strongly withdraw electron density, making C2 a prime target for nucleophilic attack. The presence of the sulfonic acid group, a competent leaving group under these activated conditions, makes this site the most reactive center for SNAr reactions.[8]

  • C4 and C6 Positions: These positions are ortho and para, respectively, to the ring nitrogen and ortho to the nitro group. They bear a significant partial positive charge due to resonance delocalization and are also highly electrophilic. Reactions at these sites can occur, especially in processes like Vicarious Nucleophilic Substitution (VNS), where a hydrogen atom is replaced.[9][10]

Caption: Resonance delocalization creating electrophilic sites.

Nucleophilic Sites

While the molecule's dominant character is electrophilic, it does possess potential nucleophilic centers.

  • Oxygen Atoms: The oxygen atoms of both the nitro and sulfonic acid groups possess lone pairs of electrons. They can act as weak nucleophiles or hydrogen bond acceptors.

  • Pyridine Nitrogen: In a typical pyridine molecule, the nitrogen lone pair is basic and nucleophilic. However, in this case, its basicity is severely diminished by the strong electron-withdrawing effects of the substituents, making it a very poor nucleophile. Protonation, if it occurs, would further enhance the electrophilicity of the ring.[3]

Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)

The most synthetically valuable reaction of this compound is the nucleophilic aromatic substitution of the sulfonate group.[8][11] This reaction proceeds via the classical SNAr addition-elimination mechanism.

Causality of Reactivity:

  • Activation: The pyridine ring is strongly activated towards nucleophilic attack by the ring nitrogen and the C5-nitro group.

  • Leaving Group: The sulfonate group (-SO₃⁻) is an excellent leaving group, stabilized by resonance. Its departure is the driving force for the rearomatization of the ring.

  • Intermediate Stabilization: The crucial step is the attack of a nucleophile (Nu⁻) at the C2 position to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized onto the electronegative oxygen atoms of the para-nitro group, which significantly lowers the activation energy of the reaction.[12]

SNAr_Mechanism Start This compound + Nu⁻ Intermediate Meisenheimer Complex (Stabilized) Start->Intermediate Step 1: Nucleophilic Attack (Addition) Product 2-Nu-5-nitropyridine + SO₃²⁻ Intermediate->Product Step 2: Leaving Group Departure (Elimination)

Caption: General mechanism for SNAr on this compound.

Data Presentation: Scope of Nucleophilic Substitution

Extensive research has demonstrated that a wide variety of nucleophiles can displace the sulfonate group, highlighting the synthetic utility of this precursor.[4][8][11]

Nucleophile (Reagent)ProductYield (%)Reference
Methoxide (Methanol)2-Methoxy-5-nitropyridine95[4][8]
Ethoxide (Ethanol)2-Ethoxy-5-nitropyridine97[4][8]
Ammonia (aq. NH₃)2-Amino-5-nitropyridine92[4][8]
Butylamine2-Butylamino-5-nitropyridine76[4][8]
Diethylamine2-Diethylamino-5-nitropyridine62[4][8]
Benzylamine2-Benzylamino-5-nitropyridine77[4][8]
Chloride (PCl₅)2-Chloro-5-nitropyridine87[8]

Experimental Protocol: Synthesis of 2-Amino-5-nitropyridine

This protocol describes a representative SNAr reaction using the potassium salt of this compound. The procedure is based on methodologies reported in the literature.[4][8]

Objective: To synthesize 2-amino-5-nitropyridine via nucleophilic substitution of the sulfonate group with ammonia.

Materials:

  • Potassium 5-nitropyridine-2-sulfonate

  • Aqueous ammonia (25-30%)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for filtration and work-up

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of potassium 5-nitropyridine-2-sulfonate in 20 mL of deionized water.

  • Addition of Nucleophile: To the stirred solution, add 10 mL of concentrated aqueous ammonia at room temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane). The reaction is typically complete within 2-4 hours.

  • Product Isolation: Upon completion, the yellow solid product, 2-amino-5-nitropyridine, often precipitates from the reaction mixture.

  • Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water (2 x 10 mL) to remove any remaining inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).

Self-Validation: The protocol is self-validating through the clear physical change (precipitation of the product) and the definitive characterization of the final compound. The high yield reported in the literature (92%) indicates an efficient and clean conversion, validating the chosen reaction conditions.[8]

start Dissolve K⁺ 5-nitropyridine-2-sulfonate in Water add_nh3 Add Aqueous Ammonia at Room Temperature start->add_nh3 stir Stir Vigorously (2-4h) Monitor by TLC add_nh3->stir precipitate Product Precipitates stir->precipitate filter Vacuum Filter and Wash with Cold Water precipitate->filter dry Dry Product under Vacuum filter->dry characterize Characterize (NMR, MS, MP) dry->characterize

Caption: Experimental workflow for the synthesis of 2-amino-5-nitropyridine.

Conclusion

The chemical behavior of this compound is a clear demonstration of substituent-directed reactivity in heterocyclic chemistry. The powerful and synergistic electron-withdrawing properties of the pyridine nitrogen, C5-nitro group, and C2-sulfonic acid group create a highly electrophilic aromatic system. The primary electrophilic centers are the C2, C4, and C6 carbons, with the C2 position being exceptionally activated for nucleophilic aromatic substitution due to the presence of an excellent sulfonate leaving group. This inherent reactivity makes this compound a valuable and versatile precursor for the synthesis of a wide range of 2,5-disubstituted pyridines, which are key structural motifs in drug discovery and development.

References

  • Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research, 20(8), 282–289. [Link]

  • Brainly. (2021). Does the nitro group on the pyridine ring make the ring more electron-rich or more electron-deficient?[Link]

  • Stępnicka, Z., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(2), 516–519. [Link]

  • ResearchGate. (2003). Substitution reactions of this compound. A new pathway to 2,5-disubstituted pyridines. [Link]

  • Nielsen, A. T., et al. (2003). Substitution reactions of this compound. A new pathway to 2,5-disubstituted pyridines. Organic & Biomolecular Chemistry, 1(10), 1697-1702. [Link]

  • Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [Link]

  • ResearchGate. (n.d.). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New. [Link]

  • Royal Society of Chemistry. (n.d.). Substitution reactions of this compound. A new pathway to 2,5-disubstituted pyridines. [Link]

  • ResearchGate. (2000). Nitropyridines, Their Synthesis and Reactions. [Link]

  • Pearson. (n.d.). Propose a mechanism for the sulfonation of pyridine. [Link]

  • Semantic Scholar. (2001). This compound, a new precursor for 2,5- disubstituted pyridines. [Link]

  • PubChem. (n.d.). 5-Nitropyridine-2-sulfonyl chloride. [Link]

  • Amanote Research. (2001). This compound, a New Precursor for 2,5-Disubstituted Pyridines. [Link]

  • Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?[Link]

  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • Asian Journal of Chemistry. (2011). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-Nitropyridine-2-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and versatile reactivity offer a gateway to a vast chemical space. Among the plethora of functionalized pyridines, 2,5-disubstituted derivatives are of particular interest due to their prevalence in pharmaceuticals and agrochemicals. This guide focuses on a key precursor for these valuable compounds: 5-nitropyridine-2-sulfonic acid.

The strategic placement of a nitro group at the 5-position and a sulfonic acid group at the 2-position creates a highly activated system ripe for nucleophilic aromatic substitution (SNAr). The sulfonic acid moiety serves as an excellent leaving group, readily displaced by a diverse array of nucleophiles. This document provides a comprehensive overview of these transformations, underpinned by mechanistic insights and detailed, field-tested protocols. Our aim is to equip researchers, from medicinal chemists to process development scientists, with the foundational knowledge and practical tools to effectively utilize this compound in their synthetic endeavors.

The Underlying Chemistry: A Mechanistic Perspective

The nucleophilic aromatic substitution (SNAr) reactions of this compound are governed by the principles of the addition-elimination mechanism. The pyridine ring, being inherently electron-deficient, is further activated towards nucleophilic attack by the potent electron-withdrawing nitro group at the 5-position. This activation is crucial for the facile displacement of the sulfonate leaving group.

The reaction proceeds through a two-step mechanism:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the electron-deficient carbon atom at the 2-position of the pyridine ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the nitro group, which stabilizes the intermediate.

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the departure of the sulfonate leaving group. The sulfonate anion is a good leaving group, facilitating this step.

The overall workflow for these reactions can be visualized as follows:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Product A This compound D Heating & Stirring A->D B Nucleophile (e.g., Amine, Alkoxide, Thiol) B->D C Solvent & Base (if required) C->D E Quenching & Extraction D->E Reaction Monitoring (TLC) F Chromatography / Recrystallization E->F G 2-Substituted-5-nitropyridine F->G

Figure 1: General experimental workflow for SNAr reactions.

A Versatile Precursor: Synthesis of this compound

The journey to 2,5-disubstituted pyridines begins with the synthesis of the starting material, this compound. This is typically a two-step process starting from 3-nitropyridine.[1][2][3]

G A 3-Nitropyridine B Reaction with aq. NaHSO3 A->B Step 1 C 5-Hydroxyaminopyridine-2-sulfonic acid B->C D Oxidation (e.g., KMnO4) C->D Step 2 E This compound D->E

Figure 2: Synthetic pathway to this compound.

Protocols for Nucleophilic Substitution

The following protocols provide detailed methodologies for the substitution of the sulfonate group in this compound with various nucleophiles.

Substitution with Oxygen Nucleophiles (Alkoxides)

The reaction with alkoxides provides a straightforward route to 2-alkoxy-5-nitropyridines, which are valuable intermediates in medicinal chemistry.[1][4]

Table 1: Reaction of this compound with Alcohols

NucleophileProductYield (%)
Methanol2-Methoxy-5-nitropyridine95
Ethanol2-Ethoxy-5-nitropyridine97
Isopropanol2-Isopropoxy-5-nitropyridine65

Protocol 1: Synthesis of 2-Methoxy-5-nitropyridine

  • Materials:

    • This compound (or its potassium salt)

    • Methanol (anhydrous)

    • Sodium methoxide (solid or as a solution in methanol)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of sodium methoxide (1.2 equivalents) in anhydrous methanol, add this compound (1.0 equivalent) portion-wise at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Partition the residue between dichloromethane and water.

    • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization:

    • The structure of 2-methoxy-5-nitropyridine can be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy, and its purity can be assessed by HPLC.

Substitution with Nitrogen Nucleophiles (Amines)

The reaction with ammonia and primary or secondary amines yields 2-amino-5-nitropyridine derivatives, which are important building blocks for various bioactive molecules.[1][4]

Table 2: Reaction of this compound with Amines

NucleophileProductYield (%)
Ammonia2-Amino-5-nitropyridine92
Butylamine2-Butylamino-5-nitropyridine76
Diethylamine2-Diethylamino-5-nitropyridine62
Benzylamine2-Benzylamino-5-nitropyridine77

Protocol 2: Synthesis of 2-Amino-5-nitropyridine

  • Materials:

    • This compound (or its potassium salt)

    • Aqueous ammonia (concentrated)

    • Ethanol

  • Procedure:

    • In a sealed pressure vessel, dissolve this compound (1.0 equivalent) in a mixture of ethanol and concentrated aqueous ammonia.

    • Heat the reaction mixture to a temperature of 100-120 °C and maintain it for several hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or water) to yield 2-amino-5-nitropyridine as a yellow solid.[5][]

  • Characterization:

    • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.[7][8][9]

Substitution with Halogen Nucleophiles

The conversion of the sulfonic acid to a halogenated derivative, such as 2-chloro-5-nitropyridine, provides a versatile intermediate that can undergo further nucleophilic substitution reactions.[1][4]

Protocol 3: Synthesis of 2-Chloro-5-nitropyridine

  • Materials:

    • This compound

    • Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂) with a catalytic amount of DMF

    • Inert solvent (e.g., toluene or dichlorobenzene)

    • Ice-water

    • Saturated aqueous sodium bicarbonate solution

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred suspension of this compound (1.0 equivalent) in an inert solvent, carefully add phosphorus pentachloride (1.1 equivalents) portion-wise at room temperature under an inert atmosphere.

    • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC-MS).

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the aqueous mixture with a saturated aqueous sodium bicarbonate solution.

    • Extract the product with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude 2-chloro-5-nitropyridine.

    • Purify the product by recrystallization or column chromatography.

  • Characterization:

    • The product can be characterized by its melting point, and its structure confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Substitution with Sulfur Nucleophiles (Thiols)

While direct substitution with thiols on this compound is less commonly reported, the resulting 2-thio-5-nitropyridine derivatives are valuable intermediates. The following is a general protocol for a related transformation that can be adapted.

Model Protocol 4: Synthesis of 2-Mercapto-5-nitropyridine (Illustrative)

  • Materials:

    • 2-Chloro-5-nitropyridine (as a proxy for the sulfonic acid reactivity)

    • Sodium hydrosulfide (NaSH) or Thiourea

    • Ethanol or a similar protic solvent

    • Aqueous acid (e.g., HCl) for work-up if using thiourea

  • Procedure (via Thiourea):

    • Dissolve 2-chloro-5-nitropyridine (1.0 equivalent) and thiourea (1.1 equivalents) in ethanol and heat the mixture to reflux for several hours.

    • Monitor the formation of the isothiouronium salt intermediate by TLC.

    • After the initial reaction is complete, add an aqueous solution of a base (e.g., NaOH) and continue to heat to hydrolyze the intermediate.

    • Cool the reaction mixture and acidify with a dilute acid to precipitate the thiol.

    • Collect the solid by filtration, wash with water, and dry to obtain 2-mercapto-5-nitropyridine.

  • Characterization:

    • The product can be characterized by its physical properties and spectroscopic data.

Trustworthiness and Self-Validation

The protocols provided herein are based on established chemical principles and analogous reactions found in the peer-reviewed literature. For each protocol, the following self-validating steps are crucial for ensuring the reliability of the results:

  • Reaction Monitoring: Consistent monitoring of the reaction progress by TLC or GC-MS is essential to determine the reaction endpoint and to identify the formation of any side products.

  • Thorough Characterization: The identity and purity of the final product must be unequivocally confirmed by a combination of spectroscopic techniques (¹H NMR, ¹³C NMR, IR, MS) and physical property measurements (melting point). Comparison of the obtained data with literature values for known compounds provides a strong validation of the experimental outcome.

  • Material Purity: The purity of the starting materials, reagents, and solvents can significantly impact the reaction outcome. Using materials of known and high purity is a prerequisite for reproducible results.

Conclusion

This compound is a potent and versatile building block for the synthesis of a wide array of 2,5-disubstituted pyridines. The nucleophilic aromatic substitution reactions it undergoes are efficient and generally high-yielding. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this valuable precursor in their synthetic campaigns, paving the way for the discovery and development of novel molecules with significant applications in medicine, agriculture, and materials science.

References

  • PubChem. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-5-nitropyridine - IR Spectrum. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-5-nitropyridine - UV/Visible spectrum. Retrieved from [Link]

  • Bakke, J. M., Ranes, E., Stori, A., & Svensen, H. (2001). Substitution reactions of this compound. A new pathway to 2,5-disubstituted pyridines. Organic & Biomolecular Chemistry, (21), 3586-3590.
  • Bakke, J. M. (2005). Nitropyridines, Their Synthesis and Reactions. ChemInform, 36(35).
  • Bakke, J. M., Rømming, C., & Sletten, E. (2001). This compound, a New Precursor for 2,5-Disubstituted Pyridines. ARKIVOC, 2001(1), 24-33.
  • ResearchGate. (n.d.). Substitution reactions of this compound. A new pathway to 2,5-disubstituted pyridines. Retrieved from [Link]

  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • PrepChem.com. (n.d.). Synthesis of 2-Methylthio-5-nitro-pyridine. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 2-N-Butylamino-5-nitropyridine, 98% Purity, C9H13N3O2, 100 grams. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]

Sources

A Versatile Platform for 2,5-Disubstituted Pyridines: Synthesis and Applications of 5-Nitropyridine-2-sulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ubiquitous Pyridine Scaffold in Modern Science

The pyridine ring is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in a vast array of functional molecules.[1] In particular, the 2,5-disubstituted pyridine motif is a recurring feature in numerous pharmaceuticals, agrochemicals, and functional materials. The precise arrangement of substituents at these positions allows for the fine-tuning of a molecule's biological activity, solubility, and material properties. This guide provides a comprehensive overview of a robust and versatile synthetic strategy for accessing this important class of compounds, centered on the use of 5-nitropyridine-2-sulfonic acid as a key intermediate. This approach offers a reliable and scalable route to a diverse range of 2,5-disubstituted pyridines, making it an invaluable tool for researchers, scientists, and professionals in drug development.

The Strategic Advantage of this compound

The utility of this compound as a precursor lies in the synergistic activation of the pyridine ring. The electron-withdrawing nitro group at the 5-position, in concert with the inherent electron deficiency of the pyridine nitrogen, renders the C2 position highly susceptible to nucleophilic attack. The sulfonic acid group at the C2 position serves as an excellent leaving group, facilitating a clean and efficient nucleophilic aromatic substitution (SNAr) reaction. This allows for the introduction of a wide variety of substituents at the 2-position, while the nitro group at the 5-position can be readily transformed into other functional groups, such as an amino group, providing a handle for further diversification.

Mechanistic Insights: A Stepwise Pathway to Substitution

The synthesis of 2,5-disubstituted pyridines from this compound proceeds via a well-established nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile at the electron-deficient C2 carbon of the pyridine ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the para-nitro group, which significantly stabilizes the intermediate and lowers the activation energy of this step.[2]

Step 2: Elimination of the Sulfonate Leaving Group

In the second step, the aromaticity of the pyridine ring is restored by the expulsion of the sulfonate leaving group. This step is typically fast and irreversible, driving the reaction to completion.

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

Experimental Protocols

Part 1: Synthesis of the Starting Material: this compound

The starting material, this compound, can be prepared from 3-nitropyridine in a two-step sequence.[3][4]

Materials:

  • 3-Nitropyridine

  • Sodium sulfite (Na₂SO₃)

  • Potassium permanganate (KMnO₄)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Water (deionized)

  • Ethanol

Protocol 1.1: Synthesis of 5-Hydroxyaminopyridine-2-sulfonic Acid

  • In a round-bottom flask, dissolve 3-nitropyridine in water.

  • Add a solution of sodium sulfite in water to the flask.

  • Heat the reaction mixture under reflux for several hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the solution with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 5-hydroxyaminopyridine-2-sulfonic acid.

Protocol 1.2: Oxidation to this compound

  • Suspend 5-hydroxyaminopyridine-2-sulfonic acid in water in a round-bottom flask.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of potassium permanganate in water to the suspension while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at low temperature for a few hours.

  • After the reaction is complete, quench the excess permanganate with a suitable reducing agent (e.g., sodium bisulfite).

  • Filter the mixture to remove manganese dioxide.

  • The filtrate containing the potassium salt of this compound can be used directly in the next step or the free acid can be isolated by acidification and extraction.

Part 2: Synthesis of 2,5-Disubstituted Pyridines

The potassium salt of this compound is a convenient and stable starting material for the following substitution reactions.

Protocol 2.1: Synthesis of 2-Alkoxy-5-nitropyridines

This protocol describes a general procedure for the synthesis of 2-alkoxy-5-nitropyridines.

Materials:

  • Potassium 5-nitropyridine-2-sulfonate

  • Anhydrous alcohol (e.g., methanol, ethanol, isopropanol)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous solvent (e.g., DMF, DMSO)

Procedure:

  • To a stirred suspension of potassium 5-nitropyridine-2-sulfonate in the desired anhydrous alcohol, add a base such as potassium carbonate.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times will vary depending on the alcohol used.

  • Upon completion, cool the reaction to room temperature and remove the alcohol under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-alkoxy-5-nitropyridine.

Table 1: Representative Yields for the Synthesis of 2-Alkoxy-5-nitropyridines [3][5]

Nucleophile (Alcohol)ProductYield (%)
Methanol2-Methoxy-5-nitropyridine95
Ethanol2-Ethoxy-5-nitropyridine97
Isopropanol2-Isopropoxy-5-nitropyridine65

Protocol 2.2: Synthesis of 2-Amino-5-nitropyridines

This protocol outlines the synthesis of 2-amino-5-nitropyridines using various amines as nucleophiles.

Materials:

  • Potassium 5-nitropyridine-2-sulfonate

  • Amine (e.g., ammonia, primary or secondary amines)

  • Anhydrous solvent (e.g., DMF, DMSO, or neat amine)

  • Base (if necessary, e.g., triethylamine)

Procedure:

  • Dissolve or suspend potassium 5-nitropyridine-2-sulfonate in the chosen solvent or neat amine.

  • If using an amine salt, add a non-nucleophilic base like triethylamine to liberate the free amine.

  • Heat the reaction mixture. The temperature and reaction time will depend on the reactivity of the amine.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • If the product is not a solid, extract the aqueous mixture with a suitable organic solvent. Wash the organic layer with brine, dry, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Table 2: Representative Yields for the Synthesis of 2-Amino-5-nitropyridines [3][5]

Nucleophile (Amine)ProductYield (%)
Ammonia2-Amino-5-nitropyridine92
Butylamine2-Butylamino-5-nitropyridine76
Diethylamine2-Diethylamino-5-nitropyridine62
Benzylamine2-Benzylamino-5-nitropyridine77

Protocol 2.3: Synthesis of 2-Chloro-5-nitropyridine

2-Chloro-5-nitropyridine is a valuable intermediate for further cross-coupling reactions.

Materials:

  • Potassium 5-nitropyridine-2-sulfonate

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

Procedure:

  • In a flask equipped with a reflux condenser and a gas trap, carefully add potassium 5-nitropyridine-2-sulfonate to a mixture of phosphorus oxychloride and phosphorus pentachloride.

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) until the product precipitates.

  • Collect the solid by filtration, wash with water, and dry to obtain 2-chloro-5-nitropyridine. A yield of 87% has been reported for this transformation.[3]

Applications in Drug Discovery and Materials Science

The 2,5-disubstituted pyridines synthesized via this methodology are valuable building blocks for a wide range of applications.

Medicinal Chemistry: The 2-amino-5-substituted pyridine core is a common feature in many biologically active molecules. For instance, the subsequent reduction of the nitro group to an amine provides a key intermediate for the synthesis of kinase inhibitors, anti-inflammatory agents, and central nervous system drugs.[1][6] The ability to easily introduce diverse amino and alkoxy groups at the 2-position allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Agrochemicals: Many modern herbicides and pesticides contain the 2,5-disubstituted pyridine scaffold. The methodology described here provides an efficient route to these important agricultural chemicals.[1]

Materials Science: The electronic properties of 2,5-disubstituted pyridines make them interesting candidates for use in organic light-emitting diodes (OLEDs), sensors, and as ligands in coordination chemistry for the development of novel catalysts.

Workflow Summary

Synthesis_Workflow Start 3-Nitropyridine Step1 Sulfonation & Reduction (Na₂SO₃, H₂O, Reflux) Start->Step1 Intermediate1 5-Hydroxyaminopyridine-2-sulfonic Acid Step1->Intermediate1 Step2 Oxidation (KMnO₄, H₂O, <5°C) Intermediate1->Step2 Start_Material Potassium 5-Nitropyridine-2-sulfonate Step2->Start_Material Step3 Nucleophilic Aromatic Substitution (SNAr) Start_Material->Step3 Nucleophiles Nucleophiles (Alcohols, Amines, etc.) Nucleophiles->Step3 Products 2-Substituted-5-nitropyridines Step3->Products Applications Further Functionalization & Applications (Medicinal Chemistry, Agrochemicals, Materials Science) Products->Applications

Caption: Overall workflow for the synthesis of 2,5-disubstituted pyridines from 3-nitropyridine.

Conclusion

The use of this compound as a key intermediate provides a powerful and highly adaptable strategy for the synthesis of 2,5-disubstituted pyridines. The straightforward preparation of the starting material and the high efficiency of the subsequent nucleophilic aromatic substitution reactions make this a valuable methodology for both academic research and industrial applications. The ability to introduce a wide range of functional groups at the 2-position, coupled with the potential for further modification of the 5-nitro group, opens the door to a vast chemical space of novel compounds with potential applications in drug discovery, agrochemicals, and materials science.

References

  • Bakke, J. M., & Ranes, E. (2003). Substitution reactions of this compound. A new pathway to 2,5-disubstituted pyridines. Organic & Biomolecular Chemistry, 1(15), 2710-2715. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of 2-Amino-5-methylpyridine: Applications in Pharma, Agchem, and Beyond. Retrieved from [Link]

  • Bakke, J. M., Ranes, E., & Stori, A. (2003). Substitution reactions of this compound. A new pathway to 2,5-disubstituted pyridines. ResearchGate. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Mąkosza, M., & Wojciechowski, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 1-6. [Link]

  • Mąkosza, M., & Wojciechowski, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC. [Link]

  • Liu, S., & Liu, J. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2021). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research, 68(1), 1-10. [Link]

  • Abdel-Aziz, A. A.-M., El-Subbagh, H. I., & Kunieda, T. (2005). Lewis acid-promoted transformation of 2-alkoxypyridines into 2-aminopyridines and their antibacterial activity. Part 2: Remarkably facile C-N bond formation. Bioorganic & Medicinal Chemistry, 13(16), 4929-4935. [Link]

  • ResearchGate. (n.d.). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. Retrieved from [Link]

  • Al-Zaydi, K. M. (2013). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Molecules, 18(3), 2994-3011. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. Molecules, 16(12), 10475-10485. [Link]

  • Ambrose Rajkumar, M., Stanly John Xavier, S., Anbarasu, S., Martina Mejeba, X., & Anand Devarajan, P. (2015). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research, 8(11), 74-81. [Link]

  • Movassaghi, M., & Hill, M. D. (2014). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Organic Letters, 16(16), 4268-4271. [Link]

  • Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Sun, G., & Wang, Z. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry, 41(6), 2185-2202. [Link]

  • Kumar, P., & Kumar, R. (2016). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 52(75), 11215-11228. [Link]

  • Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22. [Link]

  • Babushkin, D. E., & Kulikov, A. S. (2022). Sustainable electrochemical synthesis of aliphatic nitro-NNO-azoxy compounds employing ammonium dinitramide and their in vitro evaluation as potential nitric oxide donors and fungicides. Beilstein Journal of Organic Chemistry, 18, 128-137. [Link]

Sources

Preparation of 2-Chloro-5-Nitropyridine: A Comprehensive Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Chloro-5-Nitropyridine in Modern Drug Discovery

2-Chloro-5-nitropyridine is a pivotal building block in the synthesis of a multitude of pharmacologically active molecules. Its unique electronic and structural features, arising from the interplay of the electron-withdrawing nitro group and the reactive chloro substituent on the pyridine scaffold, make it an invaluable intermediate for medicinal chemists. This versatile compound serves as a precursor for introducing the 5-nitropyridinyl moiety into larger molecules, a common strategy in the development of novel therapeutic agents, including antivirals, antibacterials, and kinase inhibitors. The precise and efficient synthesis of 2-chloro-5-nitropyridine is therefore a critical aspect of the drug development pipeline, demanding a robust and well-characterized preparatory protocol.

This application note provides a detailed, field-proven guide for the synthesis of 2-chloro-5-nitropyridine from 5-nitropyridine-2-sulfonic acid. We will delve into the mechanistic underpinnings of the key transformations, offer step-by-step experimental protocols, and provide comprehensive guidance on the characterization and safe handling of the materials involved.

Synthetic Strategy: A Two-Step Conversion

The preparation of 2-chloro-5-nitropyridine from this compound is efficiently achieved through a two-step synthetic sequence. The first step involves the hydrolysis of the sulfonic acid group to a hydroxyl group, yielding the key intermediate, 2-hydroxy-5-nitropyridine. The subsequent step is the chlorination of this intermediate to afford the final product.

Synthetic_Pathway Start This compound Intermediate 2-Hydroxy-5-nitropyridine Start->Intermediate Step 1: Hydrolysis (H₂O, H⁺ or OH⁻) End 2-Chloro-5-nitropyridine Intermediate->End Step 2: Chlorination (POCl₃ or SOCl₂)

Caption: Overall synthetic pathway for the preparation of 2-chloro-5-nitropyridine.

Part 1: Hydrolysis of this compound

Mechanistic Insight: Nucleophilic Aromatic Substitution

The conversion of this compound to 2-hydroxy-5-nitropyridine is a nucleophilic aromatic substitution reaction. The pyridine ring, particularly when substituted with a strong electron-withdrawing group like the nitro group at the 5-position, is activated towards nucleophilic attack at the 2- and 4-positions[1]. The sulfonic acid group is a good leaving group, facilitating its displacement by a nucleophile, in this case, a water molecule (under acidic conditions) or a hydroxide ion (under basic conditions).

The reaction is believed to proceed through a Meisenheimer-like intermediate, where the aromaticity of the pyridine ring is temporarily disrupted by the addition of the nucleophile. The negative charge in this intermediate is stabilized by resonance, particularly by delocalization onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group. Subsequent elimination of the sulfite or bisulfite ion restores the aromaticity of the ring, yielding the 2-hydroxypyridine derivative. It is important to note that 2-hydroxypyridines exist in equilibrium with their tautomeric form, 2-pyridones[2][3].

Experimental Protocol: Hydrolysis of this compound

This protocol describes a robust method for the hydrolysis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Major Supplier
Concentrated Sulfuric Acid (H₂SO₄)ACS GradeMajor Supplier
Sodium Hydroxide (NaOH)ACS GradeMajor Supplier
Deionized Water (H₂O)High PurityIn-house
IceIn-house
pH paper or pH meter
Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add this compound (1 equivalent).

  • Acidic Hydrolysis: To the starting material, cautiously add a 1:1 (v/v) mixture of concentrated sulfuric acid and water. The amount of the acidic solution should be sufficient to fully dissolve the starting material upon gentle warming.

  • Heating: Heat the reaction mixture to 100-110 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Precipitation: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium hydroxide until the pH is approximately 7. The 2-hydroxy-5-nitropyridine will precipitate out as a solid.

  • Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Part 2: Chlorination of 2-Hydroxy-5-Nitropyridine

Mechanistic Rationale

The chlorination of 2-hydroxy-5-nitropyridine to 2-chloro-5-nitropyridine is a nucleophilic substitution reaction at the carbonyl carbon of the tautomeric 2-pyridone form. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are effective for this transformation. The reaction proceeds by the activation of the hydroxyl group (or the carbonyl oxygen in the pyridone tautomer) by the chlorinating agent, converting it into a better leaving group. Subsequent nucleophilic attack by a chloride ion leads to the displacement of the activated hydroxyl group and the formation of the desired 2-chloro-5-nitropyridine.

Experimental Protocol: Chlorination with Phosphorus Oxychloride

This protocol provides a reliable method for the chlorination of 2-hydroxy-5-nitropyridine.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Hydroxy-5-nitropyridine≥98%From Step 1
Phosphorus Oxychloride (POCl₃)ACS GradeMajor Supplier
N,N-Dimethylformamide (DMF)AnhydrousMajor Supplier
Dichloromethane (CH₂Cl₂)ACS GradeMajor Supplier
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeMajor Supplier
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeMajor Supplier
IceIn-house
Procedure
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride guard tube, and a dropping funnel, place 2-hydroxy-5-nitropyridine (1 equivalent).

  • Addition of Reagents: Add phosphorus oxychloride (3-5 equivalents) to the flask. Add a catalytic amount of N,N-dimethylformamide (DMF) (0.1 equivalents).

  • Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Removal of Excess Reagent: After completion, cool the reaction mixture to room temperature. Carefully remove the excess phosphorus oxychloride by distillation under reduced pressure.

  • Quenching: Cautiously pour the cooled residue onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 2-chloro-5-nitropyridine can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.

Experimental_Workflow cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Chlorination a0 Mix this compound with H₂SO₄/H₂O a1 Heat to 100-110 °C a0->a1 a2 Quench on Ice a1->a2 a3 Neutralize with NaOH a2->a3 a4 Filter and Dry a3->a4 b0 Mix 2-Hydroxy-5-nitropyridine with POCl₃ and DMF a4->b0 Intermediate b1 Reflux at 110-120 °C b0->b1 b2 Remove Excess POCl₃ b1->b2 b3 Quench on Ice b2->b3 b4 Extract with CH₂Cl₂ b3->b4 b5 Wash, Dry, and Concentrate b4->b5 b6 Purify b5->b6

Caption: A streamlined workflow for the two-step synthesis of 2-chloro-5-nitropyridine.

Characterization of 2-Chloro-5-Nitropyridine

The identity and purity of the synthesized 2-chloro-5-nitropyridine should be confirmed by standard analytical techniques.

ParameterExpected Value/Observation
Appearance Pale yellow to yellow crystalline solid
Melting Point 107-109 °C
¹H NMR (CDCl₃)δ (ppm): ~9.1 (d, 1H), ~8.4 (dd, 1H), ~7.5 (d, 1H)
¹³C NMR (CDCl₃)δ (ppm): ~157, ~145, ~143, ~133, ~124
IR (KBr) ν (cm⁻¹): ~1580 (C=N), ~1520 & ~1350 (NO₂ stretch)
Mass Spec (EI) m/z: 158 (M⁺), 160 (M⁺+2) in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes

Safety Precautions

General:

  • This synthesis should be performed in a well-ventilated fume hood by trained personnel.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Reagent-Specific Hazards:

  • Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Phosphorus Oxychloride (POCl₃): Toxic, corrosive, and reacts violently with water, releasing toxic fumes. Handle in a fume hood and avoid contact with moisture[4][5].

  • Pyridine Derivatives: Can be toxic and irritants. Avoid inhalation and skin contact[6].

Procedural Hazards:

  • The quenching of the reaction mixtures, particularly the chlorination reaction, is highly exothermic and should be done slowly and with efficient cooling.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in hydrolysis step Incomplete reaction or product loss during workupIncrease reaction time or temperature. Ensure complete precipitation during neutralization.
Low yield in chlorination step Incomplete reaction or degradation of productEnsure anhydrous conditions. Use a slight excess of chlorinating agent. Avoid overheating.
Product is dark or discolored Presence of impuritiesPurify by recrystallization with activated charcoal or by column chromatography.
Incomplete removal of POCl₃ Inefficient distillationUse a high-vacuum pump for distillation. Ensure the apparatus is properly set up.

References

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). Chemistry Stack Exchange. [Link]

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerism: A Theoretical and Computational Revisit. (2016). National Institutes of Health. [Link]

  • Hydroxypyridine-Pyridone Tautomerism. (2010). YouTube. [Link]

  • CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • 2-Chloro-5-nitropyridine | C5H3ClN2O2. PubChem. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. [Link]

Sources

Application Note & Protocol: A High-Yield Synthesis of 2-Amino-5-Nitropyridine via Nucleophilic Aromatic Substitution of 5-Nitropyridine-2-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed protocol for the synthesis of 2-amino-5-nitropyridine, a critical intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The described method utilizes 5-nitropyridine-2-sulfonic acid as the starting material and proceeds through a high-yield nucleophilic aromatic substitution (SNAr) reaction with ammonia. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental procedure, safety guidelines, and methods for product characterization.

Introduction and Significance

2-Amino-5-nitropyridine is a versatile heterocyclic building block of significant industrial and academic interest.[2] Its unique electronic structure, featuring both an electron-donating amino group and a potent electron-withdrawing nitro group on a pyridine scaffold, makes it a valuable precursor for a wide range of more complex molecules.[2] Key applications include:

  • Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various therapeutic agents, including those targeting central nervous system disorders, cancer, and inflammatory conditions.[1][2]

  • Agrochemical Development: The scaffold is utilized in the formulation of modern herbicides and fungicides.[1]

  • Materials Science: Researchers are exploring its potential in the creation of advanced materials and dyes.[2]

While several synthetic routes to 2-amino-5-nitropyridine exist, such as the direct nitration of 2-aminopyridine, the method detailed herein offers a robust and high-yield alternative starting from this compound.[3][4][5] This pathway leverages the sulfonic acid moiety as an excellent leaving group in a nucleophilic aromatic substitution (SNAr) reaction, providing a direct and efficient conversion.[6]

The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The conversion of this compound to 2-amino-5-nitropyridine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is distinct from electrophilic substitutions common to benzene rings and is facilitated by the specific substituents on the pyridine ring.

Pillars of the Reaction Mechanism:

  • Ring Activation: The pyridine ring is inherently electron-deficient due to the electronegativity of the ring nitrogen. This effect is dramatically amplified by the presence of the strongly electron-withdrawing nitro group (-NO₂) at the 5-position. This activation renders the carbon atoms at the 2- and 6-positions highly electrophilic and thus susceptible to attack by nucleophiles.[7][8]

  • Nucleophilic Attack: Ammonia (NH₃) acts as the nucleophile, attacking the electron-deficient carbon atom at the 2-position (the ipso-carbon). This step is typically the rate-determining step of the reaction.[7]

  • Formation of the Meisenheimer Complex: The nucleophilic attack disrupts the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization for this intermediate.[7][8]

  • Rearomatization and Expulsion of the Leaving Group: The aromaticity of the ring is restored in a rapid subsequent step through the elimination of the sulfonate group (-SO₃⁻), which is an excellent leaving group due to its stability as an anion. This regenerates the stable aromatic pyridine system, now functionalized with the amino group at the C2 position.

Caption: SNAr mechanism for the amination of this compound.

Experimental Application & Protocol

This protocol is adapted from established literature procedures which report a high yield for this specific transformation.[6]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%e.g., Sigma-Aldrich, TCIStarting material.
Ammonium Hydroxide (28-30% NH₃)ACS Reagente.g., Fisher ScientificNucleophile and solvent.
Deionized WaterN/AIn-houseUsed for washing and recrystallization.
Hydrochloric Acid (HCl), conc.ACS Reagente.g., VWRFor pH adjustment during work-up.
Sodium Hydroxide (NaOH)ACS Reagente.g., VWRFor pH adjustment during work-up.
Round-bottom flask with reflux condenser------Reaction vessel.
Magnetic stirrer and heat plate------For heating and agitation.
Büchner funnel and filter paper------For product isolation.
pH paper or pH meter------For monitoring work-up.
Safety Precautions & Hazard Management

All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • This compound: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust.

  • Ammonium Hydroxide (28-30%): Corrosive. Causes severe skin burns and eye damage. The vapor is a strong respiratory irritant. Handle with extreme care in a fume hood.[9]

  • Concentrated Acids/Bases (HCl, NaOH): Highly corrosive. Handle with appropriate care to avoid contact.

  • 2-Amino-5-nitropyridine (Product): Irritating to eyes, respiratory system, and skin.[1] It is also light-sensitive.[1][10]

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Aqueous filtrates should be neutralized before disposal.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5.0 g, 24.5 mmol).

  • Addition of Reagent: Carefully add 25 mL of concentrated ammonium hydroxide solution (28-30% NH₃) to the flask.

    • Causality Note: The concentrated ammonia solution serves as both the nucleophile and the reaction solvent, ensuring a high concentration of the reacting species to drive the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: a. After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. b. Cool the mixture further in an ice bath for 30 minutes. The product should begin to precipitate as a yellow solid. c. Isolate the crude product by vacuum filtration using a Büchner funnel. d. Wash the collected solid sequentially with two portions of cold deionized water (2 x 15 mL) to remove any residual ammonia and salts.

    • Causality Note: Washing with cold water minimizes loss of the product, which has slight solubility in water.

  • Purification (Recrystallization): a. Transfer the crude solid to a beaker and add a minimal amount of hot deionized water to dissolve it completely. b. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. c. Collect the purified light-yellow, crystalline 2-amino-5-nitropyridine by vacuum filtration.[5][10] d. Dry the product under vacuum to a constant weight. A typical yield for this procedure is approximately 92%.[6]

Workflow Figure 2: Experimental Workflow Setup 1. Reaction Setup - Add this compound - Add conc. NH4OH React 2. Reaction - Heat to reflux (90-100 °C) - Stir for 4-6 hours Setup->React Cool 3. Cooling & Precipitation - Cool to room temperature - Place in ice bath React->Cool Isolate 4. Isolation - Vacuum filtration - Wash with cold H₂O Cool->Isolate Purify 5. Purification - Recrystallize from hot water - Isolate via filtration Isolate->Purify Dry 6. Drying - Dry under vacuum Purify->Dry Characterize 7. Characterization - Melting Point, HPLC, NMR Dry->Characterize

Caption: A summary of the key stages in the synthesis of 2-amino-5-nitropyridine.

Product Characterization and Data

To confirm the identity and purity of the synthesized 2-amino-5-nitropyridine, the following analytical techniques are recommended.

ParameterExpected Result
Appearance Yellow crystalline powder/solid.[1][10]
Melting Point 186-190 °C.[5][10]
Purity (HPLC) ≥98%.
¹H NMR Spectrum consistent with the product structure.
IR Spectroscopy Peaks corresponding to N-H, C=C, and NO₂ functional groups.

High-Performance Liquid Chromatography (HPLC): An effective HPLC method can be developed for purity analysis. A reverse-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient is typically suitable for separating pyridine derivatives.[11][12] Detection is commonly performed using a UV detector at around 250 nm.[11]

Conclusion

The nucleophilic aromatic substitution of this compound with ammonia provides a highly efficient and direct route to synthesize 2-amino-5-nitropyridine. The protocol described is robust, scalable, and relies on readily available reagents. The strong activating effect of the nitro group and the excellent leaving group ability of the sulfonate moiety are key to the success of this transformation, resulting in high yields of this valuable chemical intermediate. Adherence to the detailed safety and handling procedures is critical for the successful and safe execution of this synthesis.

References

  • Wikipedia. Chichibabin reaction. Available from: [Link]

  • Grokipedia. Chichibabin reaction. Available from: [Link]

  • Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar. Available from: [Link]

  • Makosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. National Institutes of Health (NIH). Available from: [Link]

  • Justia Patents. Chichibabin aminations of pyridine bases. Available from: [Link]

  • Nanyang Technological University. Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Available from: [Link]

  • ResearchGate. Substitution reactions of this compound. A new pathway to 2,5-disubstituted pyridines. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Available from: [Link]

  • Taylor & Francis Online. Acid-catalyzed aromatic nucleophilic substitution. II. Reaction of 2-halo-3-nitropyridines and 2-halo-5-nitropyridines with water. Available from: [Link]

  • International Journal of Engineering Research & Technology. A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • Sci-Hub. Nucleophilic Aromatic Substitution of Methyl 3‐Nitropyridine‐4‐carboxylate. Available from: [Link]

  • C&L Chemical. 2-Amino-5-nitropyridine CAS 4214-76-0 for Chemical Synthesis. Available from: [Link]

  • Google Patents. CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
  • HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine. Available from: [Link]

  • Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage. Available from: [Link]

  • Amanote Research. This compound, a New Precursor for 2,5-Disubstituted Pyridines. Available from: [Link]

  • NIST. 2-Amino-5-nitropyridine. Available from: [Link]

  • National Institutes of Health (NIH). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Available from: [Link]

Sources

Application Notes & Protocols: Leveraging 5-Nitropyridine-2-Sulfonic Acid for the Synthesis of Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 5-Nitropyridine-2-Sulfonic Acid

In the landscape of modern medicinal chemistry, the pyridine scaffold is a privileged structural motif, integral to the efficacy of numerous FDA-approved therapeutics.[1][2] Its presence influences critical pharmacokinetic and pharmacodynamic properties, making the efficient synthesis of substituted pyridines a cornerstone of drug discovery and development. This compound has emerged as a highly valuable and versatile building block for this purpose.[3]

This reagent is distinguished by its unique electronic and structural features. The sulfonic acid group at the C2 position serves as an excellent leaving group, while the potent electron-withdrawing nitro group at the C5 position activates the pyridine ring for nucleophilic aromatic substitution (SNAr). This configuration provides a reliable and regioselective pathway to a diverse array of 2,5-disubstituted pyridines, which are pivotal intermediates in the synthesis of complex pharmaceutical agents.[4][5]

These application notes provide an in-depth guide for researchers, chemists, and drug development professionals on the strategic application of this compound. We will explore the causality behind its reactivity, present validated, step-by-step protocols for key transformations, and discuss the downstream utility of the resulting intermediates.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the reagent's properties is fundamental to its successful application.

PropertyValueSource
CAS Number 465529-94-6[6][7]
Molecular Formula C₅H₄N₂O₅S[6]
Molecular Weight 204.16 g/mol [6]
Appearance Typically a solidN/A
Purity Standards ≥95%[6][7]

Core Reactivity: The primary utility of this compound stems from the facile displacement of the sulfonate group by a wide range of nucleophiles. The reaction proceeds via a classic SNAr mechanism, where the electron-deficient nature of the pyridine ring, enhanced by the C5-nitro group, stabilizes the negatively charged Meisenheimer intermediate, thereby lowering the activation energy for the substitution.

The synthesis of this compound itself is typically achieved in a two-step process starting from 3-nitropyridine, making it an accessible reagent for laboratory and industrial use.[4][8]

General Workflow for Nucleophilic Aromatic Substitution (SNAr)

The conversion of this compound into various 2,5-disubstituted pyridines is a robust and high-yielding process. The general workflow involves the reaction of the sulfonic acid (or its potassium salt) with a chosen nucleophile, often in a suitable solvent and sometimes with the aid of a base or elevated temperature.

SNAr_Workflow start 5-Nitropyridine- 2-sulfonic acid process SɴAr Reaction (Solvent, Heat/Base) start->process reagent Nucleophile (e.g., R-OH, R-NH₂, Cl⁻) reagent->process product 2-Substituted- 5-nitropyridine process->product downstream Further Transformation (e.g., Nitro Reduction) product->downstream final_product Pharmaceutical Intermediate downstream->final_product

Caption: General workflow for synthesizing pharmaceutical intermediates.

Validated Synthetic Protocols

The following protocols are based on established literature procedures and provide detailed, step-by-step methodologies for key transformations.[4][5]

Protocol 1: Synthesis of 2-Alkoxy-5-nitropyridines (e.g., 2-Ethoxy-5-nitropyridine)

This protocol describes the substitution of the sulfonate group with an alkoxide nucleophile, a common structural motif in pharmaceutical agents.

Materials:

  • This compound (or its potassium salt)

  • Ethanol (absolute)

  • Potassium hydroxide (KOH)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard workup and purification equipment

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, prepare a solution of potassium ethoxide by dissolving potassium hydroxide (1.2 equivalents) in absolute ethanol (sufficient to dissolve the substrate at reflux).

  • Reaction: Add this compound (1.0 equivalent) to the potassium ethoxide solution.

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • After completion, cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Partition the residue between water and a suitable organic solvent like dichloromethane or ethyl acetate.

    • Separate the organic layer. Wash it sequentially with saturated aqueous NaHCO₃ and brine.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • The resulting 2-ethoxy-5-nitropyridine is often obtained in high purity (yields up to 97% have been reported).[4][5] If necessary, further purification can be achieved by flash column chromatography on silica gel.

Protocol 2: Synthesis of 2-Amino-5-nitropyridines (e.g., 2-(Butylamino)-5-nitropyridine)

This transformation introduces a secondary amine, providing a critical handle for subsequent diversification in drug synthesis.

Materials:

  • This compound potassium salt

  • Butylamine

  • Water or an appropriate organic solvent (e.g., Dioxane)

  • Standard reaction, workup, and purification equipment

Procedure:

  • Reaction Setup: In a sealed vessel or a flask equipped with a reflux condenser, suspend or dissolve this compound potassium salt (1.0 equivalent) in water or a suitable solvent.

  • Nucleophile Addition: Add an excess of butylamine (2.0-3.0 equivalents) to the mixture.

  • Heating: Heat the reaction mixture to 80-100 °C for 4-8 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature. If a precipitate has formed, it can be collected by filtration.

    • If the product remains in solution, extract the mixture with an organic solvent such as ethyl acetate.

    • Wash the combined organic extracts with water and brine to remove excess amine and inorganic salts.

  • Purification:

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by recrystallization or flash column chromatography to yield pure 2-(butylamino)-5-nitropyridine (reported yields are around 76%).[4][5]

Protocol 3: Synthesis of 2-Chloro-5-nitropyridine

2-Chloro-5-nitropyridine is a cornerstone intermediate, as the chloro group can participate in a vast range of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and further nucleophilic substitutions.[1][2]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Inert solvent (e.g., Toluene or Acetonitrile), or neat conditions

  • Ice water

  • Standard reaction and workup equipment suitable for corrosive reagents

Procedure:

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize acidic gases), cautiously add this compound (1.0 equivalent) to an excess of phosphorus oxychloride (3.0-5.0 equivalents). A catalytic amount of DMF can be added to facilitate the reaction.

  • Heating: Heat the mixture to reflux (around 100-110 °C) for 2-5 hours, until the starting material is consumed as indicated by TLC.

  • Workup (Caution: Highly Exothermic):

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully quench the reaction by pouring it onto crushed ice with vigorous stirring. This step must be performed in a well-ventilated fume hood due to the evolution of HCl gas.

    • Neutralize the acidic solution by the slow addition of a base, such as solid sodium carbonate or a concentrated NaOH solution, until the pH is approximately 7-8.

    • Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Purification:

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent to obtain the crude product.

    • Purify by recrystallization or column chromatography to afford 2-chloro-5-nitropyridine with high yield (reported up to 87%).[4][5]

Downstream Utility: The Path to Advanced Intermediates

The true value of the 2-substituted-5-nitropyridines lies in their potential for further elaboration. The nitro group is not merely an activating group; it is a synthetic handle that unlocks another dimension of chemical diversity.

Downstream_Transformations start 2-Substituted-5-nitropyridine (Product from SɴAr) reduction Nitro Group Reduction (e.g., H₂, Pd/C; Fe/HCl; SnCl₂) start->reduction amine_intermediate 5-Amino-2-substituted-pyridine reduction->amine_intermediate coupling Amide Coupling, Sulfonylation, Diazotization, etc. amine_intermediate->coupling final_scaffold Advanced Pharmaceutical Scaffold coupling->final_scaffold

Caption: Key downstream transformation of SɴAr products.

Nitro Group Reduction: The most common and critical downstream transformation is the reduction of the nitro group to a primary amine. This is readily achieved under various standard conditions, such as:

  • Catalytic hydrogenation (H₂, Pd/C)

  • Metal/acid reduction (Fe/HCl, SnCl₂)

  • Transfer hydrogenation (Ammonium formate, Pd/C)[1]

The resulting 5-aminopyridine derivative is a versatile intermediate, enabling a host of subsequent reactions including amide bond formation, sulfonylation, diazotization followed by Sandmeyer reactions, and participation in further cross-coupling chemistry.

Safety and Handling

Proper safety protocols are mandatory when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[9][10][11]

  • Handling: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[11] Avoid generating dust. Do not breathe dust, mist, or vapor.[9] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10][11]

  • In case of Exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][11]

    • Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation occurs.[10]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[10]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[9]

References

  • Van der Plas, H. C., & Jongejan, H. (1997). Substitution reactions of this compound. A new pathway to 2,5-disubstituted pyridines. ResearchGate. Available at: [Link]

  • Bakke, J. M., & Ranes, E. (1997). Nitropyridines, Their Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Bakke, J. M., Ranes, E., & Buhagen, M. (1997). Substitution reactions of this compound. A new pathway to 2,5-disubstituted pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • 2a biotech. (n.d.). This compound. 2a biotech. Available at: [Link]

  • BenchChem. (2025).
  • Amanote Research. (2001). This compound, a New Precursor for 2,5-Disubstituted Pyridines. Amanote Research. Available at: [Link]

  • Bakke, J. M., Ranes, E., & Buhagen, M. (1997). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • MedchemExpress.com. (2025).
  • Taily, I. V., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]

  • Taily, I. V., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central - NIH. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Methyl-5-nitropyridine: Key Applications in Pharmaceutical Synthesis. pharmachems.com.
  • Google Patents. (2002). US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives.
  • Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • ChemicalBook. (n.d.). 2-Amino-5-nitropyridine synthesis. ChemicalBook.
  • BenchChem. (2025). Application Notes and Protocols: 2-Amino-5-nitrobenzenesulfonic Acid as a Precursor for Specific Acid Dyes. BenchChem.
  • Believe Chemical. (n.d.). China 2-Amino-5-nitropyridine CAS 4214-76-0 Manufacturers & Suppliers. lookpolymers.com.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-nitropyridine technical, = 95.0 NT 4214-76-0. Sigma-Aldrich.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-5-nitropyridine | 4214-76-0. Tokyo Chemical Industry.

Sources

Application Notes & Protocols: The Strategic Role of 5-Nitropyridine-2-Sulfonic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, chemists, and process development scientists on the utility of 5-nitropyridine-2-sulfonic acid as a pivotal intermediate in the synthesis of agrochemical compounds. We will explore its synthesis, reactivity, and strategic application as a precursor to 2,5-disubstituted pyridines, a scaffold present in numerous modern herbicides and insecticides. This guide explains the causality behind experimental choices, provides detailed, field-proven protocols, and is grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of the Pyridine Scaffold

Pyridine derivatives are a cornerstone of the modern agrochemical industry, forming the core structure of many high-efficacy herbicides, insecticides, and fungicides.[1] Their biological activity is profoundly influenced by the substitution pattern on the pyridine ring. The 2,5-disubstituted pyridine motif is particularly significant and is found in various active ingredients.[2][3] However, the direct and regioselective synthesis of these compounds can be challenging.

This compound emerges as a highly valuable and versatile intermediate that provides an elegant and efficient solution to this synthetic challenge. Its strategic importance lies in the exceptional leaving group ability of the sulfonate moiety at the 2-position, which is activated by the electron-withdrawing nitro group at the 5-position. This configuration facilitates high-yield nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide array of functional groups at the 2-position to generate a library of valuable downstream intermediates.[2]

Core Application: A Gateway to 2,5-Disubstituted Pyridine Intermediates

The primary role of this compound in agrochemical synthesis is to serve as a robust and reliable precursor for 2-substituted-5-nitropyridines. The sulfonic acid group (-SO₃H) is an outstanding leaving group, far superior to halides in many contexts, allowing reactions to proceed under moderate conditions with high regioselectivity and yield.

This reactivity allows for the facile introduction of chloro, amino, and alkoxy groups, which are common building blocks for more complex agrochemical targets. For instance, 2-chloro-5-nitropyridine is a precursor for synthesizing neonicotinoid insecticides and pyridine-based herbicides.[2][4] Similarly, 2-amino-5-nitropyridine can be a starting point for sulfonylurea herbicides, which are known for their potent and selective action.[5][6]

G main This compound sub_Cl 2-Chloro-5-nitropyridine main->sub_Cl  PCl₅ or SOCl₂ sub_NH2 2-Amino-5-nitropyridine main->sub_NH2  NH₃ / H₂O sub_OR 2-Alkoxy-5-nitropyridine main->sub_OR  ROH / Base sub_NHR 2-(Alkylamino)-5-nitropyridine main->sub_NHR  RNH₂

Figure 1: Central role of this compound as a precursor.

Synthesis and Reactivity Data

The conversion of this compound to key intermediates proceeds with excellent efficiency. The electron-withdrawing nitro group at the para-position to the sulfonate leaving group stabilizes the Meisenheimer complex intermediate formed during the SNAr reaction, thereby lowering the activation energy and promoting high conversion rates.

NucleophileReagent ExampleProductReported Yield (%)Reference
ChloridePhosphorus pentachloride (PCl₅)2-Chloro-5-nitropyridine87%[2]
AmineAqueous Ammonia (NH₃)2-Amino-5-nitropyridine92%[2]
AlkoxideMethanol (CH₃OH)2-Methoxy-5-nitropyridine95%[2]
AlkoxideEthanol (C₂H₅OH)2-Ethoxy-5-nitropyridine97%[2]
AlkylamineButylamine2-Butylamino-5-nitropyridine76%[2]
AlkylamineBenzylamine2-Benzylamino-5-nitropyridine77%[2]

Detailed Experimental Protocols

Trustworthiness: The following protocols are based on established and peer-reviewed synthetic methods.[1][2] All steps include explanations of their purpose. Adherence to safety protocols is mandatory.

Protocol 1: Synthesis of this compound

This synthesis is a two-step process starting from 3-nitropyridine. The mechanism is not a direct electrophilic substitution but involves a[2][7] sigmatropic shift of the nitro group.[1]

Materials:

  • 3-Nitropyridine

  • Dinitrogen pentoxide (N₂O₅)

  • Sulfur dioxide (SO₂) or Sodium bisulfite (NaHSO₃)

  • Appropriate organic solvent (e.g., CH₂Cl₂)

  • Water (deionized)

Procedure:

  • N-Nitropyridinium Formation: Dissolve 3-nitropyridine in a suitable organic solvent. Cool the solution to 0-5 °C. Cautiously add a solution of N₂O₅ in the same solvent. This step forms the N-nitropyridinium intermediate.

    • Causality: The pyridine nitrogen is the most nucleophilic site and reacts with the nitrating agent to form the pyridinium salt.

  • Sulfonation and Rearrangement: Introduce SO₂ gas or an aqueous solution of NaHSO₃ to the reaction mixture. The sulfite/bisulfite anion acts as the nucleophile.

    • Causality: The sulfite attacks the pyridinium ring, initiating a cascade that includes a[2][7]-sigmatropic migration of the nitro group to the 3-position (which becomes the 5-position in the final product) and subsequent aromatization to yield the stable this compound.[1]

  • Isolation: The product often precipitates from the aqueous solution or can be isolated after solvent removal and purification, typically by recrystallization.

Protocol 2: Synthesis of 2-Chloro-5-nitropyridine (Key Intermediate)

This protocol details the highly efficient conversion of the sulfonic acid to a versatile chloro-substituted intermediate.

G cluster_0 Protocol Workflow A 1. Charge Reactor - this compound - Inert Solvent (e.g., Toluene) B 2. Add Chlorinating Agent - Add PCl₅ portion-wise at 60-70°C - Control gas evolution (HCl) A->B C 3. Reaction - Heat to 100-110°C - Monitor by HPLC/TLC until SM consumed B->C D 4. Quench - Cool to RT - Cautiously pour onto ice-water C->D E 5. Isolate Product - Extract with organic solvent - Wash, dry, and concentrate D->E F 6. Purify - Recrystallization or Chromatography E->F G Product 2-Chloro-5-nitropyridine F->G

Figure 2: Workflow for the synthesis of 2-chloro-5-nitropyridine.

Materials:

  • This compound (1.0 eq)

  • Phosphorus pentachloride (PCl₅) (1.1 eq) or Thionyl chloride (SOCl₂) with a catalytic amount of DMF

  • Inert solvent (e.g., toluene or dichloroethane)

  • Ice water

  • Sodium bicarbonate solution (5%)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • Reactor Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser connected to a gas scrubber (for HCl), suspend this compound (1.0 eq) in toluene.

  • Chlorination: Gently warm the suspension to 60-70 °C. Add PCl₅ (1.1 eq) in small portions. The addition is exothermic and will generate HCl gas. Maintain the temperature and control the rate of addition to manage the gas evolution.

    • Causality: PCl₅ is a powerful chlorinating agent that effectively converts the sulfonic acid into a sulfonyl chloride, which is an even better leaving group and is subsequently displaced by chloride.

  • Reaction Completion: After the addition is complete, heat the mixture to reflux (approx. 110 °C) for 2-4 hours. Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.[8]

  • Work-up and Quenching: Cool the reaction mixture to room temperature. In a separate vessel, prepare a stirred mixture of crushed ice and water. Slowly and cautiously pour the reaction mixture into the ice-water.

    • Causality: This step quenches any unreacted PCl₅ and hydrolyzes phosphorus oxychloride (POCl₃) byproduct. This must be done carefully due to the reactivity of these reagents with water.

  • Extraction and Neutralization: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-chloro-5-nitropyridine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final product.

Analytical Considerations

Monitoring the progress of these reactions is crucial for process control and yield optimization.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the disappearance of the highly polar this compound and the appearance of the less polar product. A reverse-phase C18 column with a water/acetonitrile mobile phase (containing an acid modifier like formic acid) is a typical starting point.[8][9]

  • Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure of the final products. Mass spectrometry will confirm the molecular weight.

Safety and Handling

Professionals handling these chemicals must be equipped with appropriate personal protective equipment (PPE) and adhere to strict laboratory safety standards.

  • Nitropyridines: These compounds are potentially toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.[10][11]

  • Sulfonic Acids: Can be corrosive. Handle in a well-ventilated fume hood.[12]

  • Reagents: Chlorinating agents like PCl₅ and SOCl₂ are highly corrosive and react violently with water. All operations should be conducted under an inert atmosphere and away from moisture.[10]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.

Conclusion

This compound is not merely another reagent but a strategic enabler in the synthesis of complex agrochemicals. Its well-defined reactivity, driven by the superb sulfonate leaving group, provides a reliable and high-yield pathway to 2,5-disubstituted pyridine intermediates. The protocols and data presented herein underscore its value, offering researchers and development professionals a powerful tool for accessing the chemical scaffolds necessary to discover and produce the next generation of herbicides and pesticides.

References

  • Substitution reactions of this compound. A new pathway to 2,5-disubstituted pyridines. (2001). ResearchGate. [Link]

  • Nitropyridines, Their Synthesis and Reactions. (2001). ResearchGate. [Link]

  • Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. (2011). Chemical Research in Chinese Universities. [Link]

  • SAFETY DATA SHEET - 2-Hydroxy-5-nitropyridine. (N/A). Fisher Scientific. [Link]

  • Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. (2011). ResearchGate. [Link]

  • Stable agrochemical composition. (2023).
  • This compound, a New Precursor for 2,5-Disubstituted Pyridines. (2001). Amanote Research. [Link]

  • Synthesis of new herbicides from the class of sulfonylureas. (2020). ResearchGate. [Link]

  • Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. (2022). National Institutes of Health (NIH). [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. [Link]

  • Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. (2021). DergiPark. [Link]

  • Preparation method of 5-nitro-2-aminopyridine. (2015).
  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). National Institutes of Health (NIH). [Link]

  • Reaction kinetics and mechanisms of neonicotinoid pesticides with sulfate radicals. (2014). Royal Society of Chemistry. [Link]

  • Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). (2021). National Institutes of Health (NIH). [Link]

  • HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column. (N/A). SIELC Technologies. [Link]

Sources

Application Note: A Validated Protocol for the Synthesis of 2-Alkoxy-5-nitropyridines via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-alkoxy-5-nitropyridines, a class of compounds of significant interest in pharmaceutical and materials science research.[1][2] These structures serve as crucial intermediates in the development of novel therapeutic agents and functional materials.[3][4] The primary protocol detailed herein focuses on the robust and widely applicable Nucleophilic Aromatic Substitution (SNAr) reaction, utilizing 2-chloro-5-nitropyridine as the starting material. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and discuss key parameters for optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for accessing this important chemical scaffold.

Scientific Foundation: The SNAr Mechanism

The synthesis of 2-alkoxy-5-nitropyridines from 2-chloro-5-nitropyridine is a classic example of Nucleophilic Aromatic Substitution (SNAr). This reaction is feasible due to the specific electronic properties of the pyridine ring, which is inherently electron-deficient. The presence of a strongly electron-withdrawing nitro group (-NO₂) at the 5-position further depletes the electron density of the aromatic system, particularly at the ortho (2- and 6-) and para (4-) positions.[3][5]

This electronic activation makes the ring susceptible to attack by nucleophiles. The key steps of the mechanism are:

  • Nucleophilic Attack: An alkoxide ion (RO⁻), generated from the corresponding alcohol, acts as the nucleophile. It attacks the carbon atom at the 2-position, which bears the chloride leaving group. This step temporarily disrupts the aromaticity of the ring.[6]

  • Formation of a Meisenheimer Intermediate: The attack results in a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing nitro group through resonance. This stabilization is crucial for the reaction to proceed.[5]

  • Rearomatization: The intermediate collapses, expelling the chloride ion as a good leaving group. This step restores the aromaticity of the pyridine ring, yielding the final 2-alkoxy-5-nitropyridine product.

The overall process results in the net substitution of the chlorine atom with the alkoxy group.

Visualizing the Mechanism

SNAr_Mechanism Figure 1: S-N-Ar Reaction Mechanism sub 2-Chloro-5-nitropyridine + RO⁻ inter Meisenheimer Intermediate (Resonance Stabilized) sub->inter Nucleophilic Attack prod 2-Alkoxy-5-nitropyridine + Cl⁻ inter->prod Loss of Leaving Group (Rearomatization)

Caption: Figure 1: S-N-Ar Reaction Mechanism

Primary Synthetic Protocol: Alkoxidation of 2-Chloro-5-nitropyridine

This section provides a detailed, step-by-step procedure for the synthesis of a representative 2-alkoxy-5-nitropyridine. The protocol is designed to be self-validating, with clear instructions for reaction setup, monitoring, and product isolation.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )RoleNotes
2-Chloro-5-nitropyridine4548-45-2158.55Starting MaterialHigh purity is recommended.[4]
Alcohol (R-OH)VariesVariesNucleophile PrecursorMust be anhydrous.
Sodium Hydride (NaH)7646-69-724.00BaseTypically used as a 60% dispersion in mineral oil. Handle with extreme care.
Anhydrous Tetrahydrofuran (THF)109-99-972.11SolventMust be dry. Other solvents like DMSO can be used.[7]
Saturated NH₄Cl (aq)12125-02-953.49Quenching Agent
Ethyl Acetate (EtOAc)141-78-688.11Extraction Solvent
Anhydrous MgSO₄ or Na₂SO₄7487-88-9120.37Drying Agent
Experimental Workflow Diagram

protocol_workflow Figure 2: Experimental Workflow start Start setup Set up oven-dried glassware under N₂ atmosphere start->setup add_nah Add NaH (1.2 eq) to anhydrous THF setup->add_nah cool Cool to 0 °C (Ice Bath) add_nah->cool add_alcohol Add alcohol (1.1 eq) dropwise cool->add_alcohol stir_alkoxide Stir for 20-30 min at 0 °C to form alkoxide add_alcohol->stir_alkoxide add_substrate Add 2-chloro-5-nitropyridine (1.0 eq) solution in THF stir_alkoxide->add_substrate warm_rt Warm to room temperature and stir add_substrate->warm_rt monitor Monitor reaction by TLC warm_rt->monitor monitor->warm_rt Incomplete quench Cool to 0 °C and carefully quench with sat. NH₄Cl (aq) monitor->quench Reaction Complete extract Extract with Ethyl Acetate (3x) quench->extract wash Wash combined organic layers with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by flash column chromatography concentrate->purify end Characterize Product (NMR, MS) purify->end

Caption: Figure 2: Experimental Workflow

Step-by-Step Methodology

Causality Note: The use of an inert atmosphere (Nitrogen or Argon) and anhydrous solvents is critical because sodium hydride reacts violently with water and oxygen.

  • Reaction Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Place the flask under a positive pressure of nitrogen.

  • Base Suspension: To the flask, add anhydrous tetrahydrofuran (THF, approx. 5 mL per mmol of the limiting reagent). Carefully add sodium hydride (60% dispersion in oil, 1.2 equivalents).

  • Alkoxide Formation: Cool the suspension to 0 °C using an ice bath. Slowly add the desired alcohol (1.1 equivalents) dropwise via syringe.

    • Rationale: Adding the alcohol slowly to the cooled NaH suspension controls the evolution of hydrogen gas, which is flammable.

  • Stirring: Stir the resulting mixture at 0 °C for 20-30 minutes. The formation of the sodium alkoxide is usually accompanied by the cessation of hydrogen gas evolution.

  • Substrate Addition: In a separate dry flask, dissolve 2-chloro-5-nitropyridine (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold alkoxide mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The consumption of the starting material (2-chloro-5-nitropyridine) and the appearance of a new, typically less polar, product spot indicates progress.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until no more gas evolves.

    • Safety Insight: This step neutralizes any unreacted sodium hydride. It must be done slowly and at 0 °C to manage the exothermic reaction and hydrogen evolution.

  • Work-up & Extraction: Transfer the mixture to a separatory funnel. Add deionized water and extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter.

  • Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexanes to isolate the pure 2-alkoxy-5-nitropyridine.

Key Parameters and Optimization

The success of this synthesis can depend on several factors. The following table summarizes key parameters and provides insights for optimization.

ParameterOptionsRationale & Impact on Reaction
Base NaH, KOtBu, NaOMeStrong, non-nucleophilic bases are preferred. NaH is common for generating alkoxides in situ from various alcohols. KOtBu is also effective and more soluble.
Solvent THF, Dioxane, DMSO, DMFTHF is a good general-purpose solvent.[8] Polar aprotic solvents like DMSO or DMF can significantly accelerate SNAr reactions by solvating the cation of the alkoxide, leaving a more "naked" and reactive nucleophile.[7]
Temperature 0 °C to RefluxMost reactions proceed well at room temperature. For less reactive alcohols (e.g., sterically hindered secondary alcohols), gentle heating may be required.
Alcohol Primary, SecondaryPrimary alcohols react more readily than secondary alcohols due to less steric hindrance. Tertiary alcohols are generally not suitable for this reaction.[8]

Troubleshooting and Safety Considerations

  • Low Yield: If the yield is low, ensure all reagents and solvents were completely anhydrous. Consider using a more polar solvent like DMSO to increase the reaction rate.

  • Incomplete Reaction: If the starting material persists, consider increasing the reaction time or temperature. Adding a slight excess of the alkoxide (e.g., 1.5 equivalents) may also drive the reaction to completion.

  • Side Products: A common side product can arise from the reaction of the alkoxide with the nitro group, though this is less common under these conditions. Purification by column chromatography is essential to remove impurities.

  • Safety:

    • Sodium hydride (NaH) is a highly flammable solid that reacts violently with water. It should be handled in a fume hood under an inert atmosphere, away from any sources of ignition.

    • The quenching process generates flammable hydrogen gas and should be performed slowly in a well-ventilated area.

    • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • ResearchGate. (n.d.). Modified Mitsunobu coupling of pyridinol 2 and a variety of primary alcohols. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. [Link]

  • Pharmaffiliates. (n.d.). The Role of Nitropyridines in Pharmaceutical Development. [Link]

  • Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • National Center for Biotechnology Information. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

  • National Center for Biotechnology Information. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]

  • ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. [Link]

  • Vanderbilt University. (n.d.). Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2-Chloro-5-nitropyridine in Modern Drug Discovery. [Link]

  • PubMed. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • ResearchGate. (2016). (PDF) Preparation of 4-alkoxy-1-hydroxypyridine-2-thiones. [Link]

Sources

Application Note: Synthesis of 2-Amino-5-Nitropyridines via Nucleophilic Aromatic Substitution of 5-Nitropyridine-2-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the reaction of 5-nitropyridine-2-sulfonic acid with various amine nucleophiles. This reaction is a cornerstone of synthetic chemistry for producing 2-amino-5-nitropyridine scaffolds, which are pivotal intermediates in the development of pharmacologically active agents.[1][2] We will delve into the underlying reaction mechanism, provide a detailed and validated experimental protocol, discuss the scope and limitations of the reaction, and highlight the significance of its products in modern drug discovery.

Introduction: The Strategic Importance of 2-Amino-5-Nitropyridines

The pyridine ring is a "privileged structural motif" in drug design, appearing in numerous FDA-approved drugs.[1][2] Its derivatives are integral to medicinal chemistry due to their ability to engage in various biological interactions.[2][3] Among these, the 2-amino-5-nitropyridine core is a particularly valuable building block. The nitro group acts as a potent electron-withdrawing group and a synthetic handle for further transformations (e.g., reduction to an amine), while the 2-amino group provides a key vector for molecular elaboration.

Compounds derived from this scaffold have demonstrated a wide array of biological activities, including applications as kinase inhibitors (e.g., for Bruton's tyrosine kinase and JAK2), antibiotics, and anticancer agents.[1][4][5] For example, 5-nitro-2-aminopyridine is a crucial intermediate in the synthesis of novel fluoroquinolone antibiotics.[4] The reaction of this compound with amines offers a direct and efficient route to this important class of compounds.[6][7]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism.[8] This pathway is favored due to the specific electronic properties of the pyridine substrate.

Key Mechanistic Drivers:

  • Electron-Deficient Ring: The inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to nucleophilic attack.[9]

  • Activation by Nitro Group: The strong electron-withdrawing nitro group at the 5-position further depletes the ring of electron density, significantly activating it towards nucleophilic attack, especially at the ortho (C2, C6) and para (C4) positions.

  • Excellent Leaving Group: The sulfonate group (-SO₃⁻) at the 2-position is an excellent leaving group due to its ability to stabilize the negative charge through resonance.[9]

  • Intermediate Stabilization: The attack of the amine nucleophile at the C2 position forms a negatively charged covalent intermediate, often referred to as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group.[9][10]

The reaction culminates in the departure of the sulfonate group and the restoration of aromaticity, yielding the 2-amino-5-nitropyridine product.

SNAr_Mechanism Figure 1: SNAr Mechanism Workflow cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products R1 5-Nitropyridine- 2-sulfonic acid INT Meisenheimer-like Complex (Stabilized) R1->INT Nucleophilic Attack R2 Amine Nucleophile (R-NH₂) R2->INT P1 2-(Alkyl/Aryl)amino- 5-nitropyridine INT->P1 Elimination & Rearomatization P2 Sulfonate Anion (Leaving Group) INT->P2

Caption: Figure 1: SNAr Mechanism Workflow

Experimental Protocol: General Procedure

This protocol provides a robust, self-validating framework for the synthesis of 2-amino-5-nitropyridines. It includes in-process checks to ensure reaction completion and product purity.

3.1. Materials and Equipment

  • Reagents: this compound, amine nucleophile (aliphatic or aromatic), anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a high-boiling alcohol like n-butanol), and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, if required).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, inert atmosphere setup (Nitrogen or Argon), standard laboratory glassware for work-up and purification.

  • Analytical: Thin Layer Chromatography (TLC) plates (silica gel GF254), LC-MS system for reaction monitoring.

3.2. Step-by-Step Methodology

  • Reactor Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen. This prevents the introduction of water, which can interfere with the reaction.

  • Reagent Addition:

    • To the flask, add this compound (1.0 eq).

    • Add the amine nucleophile (1.1-1.5 eq). Using a slight excess of the amine can drive the reaction to completion.

    • Optional: If the amine is used as its hydrochloride salt or if the reaction is sluggish, add an anhydrous inorganic base like K₂CO₃ (2.0 eq) to act as a proton scavenger.

    • Add the anhydrous solvent (e.g., DMF) to achieve a concentration of approximately 0.2-0.5 M.

  • Reaction Conditions:

    • Heat the stirred mixture to a temperature between 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically. Less reactive amines, such as anilines, may require higher temperatures.[6]

    • Maintain the reaction at this temperature for 4-24 hours.

  • In-Process Monitoring (Self-Validation):

    • Monitor the reaction progress by TLC or LC-MS every 2-4 hours.

    • For TLC, use a suitable eluent system (e.g., Ethyl Acetate/Hexane). The product spot should be less polar than the starting sulfonic acid.

    • The reaction is considered complete upon the disappearance of the limiting reagent (this compound).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water. The product often precipitates as a solid.

    • If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry under vacuum.

    • If the product is soluble or oily, transfer the aqueous mixture to a separatory funnel and extract three times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water).

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Reaction Scope and Optimization

The success and yield of the reaction are highly dependent on the nature of the amine nucleophile. The following table summarizes expected outcomes and provides starting points for optimization.

Amine Nucleophile TypeRelative ReactivityTypical ConditionsExpected YieldKey Considerations
Primary Aliphatic Amines High80-100 °C, 4-8 hHigh (70-95%)These are strong nucleophiles. The reaction is typically fast and clean. Over-alkylation is generally not an issue in SNAr.[11]
Secondary Aliphatic Amines Moderate-High90-110 °C, 6-12 hGood to High (65-90%)Steric hindrance can slightly reduce the reaction rate compared to primary amines.
Ammonia ModeratePressurized vessel or aqueous ammonia at elevated temp.Moderate to GoodCan be used to synthesize the parent 2-amino-5-nitropyridine.[12]
Anilines (Aromatic Amines) Low110-140 °C, 12-24 hVariable (30-70%)Less nucleophilic due to the delocalization of the lone pair into the aromatic ring. May require higher temperatures and longer reaction times.[6]
Phenols / Anilines Very Low / No ReactionStandard conditions< 5%Research indicates that phenols and anilines may not react effectively under conditions suitable for aliphatic amines, potentially requiring catalysis.[6]

graph TD {
A[Start: this compound + Amine] --> B{Select Amine Type};
B --> C1[Primary/Secondary Aliphatic];
B --> C2[Aniline / Aromatic];
B --> C3[Phenol / Weak Nucleophile];
C1 --> D1[Standard Conditions: 80-110°C];
C2 --> D2[Forced Conditions: 110-140°C, longer time];
C3 --> D3[Reaction may fail. Consider catalysis.];

subgraph "Reaction Monitoring (TLC/LCMS)"
    D1 --> E1{Complete?};
    D2 --> E2{Complete?};
end

E1 -- Yes --> F[Work-up & Purification];
E1 -- No --> G1[Increase Time/Temp];
G1 --> D1;

E2 -- Yes --> F;
E2 -- No --> G2[Increase Time/Temp];
G2 --> D2;

F --> H[Final Product: 2-Amino-5-nitropyridine];

style A fill:#F1F3F4,stroke:#5F6368
style B fill:#FFFFFF,stroke:#4285F4
style H fill:#34A853,stroke:#34A853,color:#FFFFFF
style F fill:#FBBC05,stroke:#FBBC05,color:#202124
style D3 fill:#EA4335,stroke:#EA4335,color:#FFFFFF

}

Caption: Figure 2: Experimental Decision Workflow

Conclusion

The nucleophilic aromatic substitution of this compound with amines is a powerful and versatile method for accessing the valuable 2-amino-5-nitropyridine chemical space. A thorough understanding of the SNAr mechanism allows for rational optimization of reaction conditions based on the nucleophilicity of the chosen amine. The protocols and guidelines presented here provide a solid foundation for researchers to successfully synthesize these key intermediates, paving the way for the discovery and development of next-generation therapeutics.

References

  • Preparation method of 5-nitro-2-aminopyridine.
  • Substitution reactions of this compound. A new pathway to 2,5-disubstituted pyridines. ResearchGate. [Link]

  • Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]

  • Crystal structure of 2-amino-5-nitropyridinium sulfamate. National Center for Biotechnology Information. [Link]

  • Reaction of Amines with Nitrous Acid. Michigan State University Chemistry. [Link]

  • Nucleophilic Substitution in Synthesis- Amines. Chemistry LibreTexts. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. National Center for Biotechnology Information. [Link]

  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research. [Link]

  • 2-Aminopyridine – an unsung hero in drug discovery. Royal Society of Chemistry. [Link]

  • We have considered nucleophilic aromatic substitution of pyridine... Pearson+. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. National Center for Biotechnology Information. [Link]

  • Synthesis of 2-arylamino substituted 5,6-dihydropyrido[2,3-d]pyrimidine-7(8H)-ones from arylguanidines. PubMed. [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. MDPI. [Link]

  • Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. MDPI. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Royal Society of Chemistry. [Link]

  • nucleophilic aromatic substitutions. YouTube. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Center for Biotechnology Information. [Link]

Sources

Protocol and Mechanistic Insights for Sulfonate Displacement in Nitropyridines: A Guide to Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals and Organic Chemists

Abstract

This application note provides a comprehensive guide to the experimental procedure for sulfonate displacement in nitropyridines, a cornerstone reaction in modern synthetic chemistry, particularly for the development of pharmaceutical agents. We delve into the underlying principles of Nucleophilic Aromatic Substitution (SNAr), offering a detailed, field-tested protocol for the synthesis of 2,5-disubstituted pyridines. This document is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the critical scientific reasoning behind each choice, ensuring procedural robustness and reproducibility.

Introduction: The Strategic Importance of Nitropyridine Functionalization

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals. Its functionalization is a critical task in the synthesis of new chemical entities. Nitropyridines, in particular, are highly valuable intermediates due to the strong electron-withdrawing nature of the nitro group. This feature profoundly alters the electronic character of the pyridine ring, transforming it from a typically nucleophilic aromatic system into one that is susceptible to nucleophilic attack.[1][2]

One of the most powerful methods for functionalizing these activated rings is through Nucleophilic Aromatic Substitution (SNAr). This reaction allows for the displacement of a suitable leaving group by a wide array of nucleophiles. While halides are common leaving groups, sulfonates (such as tosylates, mesylates, or simple sulfonic acids) offer distinct advantages. Sulfonates are excellent leaving groups because the negative charge of the departing anion is highly stabilized through resonance, making them very weak bases.[3][4] This application note focuses on the displacement of a sulfonate group from a nitropyridine core, a reliable and high-yielding pathway to diverse functionalized pyridines.[5]

The SNAr Mechanism: An Electronically Driven Process

Understanding the reaction mechanism is paramount to troubleshooting and optimizing the experimental protocol. The displacement of a sulfonate group on a nitropyridine does not follow a concerted SN2 pathway, which is sterically hindered at an sp² carbon center. Instead, it proceeds via a two-step addition-elimination mechanism known as SNAr.[1][6]

Pillar of the Mechanism:

  • Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the electron-deficient carbon atom bearing the sulfonate leaving group. This step temporarily breaks the aromaticity of the ring, forming a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[7] The stability of this complex is the linchpin of the entire reaction. The electron-withdrawing nitro group, when positioned ortho or para to the site of attack, is crucial as it delocalizes the negative charge through resonance, significantly lowering the activation energy of this first, rate-determining step.[1][6]

  • Elimination (Fast Step): The aromaticity of the ring is restored through the rapid expulsion of the sulfonate leaving group. The sulfonate anion is an exceptionally stable leaving group, which facilitates this final step.[4][8]

SNAr_Mechanism

Experimental Protocol: Synthesis of 2-Substituted-5-Nitropyridines

This protocol is a generalized yet robust procedure based on established literature for the displacement of the sulfonate group from 5-nitropyridine-2-sulfonic acid or its corresponding salts with various nucleophiles.[5][9]

Materials and Reagents
  • Substrate: this compound or its potassium salt

  • Nucleophiles: Alcohols (e.g., methanol, ethanol), amines (e.g., butylamine, benzylamine), or halide sources.

  • Solvents: Dependent on the nucleophile. Can be the nucleophile itself (if liquid and in excess) or a suitable polar solvent like water or DMF.

  • Reagents for Workup: Dichloromethane (DCM) or Ethyl Acetate (EtOAc), saturated sodium bicarbonate solution (NaHCO₃), brine, anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer, heating mantle with temperature control, reflux condenser, separatory funnel, rotary evaporator, and equipment for column chromatography (silica gel).

General Step-by-Step Procedure

The following workflow provides a clear, sequential path for executing the synthesis.

Workflow

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound potassium salt (1.0 equivalent).

  • Addition of Nucleophile: Add the desired nucleophile.

    • For alcohol nucleophiles (e.g., Methanol, Ethanol): Use the alcohol as the solvent (e.g., 10-20 mL per gram of substrate).

    • For amine nucleophiles (e.g., Butylamine): The amine can be used as the solvent if it is a liquid and inexpensive. Alternatively, use 1.5-2.0 equivalents of the amine in a suitable solvent like water.

    • For halide nucleophiles (e.g., Chloride): Use a source like concentrated hydrochloric acid.[5]

  • Reaction Conditions: Heat the mixture to reflux and maintain for 2-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Causality: Heating provides the necessary activation energy for the rate-determining nucleophilic attack. Refluxing ensures a constant reaction temperature at the boiling point of the solvent, leading to consistent reaction rates.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • If an alcohol or amine was used as the solvent, remove the excess under reduced pressure using a rotary evaporator.

    • Dilute the residue with water (e.g., 20 mL) and transfer to a separatory funnel.

    • Extract the aqueous layer with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3 x 20 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) to remove any acidic impurities, and then with brine (1 x 15 mL) to aid in drying.

    • Causality: The aqueous wash steps are critical for removing unreacted starting materials, salts, and other water-soluble byproducts, which is a crucial first step in purification.

  • Purification:

    • Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent in vacuo.

    • The resulting crude product should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Scope of Nucleophiles and Yields

The SNAr reaction on this compound is highly versatile, accommodating a range of nucleophiles with excellent results. The following table summarizes representative yields achieved using the described protocol.[5][9]

NucleophileProductYield (%)
Methanol2-Methoxy-5-nitropyridine95%
Ethanol2-Ethoxy-5-nitropyridine97%
Isopropanol2-Isopropoxy-5-nitropyridine65%
Ammonia (aq)2-Amino-5-nitropyridine92%
Butylamine2-Butylamino-5-nitropyridine76%
Benzylamine2-Benzylamino-5-nitropyridine77%
Diethylamine2-Diethylamino-5-nitropyridine62%
HCl (conc)2-Chloro-5-nitropyridine87%

Analysis: The data clearly demonstrates the high efficiency of this transformation. Primary alcohols and amines generally give higher yields than more sterically hindered secondary nucleophiles (e.g., isopropanol). Notably, weaker nucleophiles such as phenols and anilines were reported to be unreactive under these conditions, highlighting the need for a sufficiently potent nucleophile to initiate the rate-determining step.[5]

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low or No Reaction Nucleophile is too weak.Switch to a stronger nucleophile. For weaker nucleophiles, consider using a stronger base (e.g., NaH) to deprotonate it first, increasing its nucleophilicity.
Insufficient temperature or reaction time.Ensure the reaction is at a full reflux. Increase reaction time and monitor carefully by TLC.
Formation of Byproducts Side reactions due to high temperature.Attempt the reaction at a lower temperature for a longer duration.
Impure starting materials.Ensure the purity of the nitropyridine sulfonic acid and the nucleophile before starting.
Difficult Purification Product and starting material have similar polarity.Adjust the eluent system for column chromatography. A shallower gradient or a different solvent system (e.g., DCM/Methanol) may improve separation.

Conclusion

The displacement of a sulfonate group from a nitropyridine ring via the SNAr mechanism is a powerful and reliable method for synthesizing a diverse library of 2,5-disubstituted pyridines. The reaction is driven by the electronic activation provided by the nitro group and the excellent leaving group ability of the sulfonate. By understanding the underlying mechanism, researchers can effectively implement the provided protocol, troubleshoot potential issues, and adapt the methodology for the synthesis of novel compounds critical to drug discovery and materials science.

References

  • Bakke, J. M., et al. (2005). Substitution reactions of this compound. A new pathway to 2,5-disubstituted pyridines. Organic & Biomolecular Chemistry.
  • BenchChem (2025).
  • Bakke, J. M., et al. (2005). Substitution reactions of this compound. A new pathway to 2,5-disubstituted pyridines.
  • Wikipedia Contributors. (n.d.).
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II.
  • Majid, R. (n.d.). Nucleophilic Aromatic Substitution. University of Babylon.
  • BenchChem (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine. BenchChem.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • LibreTexts Chemistry. (2022). 4.
  • Wikipedia Contributors. (n.d.). Leaving group. Wikipedia.
  • Organic Chemistry. (2023).

Sources

5-Nitropyridine-2-Sulfonic Acid: A Versatile Scaffold for the Synthesis of Advanced Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the utility of 5-nitropyridine-2-sulfonic acid as a strategic building block for the synthesis of a diverse array of 2,5-disubstituted pyridines and their subsequent elaboration into complex heterocyclic systems. The inherent reactivity of this precursor, driven by the synergistic electron-withdrawing effects of the ring nitrogen and the 5-nitro group, facilitates high-yielding nucleophilic aromatic substitution (SNAr) reactions. We provide detailed, field-proven protocols for the synthesis of key intermediates, including 2-alkoxy-, 2-amino-, and 2-chloro-5-nitropyridines. Furthermore, we illustrate the application of these intermediates in the construction of fused heterocyclic systems, such as triazolopyridines, which are of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile platform for the creation of novel molecular entities.

Introduction: The Strategic Advantage of this compound

The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1][2][3] Its ability to engage in hydrogen bonding and its unique electronic properties make it a cornerstone of modern drug design.[4][5][6] Among the myriad of substituted pyridines, the 2,5-disubstituted motif is of particular importance, offering a versatile platform for tuning steric and electronic properties to optimize biological activity.

This compound has emerged as a highly effective and strategically advantageous starting material for accessing this chemical space.[7][8] The sulfonic acid group at the 2-position serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. The reactivity of this position is significantly enhanced by the powerful electron-withdrawing nitro group at the 5-position, which, in conjunction with the ring nitrogen, stabilizes the negatively charged Meisenheimer intermediate formed during the substitution process.[7][9] This activation allows for the facile and often high-yielding introduction of a wide range of nucleophiles, including oxygen, nitrogen, and halogen moieties, under relatively mild conditions.[7][10]

This guide provides a detailed exploration of the synthetic potential of this compound, offering both the theoretical underpinnings and practical, step-by-step protocols for its application in heterocyclic synthesis.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound lies in its propensity to undergo SNAr reactions. The sulfonate group is readily displaced by a variety of nucleophiles, providing a direct route to a wide range of 2,5-disubstituted pyridines.

Caption: Generalized SNAr mechanism on this compound.

The following sections provide detailed protocols for the synthesis of key 2,5-disubstituted pyridine intermediates from this compound or its potassium salt.

Synthesis of Key 2,5-Disubstituted Pyridine Intermediates

Synthesis of 2-Alkoxy-5-nitropyridines

The reaction of this compound with alkoxides provides a straightforward and high-yielding route to 2-alkoxy-5-nitropyridines. These compounds are valuable intermediates, with the alkoxy group being a potential site for further functionalization or a key pharmacophoric element.

Protocol 1: Synthesis of 2-Methoxy-5-nitropyridine

This protocol is adapted from the work of Bakke, J. M., & Ranes, E. (2003).[7]

  • Materials:

    • Potassium 5-nitropyridine-2-sulfonate (1.0 g, 4.13 mmol)

    • Sodium methoxide (0.45 g, 8.26 mmol)

    • Methanol (20 mL)

    • Dichloromethane

    • Saturated aqueous sodium bicarbonate

    • Anhydrous magnesium sulfate

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure:

    • To a stirred solution of sodium methoxide in methanol, add potassium 5-nitropyridine-2-sulfonate.

    • Heat the reaction mixture at reflux for 2 hours.

    • Cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

    • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The product can be purified by column chromatography on silica gel if necessary.

  • Expected Yield: 95%[7]

ProductMolecular FormulaMolecular WeightCAS Number
2-Methoxy-5-nitropyridineC₆H₆N₂O₃154.12 g/mol 5446-92-4
Synthesis of 2-Amino-5-nitropyridine

2-Amino-5-nitropyridine is a crucial building block for the synthesis of a wide range of fused heterocyclic systems, including imidazo[1,2-a]pyridines and triazolopyridines.[5]

Protocol 2: Synthesis of 2-Amino-5-nitropyridine

This protocol is based on the reaction of this compound with ammonia.[7]

  • Materials:

    • This compound (1.0 g, 4.90 mmol)

    • Aqueous ammonia (25%, 10 mL)

    • Ethanol (10 mL)

    • Autoclave or sealed reaction vessel

    • Standard laboratory glassware

  • Procedure:

    • In a sealed reaction vessel or autoclave, dissolve this compound in a mixture of aqueous ammonia and ethanol.

    • Heat the reaction mixture at 100 °C for 6 hours.

    • Cool the reaction vessel to room temperature and carefully vent any excess pressure.

    • Concentrate the reaction mixture under reduced pressure to remove the solvents.

    • The resulting solid can be purified by recrystallization from a suitable solvent such as ethanol or water.

  • Expected Yield: 92%[7]

ProductMolecular FormulaMolecular WeightCAS Number
2-Amino-5-nitropyridineC₅H₅N₃O₂139.11 g/mol 4214-76-0
  • Characterization Data (Typical):

    • ¹H NMR (DMSO-d₆): δ 8.85 (d, 1H), 8.05 (dd, 1H), 7.20 (br s, 2H, NH₂), 6.60 (d, 1H).[11][12]

Synthesis of 2-Chloro-5-nitropyridine

2-Chloro-5-nitropyridine is a versatile intermediate that can undergo further nucleophilic substitutions at the 2-position or participate in cross-coupling reactions.[13]

Protocol 3: Synthesis of 2-Chloro-5-nitropyridine

This protocol utilizes the reaction of potassium 5-nitropyridine-2-sulfonate with phosphorus pentachloride.[7]

  • Materials:

    • Potassium 5-nitropyridine-2-sulfonate (1.0 g, 4.13 mmol)

    • Phosphorus pentachloride (PCl₅) (1.03 g, 4.95 mmol)

    • Standard laboratory glassware for high-temperature reactions

  • Procedure:

    • In a flask equipped with a reflux condenser, thoroughly mix potassium 5-nitropyridine-2-sulfonate and phosphorus pentachloride.

    • Heat the mixture at 160 °C for 2 hours.

    • Cool the reaction mixture to room temperature and carefully add crushed ice to quench the excess PCl₅.

    • Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).

    • Combine the organic extracts, wash with saturated aqueous sodium bicarbonate, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the product.

  • Expected Yield: 87%[7]

ProductMolecular FormulaMolecular WeightCAS Number
2-Chloro-5-nitropyridineC₅H₃ClN₂O₂158.54 g/mol 4548-45-2

Application in the Synthesis of Fused Heterocyclic Systems: The Case of Triazolopyridines

The 2,5-disubstituted pyridine intermediates derived from this compound are powerful precursors for the construction of more complex, fused heterocyclic systems. Triazolopyridines, for instance, are a class of compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][14]

The synthesis of a triazolopyridine scaffold can be initiated from 2-amino-5-nitropyridine. The general synthetic strategy involves the reaction of the aminopyridine with a reagent that provides the remaining two nitrogen atoms of the triazole ring, followed by cyclization.

Caption: General workflow for the synthesis of triazolopyridines.

Protocol 4: General Procedure for the Synthesis of a 1,2,4-Triazolo[4,3-a]pyridine Derivative

This is a representative protocol inspired by common methods for triazolopyridine synthesis.[14]

  • Materials:

    • 2-Amino-5-nitropyridine (1.0 equiv)

    • Appropriate aldehyde or carboxylic acid derivative (1.1 equiv)

    • Hydrazine hydrate (for conversion of carboxylic acid to hydrazide)

    • Oxidizing agent (e.g., copper(II) acetate, iodine)

    • Suitable solvent (e.g., ethanol, DMF)

    • Standard laboratory glassware

  • Procedure:

    • Step 1: Formation of Hydrazone/Amidine Intermediate.

      • If starting from an aldehyde, react 2-amino-5-nitropyridine with the aldehyde in a suitable solvent, often with catalytic acid, to form the corresponding Schiff base.

      • If starting from a carboxylic acid, first convert it to the corresponding hydrazide by reacting with hydrazine hydrate. Then, condense the hydrazide with 2-amino-5-nitropyridine.

    • Step 2: Oxidative Cyclization.

      • To the intermediate from Step 1, add an oxidizing agent such as copper(II) acetate or iodine.

      • Heat the reaction mixture to effect cyclization. Reaction progress can be monitored by thin-layer chromatography (TLC).

    • Step 3: Work-up and Purification.

      • Upon completion, cool the reaction mixture and pour it into water.

      • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

      • Wash the combined organic layers with water and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography or recrystallization.

Conclusion and Future Outlook

This compound is a powerful and versatile building block that provides efficient access to a wide array of 2,5-disubstituted pyridines. The protocols outlined in this guide demonstrate the straightforward and high-yielding nature of the nucleophilic aromatic substitution reactions that characterize its chemistry. The resulting intermediates are of significant value in the synthesis of more complex heterocyclic systems, as exemplified by the preparation of triazolopyridines.

For researchers and professionals in drug discovery, mastering the application of this reagent opens up a rich chemical space populated with molecules of high therapeutic potential. The continued exploration of novel nucleophiles and the development of innovative cyclization strategies starting from these 2,5-disubstituted pyridine scaffolds will undoubtedly lead to the discovery of new and important bioactive compounds.

References

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing.
  • FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections. ScienceDirect.
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC.
  • 2-Amino-5-nitropyridine(4214-76-0) 1H NMR spectrum. ChemicalBook.
  • Substitution reactions of this compound. A new pathway to 2,5-disubstituted pyridines.
  • 2-Amino-5-nitropyridine. PubChem.
  • This compound, a New Precursor for 2,5-Disubstituted Pyridines. Amanote Research.
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold.
  • This compound, a New Precursor for 2,5-Disubstituted Pyridines. Amanote Research.
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • Synthesis, activity and mechanism of alkoxy-, carbamato-, sulfonamido-, thioureido-, and ureido-derivatives of 2,4,5-trimethylpyridin-3-ol against inflamm
  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC.
  • Process for producing 2,3-diamino-6-methoxypyridine.
  • The Chromenopyridine Scaffold: A Privileged Pl
  • Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Method for preparing 2-chloro-5-nitropyridine.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Nitropyridine-2-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-nitropyridine-2-sulfonic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and ensure the attainment of high-purity material essential for downstream applications.

Introduction to Purification Challenges

This compound is a valuable intermediate in organic synthesis, serving as a precursor for various 2,5-disubstituted pyridines.[1][2] Its synthesis, typically a two-step process from 3-nitropyridine, presents several purification hurdles. The primary route involves the reaction of 3-nitropyridine with sodium sulfite to form an intermediate, 5-hydroxyaminopyridine-2-sulfonic acid, which is subsequently oxidized to the final product.[2] The inherent polarity of the sulfonic acid group, coupled with the reactivity of the nitro and pyridine functionalities, can lead to a range of impurities that are often difficult to separate from the desired product.

A significant challenge in the purification of this compound is the removal of inorganic salts and polar by-products generated during the synthesis and work-up procedures.[1] Standard purification techniques such as simple recrystallization may not be straightforward due to the compound's solubility profile and the co-precipitation of impurities.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Purity After Initial Isolation - Incomplete reaction: Residual starting material (3-nitropyridine) or intermediate (5-hydroxyaminopyridine-2-sulfonic acid) may be present. - Co-precipitation of inorganic salts: Salts from reagents (e.g., sodium sulfite) or neutralization steps can contaminate the product.[1]- Monitor reaction completion: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion of starting materials. - Optimize work-up: Carefully control the pH during work-up to minimize the precipitation of unwanted salts. Consider washing the crude product with a solvent in which the desired product has low solubility but the inorganic salts are soluble.
Product Discoloration (Yellow to Brown) - Presence of nitro-aromatic impurities: Residual starting material or side-products can impart color. - Formation of degradation products: The nitro group can be susceptible to reduction or other side reactions under certain conditions. - Oxidation of the hydroxyamino intermediate: Incomplete oxidation can lead to colored impurities.- Recrystallization with activated charcoal: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. - Optimize oxidation step: Ensure complete oxidation of the 5-hydroxyaminopyridine-2-sulfonic acid intermediate.
Difficulty in Finding a Suitable Recrystallization Solvent - High polarity of the sulfonic acid: The compound may be highly soluble in polar solvents even at low temperatures and insoluble in non-polar solvents.- Solvent screening: Test a range of solvents with varying polarities. Good candidates for sulfonic acids often include water, lower alcohols (methanol, ethanol), or mixtures of these with less polar co-solvents.[3] - Salt formation: Convert the sulfonic acid to a salt (e.g., with an amine) to alter its solubility profile for recrystallization. The free acid can be regenerated after purification.
Oily Product or Failure to Crystallize - Presence of impurities: Impurities can inhibit crystal lattice formation. - Supersaturation issues: The solution may be too concentrated or cooled too rapidly.- Further purification: Attempt a different purification method, such as column chromatography, to remove impurities before recrystallization. - Optimize crystallization conditions: Try slower cooling, scratching the inside of the flask to induce nucleation, or adding a seed crystal.
Inconsistent Analytical Data (NMR, HPLC) - Presence of residual solvent: Solvents used in purification may be trapped in the crystal lattice. - Hygroscopic nature: Sulfonic acids can absorb moisture from the atmosphere. - Isomeric impurities: While the synthesis is generally regioselective, minor isomeric by-products could be present.- Thorough drying: Dry the purified product under vacuum at an appropriate temperature to remove residual solvents. - Handle under inert atmosphere: Store and handle the purified product in a dry environment (e.g., desiccator or glovebox). - High-resolution analytical techniques: Use high-resolution NMR and a well-developed HPLC method to identify and quantify any isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of this compound after a typical synthesis?

A1: Commercially available this compound is often cited with a purity of around 95%.[3] Achieving higher purity generally requires careful optimization of the purification protocol.

Q2: How can I effectively remove inorganic salts from my crude product?

A2: One effective method is to dissolve the crude product in a minimal amount of hot water, in which the sulfonic acid is soluble. Inorganic salts may have different solubility profiles and could potentially be removed by filtration if they are less soluble. Alternatively, washing the crude solid with a solvent in which the sulfonic acid is sparingly soluble but the inorganic salts are more soluble can be effective.

Q3: What are the key by-products to look out for during the synthesis of this compound?

A3: Based on the synthetic route, key potential by-products include:

  • Unreacted 3-nitropyridine: The starting material for the synthesis.

  • 5-Hydroxyaminopyridine-2-sulfonic acid: The intermediate from the first step, resulting from incomplete oxidation.[2]

  • 5,5'-Azoxypyridine-2,2'-disulfonic acid: A potential side-product from the oxidation of the hydroxyamino intermediate.[1]

  • 2-Hydroxy-5-nitropyridine: Can be formed by hydrolysis of the sulfonic acid group under certain conditions.[1]

Q4: What analytical techniques are most suitable for assessing the purity of this compound?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for separating and quantifying the main product and any impurities. A reversed-phase C18 column with a buffered mobile phase is a good starting point.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can reveal the presence of organic impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurities.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent system may need to be determined experimentally.

  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Suitable solvents for sulfonic acids often include water, ethanol, methanol, or acetic acid.[3] A good recrystallization solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the solid completely. If the solution is colored, add a small amount of activated charcoal.

  • Hot Filtration (if charcoal is used):

    • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purity Assessment by HPLC

This protocol outlines a starting point for developing an HPLC method for the purity analysis of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical starting gradient could be:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to 95% A, 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification and analysis of this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound dissolution Dissolution in Hot Solvent start->dissolution charcoal Charcoal Treatment (optional) dissolution->charcoal hot_filtration Hot Filtration dissolution->hot_filtration if no charcoal charcoal->hot_filtration crystallization Crystallization (Slow Cooling) hot_filtration->crystallization isolation Isolation (Vacuum Filtration) crystallization->isolation washing Washing with Cold Solvent isolation->washing drying Drying Under Vacuum washing->drying hplc HPLC Analysis drying->hplc nmr NMR Spectroscopy drying->nmr ms Mass Spectrometry drying->ms final_product Pure this compound hplc->final_product nmr->final_product ms->final_product

Caption: A typical workflow for the purification and analysis of this compound.

Logical Decision Tree for Troubleshooting

This diagram provides a logical approach to troubleshooting common purification issues.

Troubleshooting_Tree start Impure Product check_impurities Identify Impurities (HPLC, NMR) start->check_impurities inorganic_salts Inorganic Salts Present? check_impurities->inorganic_salts organic_impurities Organic Impurities Present? inorganic_salts->organic_impurities No wash_water Wash with minimal water or suitable organic solvent inorganic_salts->wash_water Yes recrystallize Recrystallize from polar solvent (e.g., water, ethanol) organic_impurities->recrystallize Yes (minor impurities) charcoal_treatment Recrystallize with activated charcoal organic_impurities->charcoal_treatment Yes (colored impurities) column_chromatography Consider column chromatography organic_impurities->column_chromatography Yes (significant impurities) pure_product Pure Product organic_impurities->pure_product No wash_water->organic_impurities recrystallize->pure_product charcoal_treatment->pure_product column_chromatography->pure_product

Sources

removing inorganic impurities from 5-nitropyridine-2-sulfonic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 5-nitropyridine-2-sulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing inorganic impurities from this important synthetic intermediate. Our goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

Introduction: The Challenge of Purity

This compound is a valuable building block in medicinal chemistry and materials science.[1][2] Its synthesis, often involving harsh nitrating and sulfonating conditions, can lead to the co-production of various inorganic impurities.[3] These contaminants, primarily residual sulfuric acid and inorganic salts formed during reaction workup and neutralization, can significantly impact the yield, purity, and reactivity of the final product in downstream applications. This guide provides a comprehensive framework for identifying, understanding, and removing these inorganic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common inorganic impurities I should expect in my crude this compound?

A1: The primary inorganic impurities are typically residual sulfuric acid from the sulfonation step and various inorganic salts (e.g., sodium sulfate, ammonium sulfate) that are formed during pH adjustments and work-up procedures.[3][4] The exact nature of the salts will depend on the specific bases used for neutralization.

Q2: Why is it difficult to remove sulfate ions just by washing with organic solvents?

A2: this compound, being a sulfonic acid, is a highly polar and water-soluble compound.[4][5] This high polarity makes it sparingly soluble in most common organic solvents. Unfortunately, inorganic sulfates are also insoluble in organic solvents. Therefore, simple organic solvent washing is ineffective at selectively removing the inorganic sulfate impurities from the desired product.

Q3: Can I use precipitation to remove sulfate ions?

A3: While precipitation of sulfate ions using salts of barium or calcium is a known method, it is generally not recommended for the final purification of a pharmaceutical intermediate like this compound.[6][7] This approach introduces different metallic cations (e.g., Ba²⁺, Ca²⁺) into your product, which can be difficult to remove subsequently and may be detrimental to downstream catalytic processes.

Q4: How does the presence of inorganic impurities affect my downstream reactions?

A4: Inorganic impurities can have several negative impacts. Residual acid can alter the pH of your reaction, leading to unwanted side reactions or catalyst deactivation.[3] Inorganic salts can reduce the effective concentration of your reagents, affect the solubility of your compounds, and in some cases, interfere with the reaction mechanism. For drug development, stringent control of inorganic impurities is a critical regulatory requirement.

Troubleshooting Guide: Diagnosing and Resolving Impurity Issues

This section provides a structured approach to identifying and addressing common issues related to inorganic impurities.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process for purifying crude this compound.

Troubleshooting Workflow for this compound Purification start Crude this compound check_purity Initial Purity Assessment (e.g., HPLC, IC, Ash content) start->check_purity high_inorganic High Inorganic Content (>5% sulfate/ash) check_purity->high_inorganic High low_inorganic Low Inorganic Content (<5% sulfate/ash) check_purity->low_inorganic Low ion_exchange Ion-Exchange Chromatography high_inorganic->ion_exchange recrystallization Recrystallization low_inorganic->recrystallization check_purity2 Purity Check recrystallization->check_purity2 check_purity3 Purity Check ion_exchange->check_purity3 final_product Pure this compound check_purity2->ion_exchange Fails Spec check_purity2->final_product Meets Spec check_purity3->recrystallization Fails Spec (for polishing) check_purity3->final_product Meets Spec

Caption: Troubleshooting workflow for purification.

Issue Potential Cause Recommended Action
Low Assay, High Ash Content Significant presence of non-volatile inorganic salts (e.g., Na₂SO₄).The most effective method for removing high levels of inorganic salts is Ion-Exchange Chromatography . This technique separates molecules based on their charge and is highly efficient at removing ionic impurities.
Product is an "Oil" or Fails to Crystallize High concentration of residual sulfuric acid or other impurities depressing the melting point and interfering with lattice formation.[5]First, attempt to remove residual acid by careful neutralization. If the issue persists, Ion-Exchange Chromatography is recommended to remove both excess acid and salts.
Poor Yield After Recrystallization The chosen solvent system may not have a steep enough solubility curve for the product versus the impurities. Sulfonic acids can be highly soluble in water, making aqueous recrystallization challenging.[4]Optimize the recrystallization solvent. A mixed solvent system (e.g., water-ethanol, water-isopropanol) can be effective.[8][9] For significant inorganic contamination, precede recrystallization with a more robust purification method like ion exchange.
Final Product Still Shows High Sulfate Content by Ion Chromatography The purification method used was not sufficient to remove all inorganic sulfates. Recrystallization alone may not be adequate if the initial impurity level is high.Implement Ion-Exchange Chromatography as the primary purification step. This method offers superior separation of ionic species.

Purification Protocols

Protocol 1: Recrystallization from Aqueous Ethanol

This method is suitable for removing low to moderate levels of inorganic impurities. The principle relies on the differential solubility of this compound and inorganic salts in a mixed solvent system.

Step-by-Step Methodology:

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot deionized water (e.g., 80-90 °C).

  • Activated Carbon Treatment (Optional): If colored impurities are present, add a small amount of activated carbon (e.g., 1-2% w/w) to the hot solution and stir for 15-30 minutes.[8]

  • Filtration: Hot filter the solution through a pre-heated funnel with celite or filter paper to remove the activated carbon and any insoluble matter.

  • Anti-Solvent Addition: To the hot filtrate, slowly add ethanol (an anti-solvent) until the solution becomes slightly turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.[9]

  • Drying: Dry the purified crystals under vacuum at an appropriate temperature (e.g., 50-60 °C) to a constant weight.

Protocol 2: Purification by Ion-Exchange Chromatography

This is the most robust method for removing significant quantities of inorganic salts and residual strong acids.[6][10] The process involves passing an aqueous solution of the crude product through a cation-exchange resin.

Experimental Workflow Diagram:

Ion-Exchange Chromatography Workflow start Crude Product Dissolved in Water column Load onto Conditioned Cation-Exchange Resin (H⁺ form) start->column elution Elute with Deionized Water column->elution waste Inorganic Cations (e.g., Na⁺) and Excess Acid Remain on Resin column->waste collection Collect Fractions Containing This compound elution->collection evaporation Evaporate Water to Obtain Pure Product collection->evaporation final_product Pure Product evaporation->final_product

Sources

Technical Support Center: Synthesis of 5-Nitropyridine-2-sulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-nitropyridine-2-sulfonic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this synthesis, improve your yields, and troubleshoot common issues. This guide is structured to address the practical challenges faced by researchers in medicinal chemistry and drug development.

Introduction: The Strategic Importance of this compound

This compound is a pivotal intermediate in organic synthesis. Its true value lies in its function as a precursor to a wide array of 2,5-disubstituted pyridines, a structural motif found in numerous pharmaceuticals and agrochemicals.[1] The sulfonic acid group at the 2-position is an excellent leaving group, readily displaced by various nucleophiles, while the nitro group at the 5-position can be transformed into other functional groups.[2][3] This dual functionality makes it a versatile building block. However, its synthesis is not trivial and requires careful control over reaction conditions to achieve high yields and purity.

Synthetic Pathway Overview

The most reliable and commonly cited method for preparing this compound proceeds via a two-step reaction starting from 3-nitropyridine.[2][4] This pathway avoids the harsh conditions and poor regioselectivity associated with direct nitration of pyridine derivatives.[5]

The overall workflow involves:

  • Nucleophilic Addition/Rearrangement: Reaction of 3-nitropyridine with sodium sulfite in an aqueous solution. This forms the disodium salt of 5-(N-sulfohydroxyamino)pyridine-2-sulfonic acid, which is then hydrolyzed to 5-hydroxyaminopyridine-2-sulfonic acid.[4]

  • Oxidation: Selective oxidation of the hydroxylamino group to a nitro group to yield the final product, this compound.[1]

G cluster_0 Step 1: Sulfonation & Hydrolysis cluster_1 Step 2: Oxidation cluster_2 Application A 3-Nitropyridine B 5-Hydroxyaminopyridine-2-sulfonic acid A->B + Na₂SO₃ / H₂O + Acidic Workup C This compound B->C [Oxidizing Agent] (e.g., KMnO₄) D 2,5-Disubstituted Pyridines C->D Nucleophilic Substitution (e.g., + R-OH, R-NH₂)

Caption: Key two-step synthesis pathway for this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Question 1: My yield for the first step, the formation of 5-hydroxyaminopyridine-2-sulfonic acid, is significantly lower than the reported 63%. What could be the cause?

Answer: Low yield in this initial step is a common frustration. Let's break down the probable causes and solutions.

  • Cause A: Incomplete Reaction. The addition of sulfite to the electron-deficient pyridine ring is the key transformation. Insufficient reaction time or temperature can lead to unreacted 3-nitropyridine remaining in your mixture.

    • Solution: Ensure the reaction is heated appropriately as per the protocol (typically reflux). Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the complete consumption of the starting material before proceeding to workup.

  • Cause B: Suboptimal pH during Workup. The intermediate product, 5-hydroxyaminopyridine-2-sulfonic acid, is an amino acid derivative and its solubility is highly dependent on pH. Incorrect pH during precipitation will keep your product dissolved in the aqueous phase.

    • Solution: The workup typically involves treatment with an acidic ion-exchange resin to neutralize the disodium salt intermediate and precipitate the product.[4] Ensure the final pH of the aqueous solution is carefully adjusted to the isoelectric point of the product to maximize precipitation.

  • Cause C: Purity of 3-Nitropyridine. The starting material's purity is paramount. Impurities can interfere with the reaction, leading to side products and a lower yield of the desired intermediate.

    • Solution: Always use high-purity 3-nitropyridine. If the purity is questionable, consider purifying it by recrystallization or distillation before use.

Question 2: The oxidation of 5-hydroxyaminopyridine-2-sulfonic acid is messy. I'm getting a mixture of products, including the desired nitro compound and 2-hydroxy-5-nitropyridine. How can I improve selectivity?

Answer: This is a critical and often challenging step. The hydroxylamino group is sensitive and can participate in side reactions if the oxidation is not controlled carefully. The formation of 2-hydroxy-5-nitropyridine is a known side reaction, particularly at elevated temperatures.[1]

  • Cause A: Overly Aggressive Oxidizing Agent or Conditions. Using an excessively strong oxidizing agent or running the reaction at too high a temperature can lead to decomposition or the formation of byproducts like 2-hydroxy-5-nitropyridine.[1]

    • Solution: Potassium permanganate (KMnO₄) in water at room temperature is the preferred method for a clean, selective oxidation with high yield.[1] The key is the slow, controlled addition of the substrate solution to the vigorously stirred permanganate solution. This prevents localized overheating and over-oxidation. Avoid heating the reaction unless absolutely necessary and all other optimization attempts have failed.

  • Cause B: Incorrect Stoichiometry. An incorrect ratio of oxidizing agent to substrate can result in either incomplete conversion or the formation of undesired byproducts.

    • Solution: Use a slight excess (approximately 2 equivalents) of potassium permanganate to ensure complete conversion of the hydroxylamino group. Precisely measure your reagents to maintain the correct stoichiometry.

G start Oxidation Step Issues? q1 Is the primary impurity 2-hydroxy-5-nitropyridine? start->q1 a1_yes Likely Over-oxidation or Thermal Decomposition q1->a1_yes Yes q2 Is the conversion incomplete? q1->q2 No sol1 Solution: 1. Use KMnO₄ at room temp. 2. Ensure slow, controlled addition. 3. Verify stoichiometry. a1_yes->sol1 end_node Improved Selectivity & Yield sol1->end_node a2_yes Insufficient Oxidant or Reaction Time q2->a2_yes Yes q2->end_node No sol2 Solution: 1. Check KMnO₄ stoichiometry (~2 eq). 2. Extend reaction time at room temp. 3. Monitor by TLC/HPLC. a2_yes->sol2 sol2->end_node

Caption: Troubleshooting logic for the oxidation of 5-hydroxyaminopyridine-2-sulfonic acid.

Question 3: I've successfully synthesized the crude this compound, but purification is difficult due to inorganic salt contamination. What is the best purification strategy?

Answer: This is a well-documented issue, as the reaction workup, especially when using KMnO₄, introduces inorganic salts (like manganese dioxide) that can be difficult to remove.[1]

  • Solution A: Methanolysis for Indirect Purification. A highly effective strategy is to convert the crude, impure sulfonic acid directly into a more easily purifiable derivative. Reacting the crude product with methanol and a catalytic amount of sulfuric acid will yield 2-methoxy-5-nitropyridine.[1] This derivative is a neutral organic compound that can be easily separated from inorganic salts and purified by standard techniques like column chromatography or recrystallization. The overall yield from the intermediate is often higher using this method than trying to isolate the pure sulfonic acid directly.

  • Solution B: Careful Filtration and Washing. If you must isolate the sulfonic acid itself, the key is rigorous removal of manganese dioxide (MnO₂), the byproduct of the permanganate oxidation.

    • After the reaction is complete, quench any excess KMnO₄ with a small amount of methanol and stir for several hours.

    • Filter the mixture through a pad of Celite® to remove the fine MnO₂ precipitate. This may need to be done more than once.

    • Evaporate the water from the filtrate under reduced pressure to obtain the crude product. Further purification can be attempted by recrystallization from a suitable solvent system, though finding one can be challenging due to the high polarity of the sulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the best oxidizing agent for converting 5-hydroxyaminopyridine-2-sulfonic acid to the final product? A: Several oxidizing agents have been investigated. Potassium permanganate (KMnO₄) in water is reported as the preferred method, giving the highest overall yield.[1]

Oxidizing SystemOverall Yield (from intermediate) of 2-methoxy-5-nitropyridineReference
Potassium Permanganate (KMnO₄) in Water57%[1]
Sodium Perborate (SPB) in Acetic Acid44%[1]
Bleach (NaOCl) in Water42%[1]
Hydrogen Peroxide in Trifluoroacetic Acid77% (of the sulfonic acid, not the methoxy derivative)[1]

Q2: How can I be certain I have synthesized the correct structure? A: The definitive structure of this compound has been confirmed by X-ray crystallography.[1] For routine laboratory confirmation, you can use a combination of spectroscopic methods:

  • ¹H NMR: The proton NMR spectrum should show the characteristic signals for the three protons on the pyridine ring in their expected regions.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

  • FT-IR: To identify the characteristic stretching frequencies for the nitro (NO₂) and sulfonyl (SO₃H) groups.

Q3: Is the sulfonic acid group on the final product stable? Can it be easily replaced? A: Yes, the sulfonate group is an excellent leaving group, which is the primary reason this compound is a valuable synthetic intermediate. It can be readily substituted by a variety of oxygen, nitrogen, and halogen nucleophiles in high yields.[2][3] For example, reaction with alcohols (like methanol or ethanol) gives the corresponding 2-alkoxy-5-nitropyridines, while reaction with amines yields 2-amino-5-nitropyridine derivatives.[2][3]

Q4: What are the primary safety considerations for this synthesis? A: Standard laboratory safety protocols should be followed. Pay special attention to:

  • 3-Nitropyridine: This is a toxic substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Potassium Permanganate: This is a strong oxidizing agent. Do not mix it directly with concentrated acids or organic materials, as this can create an explosion or fire hazard.

  • Reaction Exotherms: The oxidation step can be exothermic. Ensure controlled addition of reagents and have an ice bath on standby to manage the reaction temperature.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Hydroxyaminopyridine-2-sulfonic acid [4]

  • To a solution of sodium sulfite (Na₂SO₃) in water, add 3-nitropyridine.

  • Heat the mixture to reflux and maintain for the time specified in the literature (typically several hours), monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Process the resulting solution of the disodium salt of 5-(N-sulfohydroxyamino)pyridine-2-sulfonic acid through a column packed with a strongly acidic ion-exchange resin (e.g., Dowex 50W).

  • Collect the acidic eluate. The product, 5-hydroxyaminopyridine-2-sulfonic acid, will precipitate from the solution.

  • Isolate the solid product by filtration, wash with a small amount of cold water, and dry under vacuum. A yield of approximately 63% can be expected.[4]

Protocol 2: Synthesis of this compound [1]

  • Prepare a solution of potassium permanganate (KMnO₄, ~2.0 equivalents) in deionized water in a flask equipped with a magnetic stirrer.

  • Prepare a separate solution of 5-hydroxyaminopyridine-2-sulfonic acid (1.0 equivalent) in deionized water.

  • At room temperature, add the substrate solution dropwise to the vigorously stirred KMnO₄ solution over several hours. The rate of addition should be slow enough to prevent a significant increase in temperature.

  • After the addition is complete, continue stirring the reaction at room temperature for an additional 10-12 hours.

  • Quench any unreacted KMnO₄ by adding a few milliliters of methanol and stir for an additional 3 hours.

  • Filter the mixture through a pad of Celite® to remove the brown manganese dioxide precipitate. Wash the filter cake with water.

  • Combine the filtrate and washings. Remove the water under reduced pressure to yield the crude this compound as a light yellow powder.

References

  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research. Available from: [Link]

  • Hagen, V. et al. Substitution reactions of this compound. A new pathway to 2,5-disubstituted pyridines. ResearchGate. Available from: [Link]

  • Nielsen, A. T. et al. Nitropyridines, Their Synthesis and Reactions. ResearchGate. Available from: [Link]

  • Amanote Research. this compound, a New Precursor for 2,5-Disubstituted Pyridines. Semantic Scholar. Available from: [Link]

  • Royal Society of Chemistry. Substitution reactions of this compound. A new pathway to 2,5-disubstituted pyridines. Organic & Biomolecular Chemistry. Available from: [Link]

  • Nielsen, A. T. et al. Nitropyridines: Synthesis and reactions. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Synthesis of 5-Nitropyridine-2-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-nitropyridine-2-sulfonic acid. This document is intended for researchers, chemists, and drug development professionals who are working with this important, yet synthetically challenging, intermediate. As an electron-deficient heterocyclic compound, its preparation is often accompanied by competing side reactions that can impact yield, purity, and scalability.

This guide provides in-depth, experience-driven answers to common issues encountered in the laboratory, focusing on the mechanistic rationale behind the problems and providing actionable, validated solutions.

Overview of the Primary Synthetic Pathway

The most cited and reliable method for preparing this compound does not involve direct sulfonation of 5-nitropyridine, which is challenging due to the severe deactivation of the pyridine ring by the nitro group. Instead, a more robust two-step pathway starting from 3-nitropyridine is employed.[1][2]

  • Nucleophilic Sulfonation: 3-nitropyridine is first reacted with aqueous sodium sulfite. This is not a classic electrophilic aromatic substitution, but rather a nucleophilic addition of the sulfite ion to the electron-deficient ring, followed by rearrangement and oxidation of the intermediate. This step yields 5-hydroxyaminopyridine-2-sulfonic acid.[3][4]

  • Oxidation: The resulting 5-hydroxyaminopyridine-2-sulfonic acid is then oxidized to the target compound, this compound, using a suitable oxidizing agent such as potassium permanganate.[4]

This multi-step approach circumvents the harsh conditions required for direct electrophilic substitution and provides a more regioselective route to the desired 2,5-disubstituted pyridine.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Question 1: My overall yield is very low. What are the most likely causes?

Answer: Low yield in this synthesis is a common issue that can originate from either the initial sulfonation step or the final oxidation step. Let's break down the causality for each.

In the Nucleophilic Sulfonation Step (3-Nitropyridine → 5-Hydroxyaminopyridine-2-sulfonic acid):

  • Incomplete Reaction: The addition of sulfite to the 3-nitropyridine ring is a reversible and equilibrium-driven process. Insufficient reaction time or a non-optimal pH can lead to a significant amount of unreacted starting material. Ensure the reaction is allowed to proceed for the full recommended duration.

  • Side Reactions of 3-Nitropyridine: Under basic conditions (from Na₂SO₃), 3-nitropyridine can be susceptible to other nucleophilic attacks if impurities are present. More importantly, the intermediate Meisenheimer-type complex can potentially undergo alternative reaction pathways if not efficiently converted to the desired product.

  • Product Loss During Workup: The intermediate, 5-hydroxyaminopyridine-2-sulfonic acid, is an amino acid-like zwitterionic compound. Its high polarity can lead to significant losses during extraction if it remains in the aqueous phase. Isolation often requires careful pH adjustment to the isoelectric point to minimize solubility, followed by filtration.

In the Oxidation Step (5-Hydroxyaminopyridine-2-sulfonic acid → this compound):

  • Over-oxidation and Ring Degradation: This is the most critical failure point. The hydroxyamino group is sensitive and can be easily oxidized past the nitro stage, leading to ring-opening reactions, polymerization, or the formation of tar-like substances. Potassium permanganate (KMnO₄) is a very strong oxidant; if the temperature is not strictly controlled (kept low) or if the KMnO₄ is added too quickly, significant degradation will occur.[4] The appearance of a dark brown or black reaction mixture is a clear sign of this issue.

  • Formation of Azo/Azoxy Byproducts: A common side reaction for the oxidation of arylhydroxylamines is dimerization to form azoxy or azo compounds.[4] The reaction of the intermediate with sodium percarbonate (SPC), for example, is known to produce 5,5'-azoxypyridine-2,2'-disulfonic acid.[4] This pathway consumes your intermediate, directly reducing the yield of the desired nitro product.

  • Incomplete Oxidation: Conversely, insufficient oxidant or reaction time will leave unreacted starting material, which can complicate purification.

Troubleshooting Strategy:

  • Monitor Each Step: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting material at each stage.

  • Optimize Oxidant Addition: In the oxidation step, add the potassium permanganate solution slowly and portion-wise, maintaining a low reaction temperature (e.g., 0-5 °C) to prevent thermal runaway and over-oxidation.[5]

  • Purification Challenges: The final product is often contaminated with inorganic salts (e.g., manganese dioxide from the permanganate reaction), making purification difficult.[4] One effective strategy is to convert the crude sulfonic acid into a more easily purifiable derivative, such as 2-methoxy-5-nitropyridine by reacting it with methanol, and then purifying this less polar compound.[4]

Question 2: The reaction mixture turned dark brown/black during the oxidation step. Is the batch lost?

Answer: A dark brown or black coloration is a strong indicator of decomposition, most likely due to over-oxidation by potassium permanganate. The brown/black precipitate is typically manganese dioxide (MnO₂), a byproduct of the permanganate reduction. However, the dark soluble components are likely polymeric tars from the degradation of the pyridine ring.

Causality:

  • Exothermic Reaction: The oxidation is highly exothermic. Localized "hot spots" caused by rapid addition of the oxidant can dramatically accelerate the reaction rate, leading to uncontrolled side reactions and decomposition.[5]

  • Oxidative Instability: The pyridine ring, especially with activating groups like hydroxyamino, is susceptible to cleavage under harsh oxidative conditions. The combination of a strong oxidizing agent and an electron-rich intermediate is inherently risky without precise temperature control.

Can the batch be salvaged? Salvage may be difficult, but not always impossible.

  • Immediate Action: Immediately cool the reaction vessel in an ice bath to halt further decomposition.

  • Quench and Analyze: Quench any remaining oxidant (e.g., with a small amount of sodium bisulfite until the purple/pink color of permanganate disappears).

  • Extraction and Analysis: After the workup to remove MnO₂, take a sample of the crude organic material. Analyze it via HPLC or NMR to see if any desired product is present. Often, the yield will be too low to justify the extensive purification efforts required to remove the tarry byproducts.

Prevention is the best strategy:

  • Ensure vigorous stirring to dissipate heat and prevent localized concentration of the oxidant.

  • Add the oxidant solution dropwise or in very small portions over a prolonged period.

  • Maintain the reaction temperature below 5 °C throughout the addition.

Question 3: My final product is impure. What are the likely side products and how can I characterize them?

Answer: Impurity in the final this compound product typically stems from three sources: unreacted starting materials, byproducts from side reactions, and inorganic salts from the workup.

Parameter Effect on Main Product Effect on Side Products
Temperature (Oxidation) Optimal yield at 0-10°C.> 20°C drastically increases ring degradation (tar) and azoxy formation.
Rate of Oxidant Addition Slow, controlled addition maximizes yield.Rapid addition causes localized overheating, leading to decomposition.
pH (Sulfonation) Optimal near neutral/slightly basic for sulfite addition.Highly basic conditions can promote other nucleophilic substitution/decomposition pathways.
Stoichiometry of Oxidant Slight excess ensures full conversion.Large excess promotes over-oxidation and decomposition of the product.
Table 1: Impact of Key Parameters on Product vs. Side Product Formation.

Common Organic Side Products:

  • 5-Hydroxyaminopyridine-2-sulfonic acid: The starting material for the oxidation step. Its presence indicates incomplete oxidation. It can be detected by HPLC and will have a different retention time.

  • 5,5'-Azoxypyridine-2,2'-disulfonic acid: Formed by the oxidative dimerization of the hydroxyamino intermediate.[4] This is a larger molecule and can be identified by mass spectrometry (MS), looking for a mass corresponding to (C₁₀H₈N₄O₇S₂).

  • Ring-Opened/Degradation Products: These are often a complex mixture of acidic, tar-like substances that are difficult to characterize fully but will appear as a broad baseline hump in an HPLC chromatogram or as complex, uninterpretable signals in an NMR spectrum.

  • Desulfonated Species (5-Nitropyridine): While less common under these conditions, harsh workup conditions (e.g., high heat and strong acid) could potentially lead to some loss of the sulfonic acid group, although this is generally a very stable moiety.

Analytical Characterization Workflow:

  • HPLC: The primary tool for assessing purity. Develop a method using a C18 column with a buffered aqueous mobile phase (e.g., ammonium acetate) and an organic modifier (acetonitrile or methanol). You should be able to resolve the starting material, product, and major byproducts.

  • Mass Spectrometry (MS): Use LC-MS to get the molecular weights of the impurity peaks observed in the HPLC. This is the most direct way to confirm the presence of the azoxy byproduct.

  • NMR Spectroscopy: ¹H NMR of the crude product in D₂O can reveal unreacted starting material or other major organic impurities with distinct aromatic signals. The desired product should show three distinct aromatic protons.

Visualizing the Reaction Network

To better understand the relationship between the main reaction and potential side reactions, the following workflow diagram illustrates the key decision and failure points.

G Start 3-Nitropyridine Step1_reagents + Na2SO3 / H2O Intermediate 5-Hydroxyaminopyridine-2-sulfonic acid Step1_reagents->Intermediate Nucleophilic Sulfonation Step2_reagents + KMnO4 (cold, controlled) Side_Reaction2 5,5'-Azoxypyridine-2,2'-disulfonic acid Intermediate->Side_Reaction2 Dimerization (Oxidative Side Reaction) Incomplete_Ox Incomplete Oxidation Intermediate->Incomplete_Ox Insufficient Oxidant Product This compound (Desired Product) Step2_reagents->Product Controlled Oxidation Side_Reaction1 Over-oxidation & Ring Degradation (Tar) Step2_reagents->Side_Reaction1 Excess Heat / Rapid Addition

Caption: Reaction pathway for the synthesis of this compound, highlighting critical side reactions.

Recommended Experimental Protocol

This protocol is a synthesis of literature procedures and best practices for minimizing side reactions.

Step 1: Synthesis of 5-Hydroxyaminopyridine-2-sulfonic acid [3]

  • In a round-bottom flask, dissolve 3-nitropyridine (1 equivalent) in water.

  • Add sodium sulfite (approx. 2-3 equivalents) to the solution.

  • Heat the mixture gently (e.g., 50-60°C) and stir for several hours until TLC or HPLC indicates consumption of the 3-nitropyridine.

  • Cool the reaction mixture. Carefully acidify with a strong acid (e.g., HCl) or an acidic ion exchange resin.

  • The product, 5-hydroxyaminopyridine-2-sulfonic acid, should precipitate. If not, adjust the pH carefully to find the point of minimum solubility.

  • Isolate the solid by filtration, wash with cold water, and dry.

Step 2: Oxidation to this compound [4]

  • Suspend the crude 5-hydroxyaminopyridine-2-sulfonic acid (1 equivalent) from Step 1 in water in a flask equipped with a mechanical stirrer and a thermometer.

  • Cool the suspension to 0-5°C using an ice-salt bath.

  • Separately, prepare a solution of potassium permanganate (approx. 1.5-2 equivalents) in water.

  • CRITICAL STEP: Add the potassium permanganate solution to the cold, vigorously stirred suspension very slowly via a dropping funnel. The rate of addition should be such that the internal temperature never exceeds 5-10°C.

  • After the addition is complete, continue stirring at low temperature for 1-2 hours. Monitor the reaction by HPLC.

  • Quench any excess permanganate by the careful addition of a reducing agent (e.g., sodium bisulfite solution) until the purple color disappears. A brown precipitate of MnO₂ will form.

  • Filter the mixture to remove the MnO₂. The filtrate contains the desired product.

  • The product can be isolated by evaporation of the water, but will be contaminated with inorganic salts. For higher purity, consider converting it to a derivative for purification as mentioned in FAQ 1.

References

  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (2013).
  • Bakke, J. M., et al. (2001). Nitration of Pyridines with Dinitrogen Pentoxide. Journal of the Chemical Society, Perkin Transactions 2.
  • CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
  • Masters, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]

  • Bakke, J. M., & Ranes, E. (2002). Substitution reactions of this compound. A new pathway to 2,5-disubstituted pyridines. ARKIVOC. [Link]

  • Bakke, J. M., et al. (2006). Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]

  • Bakke, J. M., & Ranes, E. (1999). The reaction of 3-nitropyridine with sulfite ions; a pathway to 2,5-disubstituted pyridines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Bakke, J. M., & Ranes, E. (2000). This compound, a new precursor for 2,5-disubstituted pyridines. Semantic Scholar. [Link]

  • US3492342A - Sulfonation of nitro compounds.
  • CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

Sources

Technical Support Center: Optimizing Temperature for 5-Nitropyridine-2-Sulfonic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with 5-nitropyridine-2-sulfonic acid and related compounds. The sulfonation of pyridine rings, particularly those bearing deactivating groups like a nitro substituent, presents significant synthetic challenges. Temperature is arguably the most critical parameter in these reactions, acting as a double-edged sword: it is essential for driving the reaction forward but can also promote byproduct formation and degradation if not precisely controlled.

This document provides in-depth, experience-driven guidance in a question-and-answer format to address specific issues you may encounter. Our goal is to explain the causality behind experimental choices, enabling you to troubleshoot effectively and optimize your reaction conditions for higher yield and purity.

Frequently Asked Questions (FAQs)
Q1: Why are high temperatures generally required for the sulfonation of pyridine derivatives?

The pyridine ring is inherently electron-deficient, a characteristic that is exacerbated by the presence of an electron-withdrawing nitro group.[1] Under the strongly acidic conditions required for sulfonation (e.g., fuming sulfuric acid), the pyridine nitrogen is protonated, which further deactivates the ring towards electrophilic aromatic substitution.[1] Consequently, a significant thermal energy input is necessary to overcome the high activation energy barrier for the reaction to proceed at a practical rate. For pyridine itself, temperatures can range from 230°C to as high as 350°C.[1][2]

Q2: What is the primary role of a catalyst, such as mercury(II) sulfate, in these reactions?

A catalyst like mercury(II) sulfate can dramatically lower the required reaction temperature and improve yields.[1][2] Its role is to facilitate the electrophilic substitution on the deactivated pyridine ring. By coordinating to the ring, the catalyst helps to lower the activation energy of the sulfonation step. The use of a catalyst can reduce the required temperature to a more manageable range of approximately 230-240°C.[1]

Q3: How does temperature variation impact the yield and regioselectivity of the reaction?

Temperature control is crucial for both yield and selectivity.

  • Insufficient Temperature : If the temperature is too low, the reaction rate will be extremely slow, leading to poor or no conversion of the starting material and consequently, a low yield.[2][3]

  • Excessive Temperature : While higher temperatures increase the reaction rate, they can also lead to undesirable outcomes. At very high temperatures (e.g., around 330°C for pyridine sulfonation), a mixture of isomers can be formed.[1][4] Furthermore, extreme heat can cause charring and decomposition of the organic material.[2] It can also promote side reactions like hydrolysis of the sulfonic acid group.[5]

Q4: Can this compound decompose or react further at elevated temperatures?

Yes. The sulfonic acid group in this compound can act as a good leaving group, especially under harsh conditions. At elevated temperatures, particularly in the presence of water, the compound is susceptible to hydrolysis, where the sulfonyl group is substituted by a hydroxyl group to form 2-hydroxy-5-nitropyridine.[5] This underscores the importance of not only controlling the reaction temperature but also ensuring anhydrous conditions if the sulfonic acid product is the desired endpoint.

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Consistently Low or No Yield of Sulfonated Product

A low yield is one of the most common challenges in pyridine sulfonation. Several temperature-related factors could be the cause.

Potential Cause Scientific Rationale & Solution
Insufficient Reaction Temperature The electron-deficient nature of the nitropyridine ring requires substantial thermal energy. Solution: Ensure your reaction is heated to the appropriate temperature range. For uncatalyzed reactions, this can be as high as 300-350°C.[1] If using a catalyst like HgSO₄, a temperature of at least 230°C is typically necessary.[2] Monitor reaction progress via TLC or HPLC and consider incrementally increasing the temperature if the reaction has stalled.[3]
Moisture Contamination Sulfonating agents, particularly fuming sulfuric acid (oleum), are highly reactive with water. Moisture will quench the active electrophile (SO₃), effectively halting the reaction.[2][6] Solution: Use thoroughly flame-dried or oven-dried glassware. Employ anhydrous grade reagents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[6]
Localized Overheating & Decomposition Poor heat distribution can create "hot spots" in the reaction vessel, leading to the decomposition of starting materials and products, which often manifests as charring or darkening of the mixture.[2] Solution: Ensure vigorous and efficient stirring throughout the heating process. Use a suitable heating mantle and sand or oil bath for uniform temperature distribution. Heat the reaction mixture gradually to the target temperature.[2]
Issue 2: Formation of Unwanted Byproducts (Isomers or Hydrolysis Products)

The appearance of significant impurities often points to suboptimal temperature control.

Potential Cause Scientific Rationale & Solution
Excessively High Temperature While high heat is necessary, excessive temperatures can provide enough energy to overcome the activation barriers for the formation of less-favored isomers or promote degradation pathways.[1][4] Solution: Carefully control the reaction temperature to stay within the optimal window. For pyridine sulfonation, exceeding 330°C can lead to a mixture of 3- and 4-isomers, as well as hydroxylated byproducts.[1][4] Precise temperature control is key to maximizing regioselectivity.
Product Instability / Hydrolysis The desired this compound product can be thermally labile. Prolonged exposure to high temperatures, especially if trace moisture is present from the workup, can cause hydrolysis of the sulfonic acid group to yield 2-hydroxy-5-nitropyridine.[5] Solution: Once the reaction is deemed complete, cool the mixture promptly before quenching. When working up the reaction, use cold or ice-water to minimize the risk of hydrolysis during the quenching step.
Logical Flow for Troubleshooting Temperature Issues

The following diagram illustrates a decision-making workflow for diagnosing and solving common temperature-related problems in nitropyridine sulfonation reactions.

Troubleshooting_Workflow Troubleshooting Temperature in Nitropyridine Sulfonation start Reaction Outcome low_yield Problem: Low/No Yield Check for starting material consumption start->low_yield byproducts Problem: Byproducts Formed (e.g., Isomers, Hydrolysis Product) start->byproducts charring Problem: Reaction Charring start->charring cause_temp_low Potential Cause Temperature Too Low low_yield->cause_temp_low If starting material remains cause_moisture Potential Cause Moisture Contamination low_yield->cause_moisture cause_temp_high Potential Cause Temperature Too High byproducts->cause_temp_high charring->cause_temp_high cause_overheating Potential Cause Localized Overheating charring->cause_overheating solution_increase_temp Solution: Gradually increase temperature. Consider catalyst. cause_temp_low->solution_increase_temp solution_anhydrous Solution: Use dried glassware & anhydrous reagents under inert gas. cause_moisture->solution_anhydrous solution_decrease_temp Solution: Reduce temperature. Optimize for selectivity. cause_temp_high->solution_decrease_temp solution_stirring Solution: Improve stirring. Ensure uniform heating. cause_overheating->solution_stirring

Caption: Troubleshooting workflow for temperature optimization.

Experimental Protocol: Catalytic Sulfonation of a Pyridine Derivative

This protocol provides a generalized, yet detailed, methodology for the sulfonation of a pyridine derivative where temperature control is paramount. Warning: This procedure involves highly corrosive and toxic materials and must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.[7][8][9][10]

Materials:

  • Pyridine derivative (1.0 equiv.)

  • Fuming Sulfuric Acid (Oleum, 20-30% SO₃)

  • Mercury(II) Sulfate (HgSO₄, catalytic amount)

  • Round-bottom flask equipped with a reflux condenser and a mechanical stirrer

  • Heating mantle with a temperature controller and thermocouple

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, cautiously add the fuming sulfuric acid.

  • Initial Cooling: Cool the flask in an ice bath to manage the initial exotherm during the addition of the starting material.

  • Substrate Addition: While stirring vigorously, slowly and portion-wise add the pyridine derivative to the cold oleum. Maintain the temperature below 20°C during this addition.

  • Catalyst Addition: Once the addition is complete, add a catalytic amount of mercury(II) sulfate to the mixture.[1]

  • Gradual Heating: Remove the ice bath. Using a heating mantle connected to a temperature controller, gradually heat the reaction mixture to the target temperature (e.g., 230-240°C).[1][2] CRITICAL STEP: Avoid rapid heating to prevent charring and loss of control.[2]

  • Reaction Monitoring: Maintain the reaction at the target temperature for the required duration (which can be several hours).[1] Monitor the progress by carefully taking small aliquots (if feasible) and analyzing them by HPLC or another suitable technique.

  • Cooling and Quenching: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. CRITICAL STEP: Cautiously pour the cooled reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and must be done slowly in a large vessel.

  • Product Isolation: The sulfonic acid product may precipitate upon quenching. If so, it can be collected by filtration. Further workup, such as neutralization and extraction, may be required depending on the specific product's properties.

References
  • Technical Support Center: Optimization of Reaction Conditions for Sulfonation of Pyridine Deriv
  • Technical Support Center: Synthesis of Pyridine-3-Sulfonic Acid via Direct Sulfon
  • Substitution reactions of this compound. A new pathway to 2,5-disubstituted pyridines.
  • Nitropyridines, Their Synthesis and Reactions.
  • Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Benchchem.
  • SAFETY DATA SHEET - 5-Nitropyridin-2-ol. Fisher Scientific.
  • Common issues in sulfonamide synthesis and solutions. Benchchem.
  • SAFETY DATA SHEET - 2-Amino-4-methyl-3-nitropyridine. TCI Chemicals.
  • Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid. Benchchem.
  • SAFETY DATA SHEET - 2-Hydroxy-3-methyl-5-nitropyridine. TCI Chemicals.
  • SAFETY DATA SHEET - Aniline-2-sulfonic acid. Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-Chloro-5-nitropyridine. Fisher Scientific.
  • This compound, a new precursor for 2,5-disubstituted pyridines. ARKIVOC.
  • This compound, a New Precursor for 2,5-Disubstituted Pyridines. Amanote Research.
  • One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • This compound, a new precursor for 2,5- disubstituted pyridines. Semantic Scholar.
  • Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs. Autech Industry Co.,Limited.
  • Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Continuous Flow Synthesis of Nitropyridines: Applic
  • This compound. Synchem.
  • 5-Nitropyridine-2-carboxylic acid | 30651-24-2. ChemicalBook.
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • The reactivity of pyridine towards sulphuric acid at elevated temperatures.
  • 5-Ethynyl-2-nitropyridine: A Technical Guide to Solubility and Stability. Benchchem.
  • Systematic Studies on Temperature-Dependent In Vitro Stability during Storage and Smoking of the Synthetic Cannabinoid 5F-MDMB-P7AICA. PubMed.

Sources

Technical Support Center: Solvent Effects in Nucleophilic Substitution of 5-Nitropyridine-2-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the nucleophilic substitution of 5-nitropyridine-2-sulfonic acid, with a specific focus on the critical role of the solvent. The following information is designed to help you navigate experimental challenges and optimize your reaction outcomes.

Section 1: Fundamentals & FAQs

This section addresses foundational questions about the reaction mechanism and the underlying principles of solvent selection.

Question: What is the reaction mechanism for the nucleophilic substitution of this compound?

Answer: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.

  • Addition Step (Rate-Determining): A nucleophile attacks the electron-deficient carbon at the C2 position of the pyridine ring. The pyridine ring is highly activated towards this attack by the strong electron-withdrawing nitro group (-NO₂) at the C5 position (para to the leaving group). This attack temporarily breaks the aromaticity of the ring and forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex .[1][2][3][4] The stability of this intermediate is crucial for the reaction to proceed.

  • Elimination Step (Fast): The aromaticity of the ring is restored by the expulsion of the leaving group, which in this case is the highly stable sulfonate group (-SO₃⁻).

The formation of the Meisenheimer complex is typically the slow, rate-determining step of the reaction.[2]

Question: Why is solvent selection so critical for this specific SNAr reaction?

Answer: Solvent selection is paramount because the solvent directly influences the stability of the reactants, the nucleophile, and, most importantly, the charged Meisenheimer intermediate.[5]

  • Stabilization of the Intermediate: The Meisenheimer complex is anionic. Solvents that can effectively stabilize this charged intermediate will accelerate the rate-determining step and, therefore, the overall reaction rate.

  • Solvation of the Nucleophile: The solvent's interaction with the nucleophile can either enhance or hinder its reactivity. Anionic nucleophiles, for example, can be heavily solvated and "caged" by certain solvents, reducing their availability to attack the pyridine ring.

  • Solubility of Reactants: The starting material, this compound, is a polar, crystalline solid.[6] Ensuring its solubility, as well as the solubility of the nucleophile, is the first requirement for a successful reaction.

Question: What are the general guidelines for choosing a solvent for an SNAr reaction?

Answer: The general preference is for polar aprotic solvents .

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are typically the best choice. Their polarity is sufficient to dissolve the polar reactants and stabilize the charged Meisenheimer complex. Crucially, they do not form strong hydrogen bonds with anionic nucleophiles, leaving the nucleophile "bare" and highly reactive.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can also dissolve the reactants and stabilize the intermediate. However, they can significantly slow down reactions involving anionic nucleophiles (like alkoxides or fluorides) by forming a strong hydrogen-bonding "cage" around them, which lowers their energy and makes them less reactive.[5][7][8] For neutral nucleophiles like amines, this effect is less pronounced, but polar aprotic solvents often still provide faster rates.

Reactions in non-polar aprotic solvents (e.g., Toluene, Hexane) are generally not feasible due to the poor solubility of the polar starting material and the inability of the solvent to stabilize the charged intermediate.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the experiment.

Question: My reaction is extremely slow or fails to proceed. What are the likely solvent-related causes?

Answer: A slow or stalled reaction is one of the most common issues and can often be traced back to the solvent system.

  • Poor Solubility: Your first check should be the solubility of the this compound or its salt in the chosen solvent at the reaction temperature. Sulfonic acids can have challenging solubility profiles.[6][9]

    • Solution: If solubility is low, consider switching to a more effective polar aprotic solvent like DMSO or DMF. Gentle heating can also improve solubility, but monitor for potential decomposition. Using the potassium salt of the sulfonic acid may also alter solubility and improve reaction outcomes.[10]

  • Incorrect Solvent Type: Using a polar protic solvent with a potent anionic nucleophile is a frequent cause of slow reactions due to the "caging" effect described above.[5]

    • Solution: If using a nucleophile like RO⁻, F⁻, or N₃⁻, switch from a protic solvent (like ethanol) to a dried polar aprotic solvent (like acetonitrile or DMF).

  • Presence of Water: Trace amounts of water in a reaction with a highly basic nucleophile can protonate the nucleophile, rendering it inactive. Water can also compete as a nucleophile, leading to the formation of 2-hydroxy-5-nitropyridine as a byproduct.

    • Solution: Use anhydrous solvents, especially when working with sensitive nucleophiles. Dry your glassware thoroughly and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Question: I'm observing unexpected side products. Could the solvent be the culprit?

Answer: Yes, the solvent can participate in or mediate side reactions.

  • Solvent as a Nucleophile: Some solvents can act as nucleophiles, especially at elevated temperatures. For example, using methanol or ethanol as a solvent could lead to the formation of 2-methoxy- or 2-ethoxy-5-nitropyridine, respectively, competing with your intended nucleophile.[10]

    • Solution: Choose a solvent that is inert under the reaction conditions. If you must use an alcohol as a solvent, be aware that it may also act as a reagent.

  • Solvent-Mediated Degradation: In the presence of a strong base, some solvents can degrade. For example, DMF can decompose at high temperatures or in strong base to generate dimethylamine, which can then act as a nucleophile in the reaction.

    • Solution: Ensure your reaction temperature is appropriate for the stability of your chosen solvent. If you suspect solvent decomposition, consider switching to a more robust solvent like DMSO or using a non-nucleophilic base.

Question: The solubility of my starting material is poor even in DMSO. What are my options?

Answer: This is a challenging but solvable issue.

  • Use a Co-Solvent: Sometimes a mixture of solvents can achieve better solubility than a single solvent. For instance, a small amount of a co-solvent might disrupt the crystal lattice of the starting material. However, this requires careful empirical testing.

  • Phase-Transfer Catalysis (PTC): For reactions between a water-soluble salt (like the potassium sulfonate) and an organic-soluble nucleophile, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used in a biphasic system (e.g., water/toluene) to shuttle the nucleophile into the aqueous phase for reaction.

  • Elevated Temperatures: Increasing the temperature will generally increase solubility and the reaction rate. However, many SNAr reactions are run at elevated temperatures already.[11] If you are running at room temperature, heating may be the simplest solution. This can be done with conventional heating or with microwave irradiation, which can dramatically accelerate reaction times.[11]

Section 3: Protocols and Data

General Experimental Protocol for SNAr with an Amine Nucleophile

This protocol provides a general guideline. The specific solvent, temperature, and reaction time should be optimized for each unique nucleophile.

  • Preparation: To a clean, dry reaction vessel equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq.).

  • Solvent Addition: Add a suitable volume of a dry polar aprotic solvent (e.g., DMF or DMSO) to dissolve or suspend the starting material (approx. 0.1-0.5 M concentration).

  • Reagent Addition: Add the amine nucleophile (1.1-1.5 eq.) to the mixture. If the amine is used as a hydrochloride salt, add a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 2.0-2.5 eq.) to liberate the free amine.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.

  • Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Table 1: Relative Rate of SNAr Reactions vs. Solvent Type

This table summarizes the expected qualitative effect of different solvent classes on the rate of SNAr reactions. Actual rates are substrate and nucleophile dependent.

Solvent ClassExample SolventsGeneral Effect on Reaction RateRationale
Polar Aprotic DMSO, DMF, AcetonitrileFastest Good solvation of reactants and the Meisenheimer complex; minimal solvation of the nucleophile, preserving its reactivity.
Polar Protic Water, Ethanol, MethanolModerate to Slow Good solvation of reactants, but strong H-bonding can "cage" and deactivate anionic nucleophiles.[5][7] Less impact on neutral nucleophiles.
Non-Polar Aprotic Toluene, Hexane, DioxaneVery Slow / No Reaction Poor solubility of polar starting materials and inability to stabilize the charged Meisenheimer intermediate.

Section 4: Visualizing the Concepts

SNAr Reaction Mechanism

Solvent_Effect cluster_protic Polar Protic Solvent (e.g., EtOH) aprotic_nu Nu⁻ 'Bare' & Highly Reactive protic_nu Nu⁻ Solvated & Less Reactive H1 H protic_nu:f0->H1 H-Bond H2 H protic_nu:f0->H2 H-Bond H3 H protic_nu:f0->H3 H-Bond Troubleshooting_Workflow Start Reaction is Slow or Stalled CheckSolubility Is the starting material fully dissolved? Start->CheckSolubility CheckSolventType Are you using an anionic nucleophile with a protic solvent? CheckSolubility->CheckSolventType Yes ChangeSolvent Action: Switch to DMSO or DMF. CheckSolubility->ChangeSolvent No CheckTemp Is the reaction temperature high enough? CheckSolventType->CheckTemp No SwitchToAprotic Action: Switch to a dry polar aprotic solvent (e.g., Acetonitrile, DMF). CheckSolventType->SwitchToAprotic Yes IncreaseTemp Action: Increase temperature. Consider microwave heating. CheckTemp->IncreaseTemp No End Problem Resolved CheckTemp->End Yes ChangeSolvent->CheckSolubility SwitchToAprotic->End IncreaseTemp->End

Caption: A decision tree for troubleshooting slow SNAr reactions.

References

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. (2010).
  • Koivula, T., Šimeček, J., Jalomäki, J., Helariutta, K., & Airaksinen, A. (2011). A comparative study on the effect of solvent on nucleophilic fluorination with [18F]fluoride: protic solvents as co-solvents in SN2 and SNAr reactions. Semantic Scholar.
  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing.
  • SNAr Reaction in Common Molecular Solvents Under Pressure. Wordpress.
  • Nucleophilic arom
  • Electronic and solvent effects on kinetics of SNAr substitution reactions. PMC - NIH.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Nucleophilic Arom
  • Campodónico, P. R., Olivares, B., & Tapia, R. A. (2020).
  • Substitution reactions of this compound. A new pathway to 2,5-disubstituted pyridines. (2008).
  • Sulfonic acid. Wikipedia.
  • Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. Reddit.

Sources

troubleshooting low yield in 2,5-disubstituted pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for pyridine synthesis. As a Senior Application Scientist, I understand that synthesizing substituted pyridines, particularly the 2,5-disubstituted pattern, is a cornerstone of many research and development programs in pharmaceuticals and materials science. However, these syntheses are often plagued by challenges that can lead to frustratingly low yields.

This guide is designed to move beyond simple protocol recitation. It is structured to help you diagnose problems based on experimental observations, understand the underlying chemical principles, and implement logical, field-tested solutions. We will explore common pitfalls and provide actionable strategies to optimize your reactions, ensuring your projects remain on track.

Troubleshooting Guide: Low Yield in 2,5-Disubstituted Pyridine Synthesis

This section addresses specific, common issues encountered during the synthesis of 2,5-disubstituted pyridines. Each question is framed around a typical laboratory observation, followed by a detailed explanation of potential causes and a structured approach to resolution.

Question 1: My cross-coupling reaction (e.g., Negishi, Suzuki) to functionalize the 5-position of a 2-substituted pyridine is stalling. I recover most of my starting halopyridine, and the yield is less than 20%. What's the root cause?

Answer: This is a classic problem in pyridine chemistry, often rooted in the electronic nature of the pyridine ring and the stability of the catalytic intermediates. The nitrogen atom acts as an electron sink, deactivating the ring towards oxidative addition, especially at positions 4 and 5. It can also coordinate to the metal center of the catalyst, leading to inhibition or deactivation.

Core Causality: The primary bottleneck is often a slow or inefficient oxidative addition step, where the palladium or nickel catalyst inserts into the carbon-halogen bond of your pyridine. This is compounded if your 2-substituent is also electron-withdrawing. A secondary, but common, issue is the instability or poor generation of your organometallic coupling partner (organozinc for Negishi, boronic acid/ester for Suzuki).

Systematic Troubleshooting Approach:

  • Validate Starting Materials & Reagents:

    • Halopyridine: Confirm purity via NMR and/or LC-MS. Trace impurities can poison catalysts.

    • Organometallic Reagent: For Negishi coupling, the organozinc reagent is highly moisture-sensitive. Ensure it is freshly prepared or properly stored under inert conditions. For Suzuki coupling, ensure the boronic acid or ester has not degraded during storage.

    • Solvents & Atmosphere: Use rigorously dried, degassed solvents. A single, seemingly minor air leak in your apparatus can shut down the catalytic cycle.

  • Analyze the Catalyst System: The choice of ligand is paramount for successful pyridine cross-coupling.[1] Standard ligands like PPh₃ are often insufficient. You need electron-rich, sterically bulky phosphine or N-heterocyclic carbene (NHC) ligands to promote the difficult oxidative addition step.

    A logical troubleshooting workflow for this issue is presented below.

    G cluster_start Initial Observation cluster_diagnosis Diagnosis Path cluster_solution Solution Path start A 1. Confirm Reagent Quality (Halopyridine, Organometallic, Solvent) start->A First, verify inputs B 2. Assess Catalyst System Is the ligand optimal for pyridines? A->B If reagents are pure... C 3. Evaluate Reaction Conditions Is temperature high enough? Is concentration correct? B->C If ligand is appropriate... D Rescreen Ligands (e.g., SPhos, XPhos, P(2-furyl)₃) B->D If ligand is suboptimal... E Increase Temperature (Incrementally, e.g., 80°C -> 100°C -> 120°C) C->E If conditions are too mild... F Change Catalyst/Pre-catalyst (e.g., from Pd(PPh₃)₄ to Pd₂(dba)₃ or a G3 pre-catalyst) C->F If catalyst is inactive... G Re-evaluate Base & Additives (For Suzuki: K₃PO₄ vs. Cs₂CO₃; Additives like Ag₂O) C->G If ancillary reagents are poor...

    Caption: Troubleshooting workflow for stalled cross-coupling reactions.

  • Optimization Protocol - Ligand Screening:

ParameterCondition 1 (Baseline)Condition 2 (Bulky Phosphine)Condition 3 (Furyl Phosphine)Condition 4 (NHC Ligand)
Catalyst Pd₂(dba)₃ (2 mol%)Pd₂(dba)₃ (2 mol%)Pd₂(dba)₃ (2 mol%)Pd(IMes)₂Cl₂ (4 mol%)
Ligand PPh₃ (8 mol%)SPhos (8 mol%)P(2-furyl)₃ (8 mol%)None
Solvent TolueneTolueneDioxaneDioxane
Temperature 80 °C110 °C110 °C110 °C
Time 12 h12 h12 h12 h
Expected Outcome Low conversionImproved yieldHigh yield[1]Moderate to high yield
Question 2: My ring-forming condensation reaction (e.g., Kröhnke or similar [3+3] cycloaddition) is producing a complex mixture or a tar-like substance with minimal desired 2,5-disubstituted pyridine. How do I clean it up?

Answer: This issue points towards uncontrolled side reactions, such as polymerization, self-condensation of starting materials, or decomposition under harsh conditions.[2] Classic pyridine syntheses like the Kröhnke or Hantzsch often require heating, which can promote these undesired pathways, especially with complex or sensitive substrates.[2][3]

Core Causality: The primary cause is often that the rate of side reactions is competitive with or faster than the desired cyclization and aromatization sequence. This can be due to:

  • Excessively High Temperatures: Many procedures call for reflux in high-boiling solvents, which can degrade intermediates.

  • Incorrect Stoichiometry: An imbalance in the reactants can lead to self-condensation of the component in excess.

  • Sub-optimal pH or Catalyst: The acid or base catalyst (often ammonium acetate in Kröhnke synthesis) might be promoting side reactions over the main pathway.[4]

Systematic Troubleshooting Approach:

  • Lower the Reaction Temperature: This is the most critical first step. A reaction that produces tar at 140 °C might proceed cleanly, albeit more slowly, at 90 °C. Run a temperature screen from 80 °C to 120 °C in 10-degree increments.

  • Staged Addition of Reagents: Instead of mixing everything at once, add one of the reactive components slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the reagent low, minimizing self-condensation.

  • Re-evaluate the Nitrogen Source: Ammonium acetate serves as both the nitrogen source and a mild acid catalyst. In some cases, separating these roles can be beneficial.

    • Try using a different ammonia source like NH₄Cl or NH₄OH.

    • Use a stoichiometric amount of the nitrogen source and a separate, carefully chosen catalyst (e.g., acetic acid, p-toluenesulfonic acid).

  • Consider a Modern, Milder Alternative: If classical methods consistently fail, it may be more efficient to switch to a more modern, milder synthetic route. For example, transition-metal-catalyzed [2+2+2] cycloadditions can form the pyridine ring under much gentler conditions, though they require more specialized starting materials.[3]

    G cluster_vars Key Variables to Investigate cluster_actions Corrective Actions start Observation: Complex Mixture / Tar A Hypothesis: Side reactions > Desired reaction start->A Temp Temperature A->Temp Stoich Stoichiometry & Reagent Addition A->Stoich Cat Catalyst / Nitrogen Source A->Cat Action_Alt Switch to a milder, modern ring-forming reaction A->Action_Alt If optimization fails... Action_Temp Screen lower temperatures (e.g., 80-110 °C) Temp->Action_Temp Action_Stoich Use syringe pump for slow addition of most reactive component Stoich->Action_Stoich Action_Cat Decouple N-source and catalyst (e.g., NH₄Cl + AcOH) Cat->Action_Cat

    Caption: Decision tree for troubleshooting complex condensation reactions.

Question 3: My synthesis is yielding a mixture of regioisomers (e.g., 2,5- and 2,3- or 2,6-). How can I improve selectivity for the 2,5-disubstituted product?

Answer: Achieving high regioselectivity is a central challenge in pyridine synthesis. The electronic and steric properties of the pyridine ring and its precursors dictate the positions of substitution.

Core Causality:

  • For Ring-Forming Reactions: The regioselectivity is determined by which atoms form the new C-C and C-N bonds during cyclization. The electronics of your acyclic precursors (e.g., the enone and enamine components) guide this process, and sometimes the energy difference between the pathways leading to different isomers is small.

  • For Functionalization of a Pre-formed Ring: The inherent reactivity of the pyridine ring favors substitution at the 2-, 4-, and 6-positions. Functionalizing the 3- or 5-position often requires overcoming this natural preference, for instance by using directing groups or specific reaction conditions.

Systematic Troubleshooting Approach:

  • Steric Control: Steric hindrance can be a powerful tool.

    • Blocking Groups: If you are functionalizing a pyridine ring, you can temporarily install a bulky blocking group at a more reactive position (e.g., the 6-position) to force substitution at the desired 5-position. A bulky silyl or t-butyl group can serve this purpose and be removed later.[5]

    • Bulky Reagents: When adding a nucleophile to an activated pyridine (e.g., a pyridine N-oxide), using a bulkier nucleophile may favor addition at the less hindered position.[5][6]

  • Electronic Control:

    • Pyridine N-Oxides: Activating the pyridine as an N-oxide dramatically changes its reactivity. It makes the 2- and 6-positions highly susceptible to nucleophilic attack. While this is excellent for making 2,6-disubstituted pyridines, it can be used strategically. For example, you can add a group at the 2-position of the N-oxide, then deoxygenate, and perform a different reaction at the 5-position.[6]

    • Directed Metalation: A directing group (e.g., an amide or pivaloyl group) at the 2-position can direct lithiation or metallation specifically to the 3-position. While this doesn't directly give the 5-isomer, it illustrates the power of directing groups in controlling regiochemistry.

  • Choice of Synthetic Strategy: The most reliable way to ensure 2,5-substitution is to choose a synthetic strategy that unambiguously builds the desired isomer. Instead of functionalizing a pre-made ring, consider a construction approach where the substitution pattern is locked in by the choice of acyclic precursors. Many modern named reactions offer high levels of regiocontrol.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with pyridine synthesis, especially at scale? A: Pyridine itself is a flammable liquid with a low flash point and an unpleasant odor.[8] Many syntheses use ammonia or hydroxylamine as the nitrogen source. Concentrated aqueous solutions of hydroxylamine can be explosive, and hydrazine, another potential nitrogen synthon, can decompose violently, especially in the presence of metal catalysts.[9] Always consult safety data sheets (SDS), work in a well-ventilated fume hood, and use appropriate personal protective equipment (PPE).

Q2: How do electron-donating groups (EDGs) vs. electron-withdrawing groups (EWGs) on my starting materials influence the reaction? A: Substituents have a profound electronic effect. In cross-coupling reactions, EWGs on the halopyridine can sometimes accelerate the oxidative addition step, but they also make the ring more susceptible to unwanted nucleophilic aromatic substitution. Conversely, EDGs make oxidative addition more difficult but can stabilize cationic intermediates. The basicity of the pyridine, which is influenced by these substituents, can also affect how strongly it coordinates to and potentially inhibits the catalyst.[10][11]

Q3: My 2,5-disubstituted pyridine product is difficult to purify by standard column chromatography. What are my options? A: Purification is a common hurdle, especially if byproducts have similar polarities.

  • Alternative Chromatography: Consider using silver nitrate (AgNO₃) impregnated silica gel, which can help separate compounds based on their interaction with the silver ions, particularly useful for molecules with differing π-basicity.[12]

  • Crystallization: If your product is a solid, extensive screening of crystallization conditions (solvents, temperature gradients) can be a highly effective method for achieving high purity.

  • Acid/Base Extraction: Pyridine's basic nitrogen atom allows for selective extraction. You can often wash your organic solution with dilute acid (e.g., 1M HCl) to pull the pyridine-containing compounds into the aqueous phase, leaving non-basic impurities behind. You can then re-basify the aqueous layer and extract your product back into an organic solvent.

References
  • Hu, Y., et al. (2022). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]

  • Bull, J. A., et al. (2009). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Available at: [Link]

  • O'Malley, S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Available at: [Link]

  • Behera, M., et al. (2019). A Novel Synthesis of 2,5-Di-substituted Pyridine Derivatives by the Ring Opening and Closing Cascade (ROCC) Mechanism. Journal of Saudi Chemical Society. Available at: [Link]

  • Andersson, H., et al. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. Available at: [Link]

  • Nimc, V. (2024). Pyridine Synthesis: A Comprehensive Overview. Available at: [Link]

  • Geigy, J. R. (1999). Process for the preparation of 2,5-disubstitued pyridines. Google Patents (EP0897914A1).
  • Chuchra, M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Available at: [Link]

  • Usuki, T., et al. (2014). Improved Negishi cross-coupling of halopyridines with an iodozinc species derived from aspartic acid. Organic & Biomolecular Chemistry. Available at: [Link]

  • Sasmal, C., & Maiti, D. (2020). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Journal of the Indian Chemical Society. Available at: [Link]

  • Housecroft, C. E. (2018). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Kröhnke Pyridine Synthesis. Available at: [Link]

  • Gulevich, A. V., & Dudnik, A. S. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. ACS Catalysis. Available at: [Link]

  • de Souza, R. M., et al. (2020). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chuchra, M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. National Institutes of Health. Available at: [Link]

  • Wikipedia. (n.d.). Kröhnke pyridine synthesis. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Safety Issues with Pyridine Ring Construction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Available at: [Link]

  • Organic Syntheses. (2011). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine. Available at: [Link]

Sources

Technical Support Center: 5-Nitropyridine-2-sulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-nitropyridine-2-sulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the hydrolysis of this versatile reagent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your experiments.

Understanding the Challenge: Hydrolysis of this compound

This compound is a valuable building block in organic synthesis, notable for the reactivity of its sulfonyl group, which acts as an effective leaving group in nucleophilic aromatic substitution reactions.[1][2] This reactivity, however, also makes the compound susceptible to hydrolysis, where the sulfonic acid group is replaced by a hydroxyl group, yielding 2-hydroxy-5-nitropyridine.[3] This hydrolysis is often catalyzed by acidic conditions and can significantly impact the outcome of your experiments by consuming the starting material and introducing impurities.[3]

This guide provides practical strategies to mitigate and prevent the unwanted hydrolysis of this compound, ensuring the reliability and reproducibility of your results.

Troubleshooting Guide: Preventing Hydrolysis

This section addresses common issues encountered during the use of this compound in experimental settings.

Question 1: I am observing the formation of an unexpected byproduct, which I suspect is 2-hydroxy-5-nitropyridine. How can I confirm this and what is the likely cause?

Answer:

The formation of 2-hydroxy-5-nitropyridine is a strong indicator of hydrolysis of the parent compound.[3] The primary cause is likely the presence of water and acidic conditions in your reaction mixture.

Confirmation of Hydrolysis:

To confirm the identity of the byproduct, you can use the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Develop an HPLC method to separate this compound from 2-hydroxy-5-nitropyridine. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile and water gradient with an acidic modifier (e.g., phosphoric acid or formic acid) is a good starting point.[3][4][5] You can monitor the elution of both compounds using a UV detector.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction in real-time.[6][7] The appearance of new signals corresponding to 2-hydroxy-5-nitropyridine and a decrease in the signals of the starting material will confirm hydrolysis.

  • Mass Spectrometry (MS): Mass spectrometry can be used to identify the molecular weight of the byproduct, which should correspond to that of 2-hydroxy-5-nitropyridine (140.10 g/mol ).

Underlying Cause:

The sulfonic acid group on the pyridine ring is a good leaving group, and its departure is facilitated by protonation of the pyridine nitrogen under acidic conditions, which further activates the ring towards nucleophilic attack by water.

dot

Hydrolysis_Mechanism Start This compound Protonation Protonated Intermediate Start->Protonation H⁺ (Acidic Conditions) Water_Attack Nucleophilic Attack by Water Protonation->Water_Attack Intermediate Tetrahedral Intermediate Water_Attack->Intermediate H₂O Deprotonation Deprotonation & Loss of SO3 Intermediate->Deprotonation Product 2-Hydroxy-5-nitropyridine Deprotonation->Product -SO₃, -H⁺

Caption: Acid-catalyzed hydrolysis of this compound.

Question 2: My reaction requires aqueous conditions. How can I minimize the hydrolysis of this compound in water?

Answer:

While completely avoiding hydrolysis in aqueous media can be challenging, several strategies can be employed to minimize its extent:

  • pH Control: The rate of hydrolysis is significantly influenced by pH. Acidic conditions accelerate hydrolysis.[3] Therefore, maintaining a neutral or slightly basic pH throughout your experiment is crucial. Use a suitable buffer system to maintain the desired pH.

  • Temperature Management: Chemical reactions, including hydrolysis, are generally accelerated at higher temperatures.[8][9] Whenever possible, conduct your reaction at the lowest feasible temperature to slow down the rate of hydrolysis.

  • Reaction Time: Minimize the reaction time to reduce the exposure of this compound to hydrolytic conditions. Monitor the reaction progress closely and stop it as soon as the desired conversion is achieved.

The following table summarizes the key parameters to control:

ParameterRecommendation to Minimize HydrolysisRationale
pH Maintain neutral to slightly basic conditions (pH 7-9)Acid catalysis of hydrolysis is avoided.
Temperature Conduct experiments at the lowest effective temperatureReduces the kinetic rate of the hydrolysis reaction.[9]
Reaction Time Minimize the duration of the experimentLess time for the hydrolysis side reaction to occur.
Question 3: I am using organic solvents, but still observe some hydrolysis. What could be the reason and how can I prevent it?

Answer:

Even in organic solvents, trace amounts of water can lead to hydrolysis, especially if acidic impurities are present.

Sources of Water and Acid:

  • Solvent Purity: Ensure the use of anhydrous solvents. Commercially available anhydrous solvents are suitable, or you can dry the solvents using appropriate drying agents.

  • Reagent Purity: Other reagents in your reaction mixture might contain water or be acidic.

  • Atmospheric Moisture: The compound is hygroscopic and can absorb moisture from the air.

Preventative Measures:

  • Use of Anhydrous Solvents: Always use freshly dried solvents.

  • Inert Atmosphere: Conduct your experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

  • Acid Scavengers: If acidic conditions are unavoidable or if acidic impurities are suspected, consider adding a non-nucleophilic base (e.g., proton sponge) to neutralize the acid.

dot

Troubleshooting_Workflow Start Hydrolysis of this compound Suspected Check_Conditions Review Experimental Conditions Start->Check_Conditions Aqueous_Media Aqueous Media? Check_Conditions->Aqueous_Media Organic_Media Organic Media? Check_Conditions->Organic_Media Aqueous_Media->Organic_Media No Control_pH Control pH (Neutral/Basic) Aqueous_Media->Control_pH Yes Use_Anhydrous Use Anhydrous Solvents Organic_Media->Use_Anhydrous Yes Lower_Temp Lower Temperature Control_pH->Lower_Temp Reduce_Time Reduce Reaction Time Lower_Temp->Reduce_Time Monitor_Reaction Monitor Reaction Progress (HPLC/NMR) Reduce_Time->Monitor_Reaction Inert_Atmosphere Use Inert Atmosphere Use_Anhydrous->Inert_Atmosphere Acid_Scavenger Consider Acid Scavenger Inert_Atmosphere->Acid_Scavenger Acid_Scavenger->Monitor_Reaction End Hydrolysis Minimized Monitor_Reaction->End

Caption: Troubleshooting workflow for preventing hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to prevent hydrolysis?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place.[10] Storage under an inert atmosphere is also recommended to prevent moisture absorption.

Q2: Can I use this compound in strongly acidic media?

A2: Using this compound in strongly acidic media is not recommended if the sulfonyl group is intended to remain intact, as these conditions will promote rapid hydrolysis.[3] If the reaction chemistry allows, consider alternative synthetic routes that do not require strongly acidic conditions.

Q3: Are there any analytical methods to quantify the extent of hydrolysis?

A3: Yes, HPLC is a suitable method for quantifying the amount of this compound remaining and the amount of 2-hydroxy-5-nitropyridine formed.[4][5] By creating calibration curves for both compounds, you can determine their concentrations in your reaction mixture over time. Ion chromatography can also be used for the analysis of sulfonic acids.[5]

Q4: Is the hydrolysis of this compound reversible?

A4: The hydrolysis of aromatic sulfonic acids is generally considered a reversible process, with the forward reaction (hydrolysis) favored in dilute acidic solutions and the reverse reaction (sulfonation) favored in concentrated sulfuric acid.[11] However, under typical experimental conditions where water is in excess, the equilibrium will strongly favor the formation of the hydrolysis product, 2-hydroxy-5-nitropyridine.

Q5: Besides hydrolysis, what other side reactions should I be aware of?

A5: The sulfonyl group of this compound is a good leaving group and can be displaced by other nucleophiles present in the reaction mixture, such as amines, alkoxides, and halides.[1][2] It is important to consider the reactivity of all components in your reaction to avoid unwanted side products.

Experimental Protocols

Protocol 1: HPLC Method for Monitoring Hydrolysis

This protocol provides a general guideline for developing an HPLC method to monitor the hydrolysis of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small aliquot of your reaction mixture with the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

Note: This method should be optimized for your specific instrumentation and reaction matrix.

References

  • Gorecki, M., & Tomasik, P. (2001). Substitution reactions of this compound. A new pathway to 2,5-disubstituted pyridines. ARKIVOC, 2001(10), 26-34.
  • TCI Chemicals. (n.d.). Safety Data Sheet: 2-Hydroxy-3-methyl-5-nitropyridine.
  • Gorecki, M., & Tomasik, P. (2001). This compound, a new precursor for 2,5-disubstituted pyridines. ARKIVOC, 2001(10), 26-34.
  • Kecal, M., & Slanina, T. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 93(30), 10493–10500.
  • Establishing a method of HPLC involving precolumn derivatization by 2,2′‐dithiobis (5‐nitropyridine) to determine the sulfites in shrimps in comparison with ion chromatography. (2018). Journal of the Science of Food and Agriculture, 98(13), 5037–5044.
  • ResearchGate. (n.d.). Substitution reactions of this compound. A new pathway to 2,5-disubstituted pyridines.
  • Amanote Research. (n.d.). This compound, a New Precursor for 2,5-Disubstituted Pyridines.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Method Validation for 5-Hydroxy-2-methylpyridine.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica, 62(1), 3-9.
  • Keceli, G., Moore, C. D., Labonte, J. W., & Toscano, J. P. (2013). NMR detection and study of hydrolysis of HNO-derived sulfinamides. Biochemistry, 52(42), 7387–7396.
  • Sigma-Aldrich. (n.d.). 2-Hydroxy-5-nitropyridine 97%.
  • Influence of acid concentration, temperature, and time on decrystallization in two-stage concentrated sulfuric acid hydrolysis of pinewood and aspenwood: A statistical approach. (2012). BioResources, 7(4), 4849-4865.
  • Solvent effect on the alkaline hydrolysis of 2‐thiophenyl‐ 3,5‐dinitropyridine. (2006). International Journal of Chemical Kinetics, 38(3), 159-165.
  • Kinetics of the Alkaline Hydrolysis of 2-Thioaryl-3, 5-Dinitropyridine Derivatives in 50% v/v DMSO–water. (2004). Journal of Chemical Research, 2004(2), 150-151.
  • Benchchem. (n.d.). Cross-Validation of Analytical Methods for Purity Assessment of 2-Ethoxy-5-nitropyridin-4-amine: A Comparative Guide.
  • Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • 75As Nuclear Magnetic Resonance Spectroscopic Investigation of the Thioarsenate Speciation in Strongly Alkaline Sulfidic Leaching Solutions. (2022). Molecules, 27(15), 4987.
  • The Effect of Temperature on Sulfuric Acid-Catalyzed Hydrolysis of Oil Palm Frond to Levulinic Acid. (2016). Journal of Clean Energy Technologies, 4(4), 268-272.
  • Hydrolytic stress degradation study and concomitant HPTLC estimation of thioctic acid and biotin in their combined capsules: greenness, blueness and whiteness assessment. (2022). Scientific Reports, 12(1), 18193.
  • The Effects of Chloride on the High-Temperature Pressure Oxidation of Chalcopyrite: Some Insights from Batch Tests—Part 1: Leach Chemistry. (2023). Minerals, 13(8), 1069.
  • Wikipedia. (n.d.). Aromatic sulfonation.

Sources

Technical Support Center: 5-Nitropyridine-2-Sulfonic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-nitropyridine-2-sulfonic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. This compound serves as a critical precursor for a wide range of 2,5-disubstituted pyridines, a motif prevalent in pharmaceuticals and agrochemicals.[1][2][3] Its utility stems from the sulfonic acid group being an excellent leaving group for nucleophilic aromatic substitution (SNAr), activated by the electron-withdrawing nitro group at the 5-position.

However, the inherent properties of this compound—high polarity, water solubility, and potential for side reactions—can introduce significant challenges during the post-reaction work-up and purification phases. This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you navigate these complexities and ensure the successful isolation of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound I should be aware of?

A: this compound is typically a solid that is highly soluble in water and polar protic solvents due to the sulfonic acid moiety. It is less soluble in many common organic solvents. Its high polarity can make extraction from aqueous media challenging. The compound's stability is generally good under recommended storage conditions, but it can be susceptible to desulfonation or other degradation pathways at elevated temperatures or under harsh pH conditions.[4]

Q2: What is the primary application of this compound?

A: Its primary use is as an intermediate in nucleophilic aromatic substitution (SNAr) reactions. The sulfonic acid group at the 2-position is readily displaced by a variety of nucleophiles, including alkoxides, amines, and halides, to generate a diverse library of 2-substituted-5-nitropyridines.[1][3][5] This provides a reliable pathway to molecules that might be more difficult to synthesize via other routes.[1]

Q3: How can I effectively monitor the progress of my reaction?

A: Given the polar and often ionic nature of the reactants and products, standard thin-layer chromatography (TLC) on silica gel may be challenging.

  • Reverse-Phase HPLC: High-Performance Liquid Chromatography is the most robust method. A reverse-phase C18 column with a buffered aqueous/acetonitrile mobile phase is typically effective for separating the starting material, product, and any potential byproducts.[6][7]

  • LC-MS: Liquid Chromatography-Mass Spectrometry can provide definitive identification of the product peak and any impurities by mass.

  • 1H NMR in D2O: If the reaction is run in an aqueous medium, you can monitor the disappearance of starting material and the appearance of product signals by taking aliquots, removing any organic solvent, and dissolving the residue in D2O for NMR analysis.

Q4: What are the main safety considerations for these reactions?

A:

  • Nitropyridines: Many nitropyridine derivatives are classified as harmful if swallowed, and can cause skin and eye irritation.[4][8][9] Always handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

  • Reaction Quenching: Reactions involving strong acids or bases should be quenched carefully by slowly adding the reaction mixture to a cooled, stirred quenching solution (e.g., ice water, or a buffered solution) to manage any exotherms.

  • Thermal Decomposition: Avoid excessive heating, as nitropyridines can decompose and release toxic nitrogen oxides (NOx).[4]

Troubleshooting and Work-up Guides

This section addresses specific, common problems encountered during the work-up of this compound reactions.

Problem 1: Poor or No Extraction of Product into Organic Solvents

Your reaction is complete, but after adding an organic solvent (e.g., ethyl acetate, DCM) and water, your product remains stubbornly in the aqueous layer.

  • Underlying Principle: The issue is almost always related to the ionization state of your product and the high polarity of residual starting material. Sulfonic acids are strongly acidic and will exist as the highly water-soluble sulfonate anion unless the aqueous phase is extremely acidic. Similarly, if your product contains a basic moiety (like an amine), it will be protonated and water-soluble in an acidic medium.

  • Troubleshooting Workflow:

G start Reaction Mixture in Aqueous Solution check_ph Check pH of Aqueous Layer start->check_ph is_product_basic Is my product basic (e.g., contains an amine)? check_ph->is_product_basic is_product_acidic Is my product acidic (e.g., contains a phenol)? is_product_neutral Is my product neutral? is_product_acidic->is_product_neutral No adjust_acid Adjust pH to < 2 with HCl to protonate the product. is_product_acidic->adjust_acid Yes is_product_basic->is_product_acidic No adjust_base Adjust pH to 8-9 with NaHCO₃/Na₂CO₃ to deprotonate the starting material and neutralize the product. is_product_basic->adjust_base Yes is_product_neutral->adjust_base Yes extract Extract with appropriate organic solvent (EtOAc, DCM, etc.). adjust_acid->extract adjust_base->extract salt_out If extraction is still poor, saturate aqueous layer with NaCl ('Salting Out') and re-extract. extract->salt_out Poor Recovery end Product in Organic Layer extract->end Good Recovery salt_out->end

Caption: Decision workflow for product extraction.

Problem 2: The Isolated Product is an Intractable Oil or Gum

You've removed the solvent, but instead of a solid, you are left with a sticky, non-crystalline material that is difficult to handle and purify.

  • Potential Cause A: Presence of Inorganic Salts: The synthesis of this compound often involves reagents like potassium permanganate or sodium sulfite.[10] Residual inorganic salts from the reaction or pH adjustments can co-precipitate with your product, disrupting its crystal lattice and leading to an oily consistency.

    • Solution:

      • Trituration: Try stirring the oil with a solvent in which your product is sparingly soluble but the salts are insoluble (e.g., cold water, isopropanol, or diethyl ether). This may wash away impurities and induce crystallization.

      • Aqueous Wash: Dissolve the gum in a minimal amount of a suitable organic solvent (like ethyl acetate) and wash it several times with water, followed by brine. This is highly effective at removing inorganic salts. Dry the organic layer over MgSO₄ or Na₂SO₄ and re-concentrate.

  • Potential Cause B: Mixture of Products: The presence of unreacted starting material or side products can act as an impurity that inhibits crystallization.

    • Solution: The best course of action is to proceed with column chromatography. A silica gel column using a hexane/ethyl acetate or DCM/methanol gradient is a standard starting point for purifying nitropyridine derivatives.

Problem 3: Low Yield and Presence of 2-Hydroxy-5-nitropyridine as a Major Byproduct

Your final product is contaminated with a significant amount of 2-hydroxy-5-nitropyridine, drastically reducing the yield of your desired substituted product.

  • Underlying Principle: The sulfonate group can be displaced by water or hydroxide ions, especially at elevated temperatures. This hydrolysis reaction competes with your desired nucleophilic substitution, converting the starting material into the undesired 2-hydroxy-5-nitropyridine.

  • Preventative & Corrective Actions:

    • Control Reaction pH: If your reaction conditions are basic, you are promoting hydrolysis. If possible, run the reaction under neutral or slightly acidic conditions.

    • Temperature Management: Avoid high temperatures (>80-100 °C) for extended periods during both the reaction and the work-up, as this accelerates hydrolysis.

    • Work-up pH: During work-up, if you need to basify the solution, use a mild base like sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydroxide (NaOH), and keep the temperature low (0-10 °C).[11]

    • Separation: 2-Hydroxy-5-nitropyridine is phenolic and thus acidic. You can often separate it from a neutral or basic product via an acid-base extraction.

      • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

      • Wash with a dilute base solution (e.g., 1 M Na₂CO₃). The 2-hydroxy-5-nitropyridine will deprotonate and move into the aqueous layer, while your desired product remains in the organic layer.

      • Re-acidify the aqueous layer to recover the 2-hydroxy-5-nitropyridine if needed.

Key Experimental Protocols

Protocol 1: General Work-up for Nucleophilic Substitution with an Amine

This protocol is a standard procedure for isolating a 2-amino-5-nitropyridine derivative from an aqueous reaction mixture.

  • Cooling & Quenching: Once the reaction is deemed complete by HPLC or LC-MS, cool the reaction vessel to 0-5 °C in an ice-water bath.

  • pH Adjustment: Slowly and with vigorous stirring, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 28% aqueous ammonia until the pH of the mixture is between 8 and 9.[11] This step neutralizes any acid and ensures the product amine is in its free-base, organic-soluble form. Be cautious of gas evolution (CO₂) if using bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (see Table 2). Perform the extraction three times (e.g., 3 x 50 mL for a 100 mL aqueous volume) to ensure complete recovery.

  • Washing: Combine the organic layers and wash them sequentially with water (1 x 50 mL) and then brine (1 x 50 mL) to remove residual inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.

G cluster_0 Work-up cluster_1 Purification Cool 1. Cool Reaction (0-5 °C) Adjust_pH 2. Adjust pH to 8-9 (e.g., with NaHCO₃) Cool->Adjust_pH Extract 3. Extract with Organic Solvent (3x) Adjust_pH->Extract Wash 4. Wash Combined Organics (Water, then Brine) Extract->Wash Dry 5. Dry over Na₂SO₄ Wash->Dry Concentrate 6. Concentrate (Rotary Evaporator) Dry->Concentrate Purify 7. Recrystallize or Column Chromatography Concentrate->Purify

Caption: Standard work-up and purification workflow.

Data Presentation
Table 1: Solubility Characteristics
CompoundWaterMethanol / EthanolEthyl AcetateDichloromethane
This compound HighHighVery LowInsoluble
Potassium 5-nitropyridine-2-sulfonate ModerateLowInsolubleInsoluble
2-Amino-5-nitropyridine LowModerateModerateModerate
2-Methoxy-5-nitropyridine LowHighHighHigh
2-Chloro-5-nitropyridine Very LowModerateHighHigh

Data synthesized from common solvent properties and experimental observations.[1][10]

Table 2: Recommended Extraction Solvents for Products
Product TypePrimary SolventSecondary SolventNotes
Neutral/Weakly Basic (e.g., ethers, halides)Ethyl Acetate (EtOAc)Dichloromethane (DCM)EtOAc is generally preferred for its lower toxicity and environmental impact.
More Polar/H-bond Donors (e.g., amines, alcohols)Ethyl Acetate (EtOAc)9:1 DCM:MethanolAdding a small amount of alcohol can improve the partitioning of more polar products.
Basic Amines Ethyl Acetate (EtOAc)Dichloromethane (DCM)Ensure aqueous layer pH is >8 before extraction to avoid forming the water-soluble ammonium salt.
References
  • Olsen, J. V., & Juhl, M. (2001). Substitution reactions of this compound. A new pathway to 2,5-disubstituted pyridines. ResearchGate. Available at: [Link]

  • Google Patents. (2015). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
  • Rajkumar, M. A., et al. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation.
  • Google Patents. (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Aksenov, N. A., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]

  • PubChem. 5-Nitropyridine-2-thiol. Available at: [Link]

  • Bakke, J. M., & Juhl, M. (2001). Nitropyridines, Their Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Poveda, J. A. (2018).
  • Amanote Research. (2001). This compound, a New Precursor for 2,5-Disubstituted Pyridines. Available at: [Link]

  • Bakke, J. M., & Juhl, M. (2001). This compound, a new precursor for 2,5- disubstituted pyridines. Semantic Scholar. Available at: [Link]

  • PubChem. 5-Nitropyridine-2-sulfonyl chloride. Available at: [Link]

  • PubMed. (2019). Development of an analysis method for determination of sulfonamides and their five acetylated metabolites in baby foods by ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (Orbitrap-MS). PubMed. Available at: [Link]

  • National Institutes of Health (NIH). (2021). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PMC. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Nitropyridine-2-Sulfonic Acid and 2-Chloro-5-Nitropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of starting materials is paramount to the efficient synthesis of target molecules. The 2,5-disubstituted pyridine scaffold is a privileged motif in a vast array of pharmacologically active compounds. This guide provides an in-depth, objective comparison of two key precursors for this scaffold: 5-nitropyridine-2-sulfonic acid and 2-chloro-5-nitropyridine. We will dissect their reactivity profiles, supported by experimental data, to empower you with the insights needed to select the optimal reagent for your synthetic challenges.

The Foundation: Understanding Electronic Activation

Both this compound and 2-chloro-5-nitropyridine are primed for nucleophilic aromatic substitution (SNAr). Their reactivity is not merely a function of the leaving group but is profoundly influenced by the electronic landscape of the pyridine ring.

  • The Pyridine Nitrogen: As a heteroatom, the nitrogen atom is more electronegative than carbon and exerts an inductive electron-withdrawing effect (-I) on the ring, rendering the ring electron-deficient compared to benzene.[1]

  • The Nitro Group (-NO₂): Positioned at C5 (para to the C2 position), the nitro group is a powerful electron-withdrawing group, acting through both inductive (-I) and resonance (-M) effects.[2] This potent deactivation of the ring is crucial as it stabilizes the negatively charged intermediate—the Meisenheimer complex—formed upon nucleophilic attack at the C2 position. This stabilization significantly lowers the activation energy of the reaction, making the substitution feasible.[3]

The synergy between the ring nitrogen and the para-nitro group creates a highly electrophilic C2 carbon, setting the stage for the displacement of the leaving group.

Figure 1: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Head-to-Head: The Leaving Group Showdown

The defining difference between these two reagents lies in the nature of the group being displaced from the C2 position: a sulfonic acid/sulfonate group versus a chloride ion. A superior leaving group is one that can best stabilize the negative charge it acquires upon departure.[4]

  • 2-Chloro-5-nitropyridine: The chloride ion (Cl⁻) is a good leaving group, being the conjugate base of a strong acid (HCl). Halides are commonly employed as leaving groups in SNAr reactions.[5][6] Its reactivity is well-established, making it a workhorse in medicinal chemistry for accessing 2-aminopyridine derivatives, which are core motifs in numerous kinase inhibitors.[7][8]

  • This compound: The sulfonic acid group (-SO₃H), or more accurately its conjugate base the sulfonate anion (-SO₃⁻), is an exceptionally good leaving group.[9] The negative charge on the departing sulfonate is extensively delocalized across three oxygen atoms through resonance, resulting in a highly stable anion.[4] This superior stability often translates into faster reaction rates and the ability to perform substitutions under milder conditions compared to corresponding halides.[10]

Experimental evidence directly supports the high reactivity of this compound. A comprehensive study demonstrated its effective substitution with a wide range of oxygen and nitrogen nucleophiles, achieving excellent yields.[11][12][13] This suggests that the sulfonate group is highly mobile and readily displaced.

Quantitative & Qualitative Reactivity Comparison

The practical implications of the leaving group's nature are best illustrated by comparing reaction outcomes and conditions.

FeatureThis compound2-Chloro-5-Nitropyridine
Leaving Group Sulfonic Acid / Sulfonate (-SO₃H / -SO₃⁻)Chloride (-Cl)
Relative Reactivity Very HighHigh
Leaving Group Ability Excellent (highly stabilized anion)[4]Good (conjugate base of a strong acid)[6]
Typical Conditions Can often proceed under neutral or mildly acidic/basic conditions.[11]Often requires base and sometimes elevated temperatures.[5]
Example Yield (Methoxyde) 95% (with MeONa in MeOH)[11]Commonly used, yields are generally high but may require optimization.
Example Yield (Ammonia) 92% (with aq. NH₃)[11]Widely used; conditions vary from NH₃ in solvent to sealed-tube reactions.
Advantages Exceptional reactivity, high yields, potentially milder conditions.[13]Widely available, well-documented reactivity, lower cost.[8]
Disadvantages Less common starting material, potentially higher cost.Can require more forcing conditions; potential for side reactions with strong bases.[14]

Data compiled from cited literature sources.

Field-Proven Insights & Experimental Protocols

As a Senior Application Scientist, my recommendation hinges on the specific goals of your synthesis.

  • Choose this compound when: You are working with a sensitive or poorly nucleophilic substrate, when you need to maximize yield, or when you wish to avoid the harsher conditions sometimes associated with chloro-pyridines. Its high reactivity provides a powerful tool for challenging substitutions.[11]

  • Choose 2-Chloro-5-Nitropyridine when: You are performing a well-established transformation, cost is a primary driver, or you are in the process development/scale-up phase where the cost and availability of starting materials are critical.[8] It is a robust and reliable building block for a vast range of applications.[7][]

To provide a tangible comparison, we present validated, step-by-step protocols for the synthesis of 2-amino-5-nitropyridine from both precursors.

Protocol 1: Synthesis of 2-Amino-5-nitropyridine from Potassium 5-nitropyridine-2-sulfonate

This protocol is adapted from the methodology described by Bo-Gunnar Jonsson et al., which highlights the straightforward reaction with aqueous ammonia.[11]

Causality: The excellent leaving group ability of the sulfonate allows for a high-yielding reaction with a relatively weak nucleophile like aqueous ammonia without the need for high temperatures or pressures.

A. Materials & Reagents:

  • Potassium 5-nitropyridine-2-sulfonate

  • Aqueous ammonia (25% solution)

  • Deionized water

  • Standard laboratory glassware

B. Step-by-Step Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend potassium 5-nitropyridine-2-sulfonate (1.0 eq) in aqueous ammonia (10-15 mL per gram of starting material).

  • Heat the mixture to reflux (approx. 100 °C) with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically several hours).

  • Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes.

  • The product, 2-amino-5-nitropyridine, will precipitate as a yellow solid.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold deionized water.

  • Dry the product under vacuum to a constant weight. A reported yield for this transformation is 92%.[11]

Protocol 2: Synthesis of 2-Amino-5-nitropyridine from 2-Chloro-5-nitropyridine

This is a general procedure for the amination of 2-chloro-5-nitropyridine.

Causality: While chloride is a good leaving group, displacing it with ammonia often requires conditions that increase the nucleophile's concentration and reactivity, such as using a sealed vessel to maintain ammonia pressure and increase the temperature.

cluster_workflow Workflow: Amination of 2-Chloro-5-nitropyridine A 1. Charge Reactor - 2-Chloro-5-nitropyridine - Solvent (e.g., Dioxane) - Aqueous Ammonia B 2. Seal Vessel Ensure pressure rating is sufficient. A->B C 3. Heat Reaction Heat to 100-120 °C with stirring. B->C D 4. Monitor Progress Check by TLC/LC-MS for completion. C->D E 5. Cool & Work-up - Cool to RT - Quench with water - Extract with organic solvent D->E F 6. Isolate Product - Dry organic layer - Concentrate in vacuo - Purify (crystallization/chromatography) E->F G Final Product 2-Amino-5-nitropyridine F->G

Figure 2: Experimental workflow for the amination of 2-chloro-5-nitropyridine.

A. Materials & Reagents:

  • 2-Chloro-5-nitropyridine[16][17]

  • Aqueous ammonia (28-30% solution)

  • 1,4-Dioxane or similar polar aprotic solvent

  • Pressure-rated reaction vessel (sealed tube)

  • Ethyl acetate

  • Brine

B. Step-by-Step Procedure:

  • To a pressure-rated reaction vessel, add 2-chloro-5-nitropyridine (1.0 eq), 1,4-dioxane (5-10 mL per gram), and aqueous ammonia (5.0-10.0 eq).

  • Seal the vessel securely.

  • Place the vessel in an oil bath and heat to 110-120 °C with stirring for 12-24 hours.

  • After the reaction period, cool the vessel to room temperature. Caution: Do not open the vessel while hot due to internal pressure.

  • Once cooled, carefully open the vessel in a well-ventilated fume hood.

  • Transfer the contents to a separatory funnel and dilute with water and ethyl acetate.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or column chromatography to obtain pure 2-amino-5-nitropyridine.

Conclusion

Both this compound and 2-chloro-5-nitropyridine are highly valuable and effective electrophiles for the synthesis of 2,5-disubstituted pyridines. The choice between them is a strategic one based on synthetic design, substrate sensitivity, and economic factors.

  • This compound represents a highly activated substrate, ideal for achieving rapid and high-yielding substitutions under potentially milder conditions due to the exceptional leaving group ability of the sulfonate group.[11]

  • 2-Chloro-5-nitropyridine is the more conventional, cost-effective, and widely used reagent, offering robust and predictable reactivity for a broad scope of nucleophilic substitutions.[7][8]

A thorough understanding of the nuanced reactivity of each compound, as detailed in this guide, allows the modern chemist to make informed decisions, optimizing synthetic routes for efficiency, yield, and elegance.

References

  • Brainly.com. (2021). Does the nitro group on the pyridine ring make the ring more electron-rich or more electron-deficient?Link

  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.Link

  • PrepChem.com. Synthesis of 2-chloro-5-nitropyridine.Link

  • Dissertation. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine.Link

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Link

  • ACS Publications. (2024). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. Link

  • Royal Society of Chemistry. (2003). Substitution reactions of this compound. A new pathway to 2,5-disubstituted pyridines. Organic & Biomolecular Chemistry. Link

  • Guidechem. How to Prepare 2-Chloro-5-nitropyridine?Link

  • BenchChem. Applications of 2-Chloro-3-methyl-5-nitropyridine in Medicinal Chemistry.Link

  • ChemicalBook. 2-Chloro-5-nitropyridine synthesis.Link

  • Royal Society of Chemistry. Substitution reactions of this compound. A new pathway to 2,5-disubstituted pyridines.Link

  • Google Patents. Method for preparing 2-chloro-5-nitropyridine.Link

  • ResearchGate. (2003). Substitution reactions of this compound. A new pathway to 2,5-disubstituted pyridines.Link

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 2-Chloro-5-nitropyridine in Modern Drug Discovery.Link

  • BenchChem. Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6-bromopyridine and 2-Amino-5-bromopyridine.Link

  • Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-5-nitropyridine.Link

  • Jubilant Ingrevia Limited. 2-Chloro-5-nitropyridine Safety Data Sheet.Link

  • BOC Sciences. CAS 4548-45-2 2-Chloro-5-nitropyridine.

  • ACS Publications. (2022). Unprecedented C–C Bond Formation via Ipso Nucleophilic Substitution of 2,4-Dinitrobenzene Sulfonic Acid with Active Methylene Compounds. ACS Omega. Link

  • YouTube. nucleophilic aromatic substitutions. (2019). Link

  • National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.Link

  • BenchChem. The Nitrile Group as a Modulator of Electronic Properties in the Pyridine Ring: An In-depth Technical Guide.Link

  • Royal Society of Chemistry. Sulphinyl, sulphonyl, and sulphonium groups as leaving groups in aromatic nucleophilic substitutions. Journal of the Chemical Society, Perkin Transactions 2. Link

  • ResearchGate. (PDF) 2-Chloro-5-nitropyridine.Link

  • Amanote Research. This compound, a New Precursor for 2,5-Disubstituted Pyridines.Link

  • Pearson. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. (2024). Link

  • Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution.Link

  • Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?Link

  • Master Organic Chemistry. What Makes A Good Leaving Group? (2024). Link

  • National Institutes of Health. 2-Chloro-5-nitropyridine.Link

  • Synchem. This compound.Link

  • PubChem. 2-Chloro-5-nitropyridine.Link

  • MDPI. Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates.Link

  • ResearchGate. Is there any possibility of nucleophilic aromatic substituion of hydroxyl group without the presence of sulfonic group ??? (2019). Link

  • Wordpress. SNAr Solvents and Reagents.Link

  • BenchChem. A Comparative Analysis of Sulfonate Leaving Groups: Triflate vs. Tosylate vs. Mesylate.Link

Sources

alternative reagents for the synthesis of 2,5-disubstituted pyridines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to Alternative Reagents for the Synthesis of 2,5-Disubstituted Pyridines

Introduction: The Enduring Importance of the Pyridine Scaffold

The pyridine ring is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and functional materials. Specifically, the 2,5-disubstituted pyridine core is a key pharmacophore found in numerous FDA-approved drugs, including the blockbuster anticoagulant Xarelto (Rivaroxaban) and the anti-inflammatory agent Celebrex (Celecoxib). The precise arrangement of substituents in the 2- and 5-positions is often critical for biological activity, making the development of efficient and versatile synthetic methods to access these structures a paramount goal in modern organic chemistry.

For decades, classical methods such as the Hantzsch and Bohlmann-Rahtz syntheses have been the workhorses for pyridine construction. However, these methods often suffer from limitations, including harsh reaction conditions, limited substrate scope, and poor regioselectivity, particularly when assembling highly functionalized or complex pyridine rings. This has spurred the development of a host of innovative and milder alternatives, primarily leveraging the power of transition-metal catalysis.

This guide provides a comparative analysis of key alternative reagents and methodologies for the synthesis of 2,5-disubstituted pyridines, offering researchers a comprehensive overview of the current state-of-the-art. We will delve into the mechanisms, advantages, and limitations of each approach, supported by experimental data and detailed protocols.

Palladium-Catalyzed Cross-Coupling Reactions: The Modern Standard

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, have revolutionized the synthesis of biaryl compounds, and their application to pyridine synthesis is no exception. These methods typically involve the coupling of a suitably functionalized pyridine precursor (e.g., a halopyridine) with an organometallic reagent.

Mechanism and Key Advantages

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the halopyridine, transmetalation of the organometallic reagent, and reductive elimination to yield the desired 2,5-disubstituted pyridine and regenerate the catalyst. The primary advantages of these methods are their exceptional functional group tolerance, broad substrate scope, and generally high yields.

Palladium_Cross_Coupling Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)(Ln)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-M) Ar-Pd(II)-R Ar-Pd(II)(Ln)-R Transmetalation->Ar-Pd(II)-R Reductive Elimination Reductive Elimination Ar-R Ar-R Reductive Elimination->Ar-R Ar-R->Pd(0)Ln Catalyst Regeneration Halopyridine (Ar-X) Halopyridine (Ar-X) Halopyridine (Ar-X)->Oxidative Addition Organometallic (R-M) Organometallic (R-M) Organometallic (R-M)->Transmetalation

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.

Comparative Analysis of Common Palladium-Coupling Reagents
Reagent TypeKey AdvantagesKey DisadvantagesTypical Yields (%)
Boronic Acids (Suzuki) Air and moisture stable, commercially available, low toxicity.Can require strong base, potential for protodeboronation.80-98%
Organostannanes (Stille) Tolerant of a wide range of functional groups, mild reaction conditions.High toxicity of tin reagents, difficult purification.75-95%
Organozincs (Negishi) High reactivity, good for sterically hindered substrates.Air and moisture sensitive, requires inert atmosphere.70-90%
Representative Experimental Protocol: Suzuki Coupling for 2-Aryl-5-bromopyridine Synthesis
  • To a flame-dried Schlenk flask under an argon atmosphere, add 2,5-dibromopyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Add a 4:1 mixture of toluene and water (10 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Cool the reaction to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-bromopyridine.

C-H Activation: A Greener, More Atom-Economical Approach

In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful and sustainable strategy for the synthesis of complex molecules, including 2,5-disubstituted pyridines. This approach avoids the need for pre-functionalized starting materials, such as halopyridines or organometallic reagents, leading to a more atom-economical and environmentally benign process.

Mechanism and Key Reagents

The mechanism of C-H activation can vary depending on the catalyst and directing group employed, but it generally involves the coordination of the metal catalyst to the pyridine nitrogen, followed by the cleavage of a specific C-H bond. Common catalysts for this transformation include complexes of palladium, rhodium, and ruthenium. The regioselectivity of the C-H activation is often controlled by the presence of a directing group on the pyridine ring.

CH_Activation cluster_0 C-H Activation Pathway Pyridine_Substrate Pyridine Substrate with Directing Group (DG) Coordination Coordination Pyridine_Substrate->Coordination Catalyst [M]-Catalyst Catalyst->Coordination Intermediate_1 Coordinated Complex Coordination->Intermediate_1 CH_Activation_Step C-H Activation Intermediate_1->CH_Activation_Step Metallacycle Metallacyclic Intermediate CH_Activation_Step->Metallacycle Insertion Migratory Insertion Metallacycle->Insertion Coupling_Partner Coupling Partner (e.g., Alkene, Alkyne) Coupling_Partner->Insertion Intermediate_2 Expanded Metallacycle Insertion->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Product 2,5-Disubstituted Pyridine Reductive_Elimination->Product Catalyst_Regen Catalyst Regeneration Reductive_Elimination->Catalyst_Regen Catalyst_Regen->Catalyst

Caption: A simplified workflow for C-H activation in pyridine synthesis.

Performance Comparison with Classical Methods
FeatureC-H ActivationClassical Cross-Coupling
Atom Economy High (avoids pre-functionalization)Moderate to Low
Step Economy High (fewer synthetic steps)Lower
Substrate Scope Can be limited by directing group compatibilityBroad
Reagent Cost Often uses less expensive starting materialsOrganometallic reagents can be costly
Environmental Impact Generally lower (less waste)Can generate stoichiometric metal waste
Illustrative Protocol: Rhodium-Catalyzed C-H Alkenylation of 2-Arylpyridines
  • In a glovebox, add 2-phenylpyridine (0.5 mmol), [RhCp*Cl₂]₂ (0.0125 mmol), and AgSbF₆ (0.05 mmol) to a vial.

  • Add the desired alkene (1.0 mmol) and 1,2-dichloroethane (2 mL).

  • Seal the vial and heat the reaction mixture at 100 °C for 16 hours.

  • Cool the reaction to room temperature and filter through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate in vacuo and purify the residue by column chromatography to obtain the 2-(2-alkenylphenyl)pyridine.

[4+2] Cycloaddition Reactions: Building the Ring from Acyclic Precursors

Diels-Alder and related [4+2] cycloaddition reactions offer a powerful and convergent approach to the synthesis of highly substituted pyridines. These methods involve the reaction of a 1-azadiene with a suitable dienophile to construct the pyridine ring in a single step.

Mechanistic Principles and Reagent Selection

The key to a successful [4+2] cycloaddition for pyridine synthesis lies in the choice of the 1-azadiene and dienophile. Electron-deficient 1-azadienes react readily with electron-rich dienophiles, and vice versa. The reaction can be promoted by thermal or Lewis acid catalysis. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the diene and dienophile.

Comparison of Common [4+2] Strategies
Diene/Dienophile CombinationKey FeaturesTypical Reaction Conditions
1-Aza-1,3-butadienes + Alkynes Highly convergent, good for accessing polysubstituted pyridines.Thermal (high temperature) or Lewis acid catalysis.
1,2,4-Triazines + Enamines Inverse-electron-demand Diels-Alder, proceeds with N₂ extrusion.Mild thermal conditions.
Oxazoles + Dienes Can be used to access pyridines via a tandem Diels-Alder/retro-Diels-Alder sequence.High temperatures often required.
A Representative Protocol: Inverse-Electron-Demand Diels-Alder of a 1,2,4-Triazine
  • Dissolve the 1,2,4-triazine (1.0 mmol) and the enamine (1.5 mmol) in anhydrous toluene (10 mL) in a round-bottom flask.

  • Heat the mixture to reflux (110 °C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to afford the desired 2,5-disubstituted pyridine.

Conclusion: A Diversified Toolbox for Pyridine Synthesis

The synthesis of 2,5-disubstituted pyridines has evolved significantly from the classical condensation methods. The advent of transition-metal catalysis, particularly palladium-catalyzed cross-coupling and C-H activation, has provided chemists with a powerful and versatile set of tools to construct this important heterocyclic motif with high efficiency and functional group tolerance. Furthermore, modern cycloaddition strategies offer convergent and often highly regioselective routes to complex pyridine structures.

The choice of the optimal synthetic method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. For rapid access to a wide range of analogs with high functional group compatibility, palladium-catalyzed cross-coupling remains a go-to strategy. When atom and step economy are paramount, C-H activation presents a compelling and increasingly viable alternative. For the construction of highly substituted pyridines from simple acyclic precursors, [4+2] cycloaddition reactions offer a powerful and elegant solution. By understanding the strengths and limitations of each of these modern approaches, researchers can make more informed decisions in their synthetic planning, accelerating the discovery and development of new medicines and materials.

References

  • Dou, G., & Liu, Y. (2021). Recent advances in the synthesis of pyridines via C–H activation. Organic & Biomolecular Chemistry, 19(31), 6739-6755. [Link]

  • Shang, M., & Li, B. (2021). C–H Activation: A Powerful Tool for the Synthesis of Heterocycles. Accounts of Chemical Research, 54(11), 2636-2651. [Link]

A Strategic Guide to 2,5-Disubstituted Pyridines: The Advantages of 5-Nitropyridine-2-Sulfonic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and materials chemistry, the pyridine scaffold remains a cornerstone for the development of novel functional molecules. The precise installation of substituents on the pyridine ring is paramount to modulating their biological activity and material properties. Among the various isomers, the 2,5-disubstitution pattern is of particular significance, appearing in numerous pharmaceuticals and agrochemicals. This guide provides an in-depth technical comparison of synthetic routes to 2,5-disubstituted pyridines, with a special focus on the strategic advantages of utilizing 5-nitropyridine-2-sulfonic acid as a key intermediate.

The Synthetic Challenge: Accessing the 2,5-Disubstituted Pyridine Core

Direct functionalization of the pyridine ring to achieve a 2,5-disubstitution pattern can be challenging due to the inherent electronic properties of the heterocycle. Traditional methods often involve multi-step sequences, sometimes with issues of regioselectivity and harsh reaction conditions. A common and illustrative target for comparison is the synthesis of precursors to a wide range of 2,5-disubstituted pyridines, such as 2-amino-5-nitropyridine, 2-alkoxy-5-nitropyridines, and 2-chloro-5-nitropyridine.

Two primary strategies have emerged for the synthesis of these key intermediates:

  • The "Classical" Route: Direct nitration of a pre-functionalized pyridine, typically 2-aminopyridine.

  • The Sulfonic Acid Route: Synthesis via this compound, which acts as a versatile and readily displaceable handle for introducing a variety of functionalities at the 2-position.

This guide will dissect these two approaches, presenting experimental data and protocols to illuminate the distinct advantages offered by the this compound pathway.

The Sulfonic Acid Route: A Gateway to Versatility and High Yields

The synthesis of 2,5-disubstituted pyridines via this compound is a two-stage process. First, the sulfonic acid intermediate is prepared from 3-nitropyridine. Subsequently, the sulfonate group is displaced by a range of nucleophiles in high-yielding substitution reactions.

Synthesis of this compound

The preparation of this compound from 3-nitropyridine is a two-step process that avoids direct electrophilic aromatic substitution.[1][2]

Synthesis of this compound 3-Nitropyridine 3-Nitropyridine Intermediate_1 5-(N-sulfohydroxyamino)pyridine-2-sulfonic acid disodium salt 3-Nitropyridine->Intermediate_1 1. Na2SO3, H2O Intermediate_2 5-Hydroxyaminopyridine-2-sulfonic acid Intermediate_1->Intermediate_2 Ion Exchange Resin Product This compound Intermediate_2->Product 2. [O] (e.g., KMnO4)

Caption: Synthesis of this compound from 3-Nitropyridine.

The reaction of 3-nitropyridine with aqueous sodium sulfite yields the disodium salt of 5-(N-sulfohydroxyamino)pyridine-2-sulfonic acid, which upon treatment with an acidic ion exchange resin gives 5-hydroxyaminopyridine-2-sulfonic acid in a 63% yield.[3][4] This intermediate is then oxidized to this compound.[5][6] Several oxidizing agents can be employed for this transformation, with potassium permanganate being a preferred reagent.[5]

Nucleophilic Substitution: The Power of the Sulfonate Leaving Group

The key advantage of this compound lies in the facile displacement of the sulfonate group by a wide array of nucleophiles. The electron-withdrawing nitro group at the 5-position activates the 2-position towards nucleophilic attack, making the sulfonic acid group an excellent leaving group. This strategy provides a high-yielding and versatile route to a variety of 2,5-disubstituted pyridines.

Nucleophilic Substitution of this compound Start This compound Product_Alkoxy 2-Alkoxy-5-nitropyridine Start->Product_Alkoxy ROH Product_Amino 2-Amino-5-nitropyridine Start->Product_Amino RNH2 Product_Chloro 2-Chloro-5-nitropyridine Start->Product_Chloro PCl5

Caption: Versatile Nucleophilic Substitution Reactions.

Experimental data demonstrates the high efficiency of this approach for introducing various substituents at the 2-position:

NucleophileProductYield (%)
Methanol2-Methoxy-5-nitropyridine95
Ethanol2-Ethoxy-5-nitropyridine97
Isopropanol2-Isopropoxy-5-nitropyridine65
Ammonia2-Amino-5-nitropyridine92
Butylamine2-Butylamino-5-nitropyridine76
Diethylamine2-Diethylamino-5-nitropyridine62
Benzylamine2-Benzylamino-5-nitropyridine77
Phosphorus pentachloride2-Chloro-5-nitropyridine87

The "Classical" Route: Direct Nitration of 2-Aminopyridine

A common alternative for the synthesis of 2-amino-5-nitropyridine is the direct nitration of 2-aminopyridine using a mixture of nitric and sulfuric acids. This method, while seemingly more direct, presents several significant challenges.

Challenges of the Direct Nitration Route
  • Poor Regioselectivity: The nitration of 2-aminopyridine yields a mixture of isomers, primarily 2-amino-5-nitropyridine and the undesired 2-amino-3-nitropyridine. The separation of these isomers is often tedious and reduces the overall yield of the desired product.[7]

  • Harsh Reaction Conditions: The use of strong acids and high temperatures can lead to safety concerns and the generation of significant acidic waste, posing environmental challenges.

  • Cost of Starting Material: 2-aminopyridine can be a more expensive starting material compared to 3-nitropyridine.

  • Instability of Intermediates: Subsequent conversion of 2-amino-5-nitropyridine to other derivatives, such as 2-chloro-5-nitropyridine, involves the formation of a diazonium salt intermediate. These salts can be unstable and require careful temperature control, making the process less amenable to large-scale industrial production.

Comparative Analysis: Sulfonic Acid Route vs. Direct Nitration

FeatureThis compound RouteDirect Nitration of 2-Aminopyridine Route
Regioselectivity Excellent; exclusively yields the 2,5-disubstituted product.Poor; produces a mixture of 2,5- and 2,3-isomers requiring separation.[7]
Yield High yields for a variety of nucleophilic substitutions (typically >70%).Overall yields are often lower due to isomer separation and multi-step conversions.
Versatility Highly versatile precursor for a wide range of 2-substituted-5-nitropyridines.Primarily yields 2-amino-5-nitropyridine, requiring further steps for diversification.
Reaction Conditions Milder conditions for the nucleophilic substitution step.Harsh, strongly acidic conditions for nitration.
Safety Generally safer, avoiding the generation of unstable diazonium salts for halogenation.Diazotization step for halogenation involves potentially unstable intermediates.
Environmental Impact Can be designed to be more environmentally friendly.Generates significant acidic wastewater.
Cost-Effectiveness Potentially more cost-effective due to cheaper starting material (3-nitropyridine) and higher overall yields.Can be less cost-effective due to the higher price of 2-aminopyridine and lower effective yields.

Experimental Protocols

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 5-Hydroxyaminopyridine-2-sulfonic acid from 3-Nitropyridine [3][4]

  • A solution of 3-nitropyridine in water is treated with an aqueous solution of sodium sulfite.

  • The resulting mixture is heated to afford the disodium salt of 5-(N-sulfohydroxyamino)pyridine-2-sulfonic acid.

  • The disodium salt is then treated with an acidic ion exchange resin to yield 5-hydroxyaminopyridine-2-sulfonic acid.

  • The product is isolated by filtration and can be purified by recrystallization.

Step 2: Oxidation to this compound [5]

  • A solution of 5-hydroxyaminopyridine-2-sulfonic acid in water is added dropwise to a vigorously stirred solution of potassium permanganate in water at room temperature.

  • After the addition is complete, the reaction is stirred for an additional 10 hours.

  • The reaction mixture is then treated with methanol to quench any remaining permanganate and filtered to remove manganese dioxide.

  • The filtrate containing the product can be used directly in the subsequent nucleophilic substitution reactions.

Protocol 2: Synthesis of 2-Methoxy-5-nitropyridine from this compound
  • A mixture of this compound in methanol is heated at reflux for 18 hours.

  • The solvent is evaporated, and the residue is taken up in dichloromethane and water.

  • The aqueous layer is basified with saturated sodium bicarbonate solution.

  • The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine and dried over magnesium sulfate.

  • The solvent is removed under reduced pressure to yield 2-methoxy-5-nitropyridine.

Protocol 3: Synthesis of 2-Amino-5-nitropyridine via Direct Nitration of 2-Aminopyridine (Alternative Route)[7]
  • 2-Aminopyridine is added portion-wise to concentrated sulfuric acid at a low temperature.

  • A pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise, maintaining a low reaction temperature.

  • The reaction mixture is then warmed and stirred for several hours.

  • The reaction is quenched by pouring it onto ice.

  • The pH is adjusted with a base to precipitate the product mixture.

  • The crude product, a mixture of 2-amino-5-nitropyridine and 2-amino-3-nitropyridine, is then subjected to separation, for example, by steam distillation under reduced pressure.

Conclusion: A Superior Strategy for 2,5-Disubstituted Pyridine Synthesis

The use of this compound offers a compelling and advantageous strategy for the synthesis of 2,5-disubstituted pyridines. This route provides a highly versatile and efficient platform for the introduction of a wide range of functional groups at the 2-position, consistently delivering high yields and excellent regioselectivity. When compared to the classical approach of direct nitration of 2-aminopyridine, the sulfonic acid pathway demonstrates clear superiority in terms of yield, purity of the final product, operational safety, and environmental considerations. For researchers and drug development professionals seeking a reliable and scalable method for the synthesis of this important class of compounds, the this compound route represents a strategically sound and experimentally validated choice.

References

  • Bakke, J. M., et al. (2001). This compound, a new precursor for 2,5-disubstituted pyridines. Arkivoc, 2001(10), 26-35.
  • Bakke, J. M., & Ranes, E. (2001). Oxidation of 5-hydroxyaminopyridine-2-sulfonic acid to this compound. Molecules, 6(10), 825-833.
  • Bakke, J. M., & Rømming, C. (1997). The reaction of 3-nitropyridine with sulfite ions; a pathway to 2,5-disubstituted pyridines. Journal of the Chemical Society, Perkin Transactions 1, (18), 2729-2732.
  • ResearchGate. (n.d.). The reaction of 3-nitropyridine with sulfite ions; a pathway to 2,5-disubstituted pyridines. Retrieved from [Link]

  • Bakke, J. M. (2005). Nitropyridines, Their Synthesis and Reactions. Journal of Heterocyclic Chemistry, 42(3), 463-474.
  • ResearchGate. (n.d.). Substitution reactions of this compound. A new pathway to 2,5-disubstituted pyridines. Retrieved from [Link]

  • Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Chemical Reagents.

Sources

A Comparative Guide to the Synthesis of 2-Amino-5-Nitropyridine: An Evaluation of Yield and Practicality

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-5-nitropyridine is a pivotal intermediate in the pharmaceutical and agrochemical industries, serving as a fundamental building block for a range of bioactive molecules.[1] Its strategic importance necessitates the development of efficient, high-yield, and scalable synthetic routes. This guide provides a comprehensive comparison of the most prevalent methods for the synthesis of 2-amino-5-nitropyridine, with a focus on reaction yields, mechanistic principles, and practical considerations for a research and development setting. We will delve into the intricacies of each route, offering detailed experimental protocols and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Routes

The synthesis of 2-amino-5-nitropyridine is primarily achieved through three main strategies, each with its own set of advantages and challenges. The selection of a particular route is often a trade-off between yield, cost of starting materials, reaction conditions, and safety considerations.

Route Starting Material Key Reagents Reported Yield (%) Reaction Conditions Key Advantages Key Disadvantages
1. Direct Nitration 2-AminopyridineConc. HNO₃, Conc. H₂SO₄68.3 - 91.67[2][3]0°C to 58°CHigh atom economy, readily available starting material.Formation of isomers, highly exothermic and potentially hazardous reaction.
2. Nucleophilic Aromatic Substitution 2-Chloro-5-nitropyridineNH₃, Cu₂O85[1]80°C, 16 hoursHigh regioselectivity.Multi-step synthesis of the starting material, use of a copper catalyst.
3. From 3-Nitropyridine 3-NitropyridineAmmonia45[4]Not specified in detailAlternative starting material.Lower yield, multi-step process.

Route 1: Direct Nitration of 2-Aminopyridine

The direct nitration of 2-aminopyridine stands as the most conventional and widely employed method for the synthesis of 2-amino-5-nitropyridine.[1] This electrophilic aromatic substitution reaction leverages a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group onto the pyridine ring.

Mechanistic Insights

The amino group at the 2-position of the pyridine ring is an activating group that directs electrophilic substitution to the ortho and para positions. However, the pyridine nitrogen is a deactivating group. The interplay of these electronic effects, along with the reaction conditions, dictates the regioselectivity of the nitration. The reaction proceeds through the formation of a nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid. The nitronium ion then attacks the electron-rich pyridine ring. While the 3- and 5-positions are both activated by the amino group, the 5-position is sterically less hindered, leading to the formation of 2-amino-5-nitropyridine as the major product.[5] A common side product is the 2-amino-3-nitropyridine isomer.[5][6] Furthermore, at lower temperatures, the formation of an unstable intermediate, 2-nitraminopyridine, can occur, which can then rearrange to the desired product upon heating.[5]

Nitration_Mechanism cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_products Products 2-Aminopyridine 2-Aminopyridine 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine 2-Aminopyridine->2-Amino-5-nitropyridine + NO2+ (Major) 2-Amino-3-nitropyridine 2-Amino-3-nitropyridine 2-Aminopyridine->2-Amino-3-nitropyridine + NO2+ (Minor) HNO3 HNO3 Nitronium Ion (NO2+) Nitronium Ion (NO2+) HNO3->Nitronium Ion (NO2+) H2SO4 H2SO4 H2SO4

Caption: Direct nitration of 2-aminopyridine.

Experimental Protocol: Direct Nitration

The following protocol is a representative example of the direct nitration of 2-aminopyridine.

Materials:

  • 2-Aminopyridine (18.82 g, 0.2 mol)

  • 1,2-Dichloroethane (75.3 g)

  • Concentrated Sulfuric Acid

  • Fuming Nitric Acid

  • Ice

  • Water

Procedure:

  • In a reaction vessel, dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of 1,2-dichloroethane with stirring.

  • Cool the solution to below 10°C.

  • Slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid (45.17 g) dropwise, maintaining the temperature below 10°C. The addition should take approximately 60 minutes. The reaction mixture will change color from light yellow to red wine.

  • After the addition is complete, allow the reaction to proceed for 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with water until the pH of the aqueous layer is 5.8.

  • Separate the organic layer and recover the 1,2-dichloroethane under reduced pressure.

  • Slowly pour the residue into ice water to precipitate a dark yellow solid.

  • Filter the precipitate, wash with water, and dry to obtain 2-amino-5-nitropyridine.

Expected Yield: 25.83 g (91.67%) with a purity of 98.66% by HPLC.[2]

Route 2: Nucleophilic Aromatic Substitution (SNAr)

An alternative and highly regioselective route to 2-amino-5-nitropyridine involves the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with ammonia. This method avoids the formation of isomeric byproducts often encountered in the direct nitration of 2-aminopyridine.

Mechanistic Insights

The pyridine ring, particularly when substituted with a strong electron-withdrawing group like the nitro group, is susceptible to nucleophilic attack. In this SNAr reaction, the ammonia acts as the nucleophile, attacking the carbon atom attached to the chlorine atom. The reaction is often facilitated by a copper(I) catalyst, which is believed to coordinate to the pyridine nitrogen, further activating the ring towards nucleophilic attack. The nitro group in the para position to the leaving group (chlorine) is crucial for stabilizing the negative charge in the Meisenheimer-like intermediate, thereby facilitating the substitution.

SNAr_Mechanism cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine 2-Chloro-5-nitropyridine->2-Amino-5-nitropyridine + NH3, Cu2O NH3 NH3 Cu2O Cu2O

Caption: Nucleophilic aromatic substitution route.

Experimental Protocol: Nucleophilic Aromatic Substitution

The following protocol outlines the amination of 2-chloro-5-nitropyridine.

Materials:

  • 2-Chloro-5-nitropyridine

  • Ammonia (aqueous or gaseous)

  • Copper(I) oxide (Cu₂O)

  • Suitable solvent (e.g., ethanol or a sealed vessel for gaseous ammonia)

Procedure:

  • In a pressure vessel, combine 2-chloro-5-nitropyridine, a catalytic amount of copper(I) oxide, and a suitable solvent if using aqueous ammonia.

  • If using gaseous ammonia, saturate the solvent with ammonia gas.

  • Seal the vessel and heat the reaction mixture to 80°C for 16 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate has formed, filter the mixture.

  • If the product is in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Expected Yield: Approximately 85%.[1]

Route 3: Synthesis from 3-Nitropyridine

Synthetic Strategy

This route involves the introduction of an amino group at the 2-position of the 3-nitropyridine ring. A reported method involves the reaction of 3-nitropyridine with ammonia.[4] The direct amination of a nitropyridine can be challenging and often requires specific reaction conditions to achieve a reasonable yield.

From_3NP_Route cluster_start Starting Material cluster_reagents Reagents cluster_product Product 3-Nitropyridine 3-Nitropyridine 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine 3-Nitropyridine->2-Amino-5-nitropyridine Ammonia Ammonia

Caption: Synthesis from 3-nitropyridine.

Safety, Cost, and Scalability Considerations

Direct Nitration:

  • Safety: The use of concentrated nitric and sulfuric acids is hazardous and requires careful handling in a well-ventilated fume hood. The reaction is highly exothermic and poses a risk of runaway reactions if not properly controlled.[7] Personal protective equipment (PPE), including acid-resistant gloves and safety goggles, is essential.[8][9][10][11]

  • Cost: 2-Aminopyridine is a relatively inexpensive and readily available starting material, making this route economically attractive.

  • Scalability: While scalable, the exothermic nature of the reaction requires robust temperature control and heat management systems, which can be a challenge on an industrial scale. Continuous flow reactors are being explored as a safer and more scalable alternative to traditional batch processes for nitration reactions.[12]

Nucleophilic Aromatic Substitution:

  • Safety: 2-Chloro-5-nitropyridine is a toxic and irritating compound. Ammonia is also a corrosive and toxic gas. The use of a pressure vessel requires appropriate safety precautions.

  • Cost: 2-Chloro-5-nitropyridine is more expensive than 2-aminopyridine as it is typically synthesized in a multi-step process from 2-aminopyridine.[13] The use of a copper catalyst also adds to the cost.

  • Scalability: This route is generally scalable, and the reaction conditions are more moderate than direct nitration.

From 3-Nitropyridine:

  • Safety: 3-Nitropyridine is a hazardous substance.[14]

  • Cost: The cost-effectiveness of this route is highly dependent on the price and availability of 3-nitropyridine.

  • Scalability: The lower yield of this route may limit its applicability for large-scale production.

Conclusion

The synthesis of 2-amino-5-nitropyridine can be accomplished through several routes, with the direct nitration of 2-aminopyridine being the most common and highest-yielding method. However, the inherent safety risks associated with nitration reactions necessitate careful consideration and control of reaction parameters. The nucleophilic aromatic substitution of 2-chloro-5-nitropyridine offers a safer and more regioselective alternative, albeit with a higher cost of starting materials. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as yield, cost, safety, and scalability. For high-yield and cost-effective production, the direct nitration route, with stringent safety protocols, remains a primary choice. For applications where regioselectivity is paramount and safety is a major concern, the SNAr route presents a viable alternative.

References

  • Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar. Retrieved from [Link]

  • Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry, 5(1), 19-22.
  • Ehrenbeck, H. E. (1957). A study of the mixed acid nitration of 2-amino-5-chloropyridine. New Jersey Institute of Technology. Retrieved from [Link]

  • (2011). Study on the Process of Preparation of 2-Amino-5-Fluoropyridine. (Dissertation). Retrieved from [Link]

  • CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents. (n.d.).
  • Dakshinamurthy, H. M., & Rao, K. S. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research, 5(4), 1836-1842.
  • Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22.
  • Ambrose Rajkumar, M., Stanly John Xavier, S., & Prem Anand, D. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research, 5(4), 1836-1842.
  • CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents. (n.d.).
  • Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitropyridine. Retrieved from [Link]

Sources

The Decisive Departure: A Comparative Guide to Sulfonate vs. Halide Leaving Groups in Nitropyridine SNAr Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and organic synthesis, the construction of carbon-heteroatom bonds on electron-deficient aromatic systems is a cornerstone of molecular design. The nucleophilic aromatic substitution (SNAr) reaction on nitropyridines stands as a pivotal transformation in this endeavor. The efficiency of this reaction is critically dependent on the nature of the leaving group, a factor that dictates reaction rates, yields, and overall synthetic strategy. This guide provides an in-depth comparison of two major classes of leaving groups in the context of nitropyridine chemistry: the classical halides and the highly reactive sulfonates.

The SNAr Mechanism in Nitropyridines: A Game of Stability

The SNAr reaction on a nitropyridine is a two-step addition-elimination process.[1][2][3] A nucleophile first attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The nitro group, particularly when positioned ortho or para to the reaction center, is crucial for stabilizing this intermediate by delocalizing the negative charge. The second, typically faster step involves the departure of the leaving group to restore the aromaticity of the pyridine ring.[3]

A critical aspect of this mechanism is that the first step—the nucleophilic attack and formation of the Meisenheimer complex—is generally the rate-determining step.[3] This has profound implications for leaving group ability in SNAr reactions, creating a reactivity landscape that is distinct from SN1 and SN2 reactions.

SNAr_Mechanism cluster_intermediate Rate-Determining Step Nitropyridine Nitropyridine-LG Meisenheimer Meisenheimer Complex (Resonance Stabilized) Nitropyridine->Meisenheimer + Nu⁻ (k₁) Slow Nucleophile Nu⁻ Meisenheimer->Nitropyridine k₋₁ Product Nitropyridine-Nu Meisenheimer->Product k₂ Fast LeavingGroup LG⁻

Caption: Generalized SNAr mechanism on a nitropyridine substrate.

The Halide Series: An Unconventional Reactivity Trend

In Sngcontent-ng-c1703228563="" class="ng-star-inserted">NAr reactions, the typical halide leaving group ability observed in aliphatic substitutions (I > Br > Cl > F) is often inverted.[3] The established order for activated aryl halides is frequently F > Cl > Br > I. This "element effect" is a direct consequence of the rate-determining step.[4] Fluorine, being the most electronegative halogen, exerts a powerful inductive electron-withdrawing effect. This effect strongly stabilizes the developing negative charge in the Meisenheimer complex, thereby lowering the activation energy of the rate-determining nucleophilic attack.[4] The C-F bond strength, which is the highest among the halogens, is less critical because the C-X bond is broken in the fast, non-rate-determining step.[3]

Kinetic studies on 2-substituted-5-nitropyridines provide experimental validation of this principle. For instance, in reactions with aniline in methanol, the fluoro-substituted nitropyridine reacts faster than its chloro-analog.[1] Similarly, for N-methylpyridinium substrates, the reactivity of various halides is roughly comparable, with fluoride showing slightly higher or similar reactivity to the other halogens.[5]

Leaving GroupRelative Rate (vs. 2-chloro-N-methylpyridinium)[5]C-X Bond Energy (kJ/mol)[6]
-F ~1492
-Cl 1324
-Br ~1285
-I ~1228

Table 1: Comparison of relative rates for the reaction of 2-halo-N-methylpyridinium substrates with piperidine in methanol and carbon-halogen bond energies.

Sulfonates: The Super Leaving Groups

Sulfonate esters, such as tosylates (-OTs), mesylates (-OMs), and triflates (-OTf), are renowned for being excellent leaving groups in nucleophilic substitution reactions.[7][8][9] Their efficacy stems from the fact that they are the conjugate bases of strong sulfonic acids. The resulting sulfonate anions are highly stabilized through resonance, which delocalizes the negative charge over three oxygen atoms.[8]

The leaving group ability within the sulfonate family is directly related to the acidity of the parent sulfonic acid. The strongly electron-withdrawing trifluoromethyl group in triflic acid makes it an exceptionally strong acid (pKa ≈ -12 to -13), rendering the triflate anion a remarkably stable and effective leaving group.[10] Consequently, triflate is significantly more reactive than tosylate and mesylate.[7][10]

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate Acid[10]
Triflate -OTfTriflic Acid~ -12 to -13
Tosylate -OTsp-Toluenesulfonic Acid~ -6.5
Mesylate -OMsMethanesulfonic Acid~ -1.2 to -2.0

Table 2: Properties of common sulfonate leaving groups.

Head-to-Head Comparison: Sulfonates vs. Halides in Nitropyridine SNAr

While extensive kinetic data directly comparing a full range of sulfonates and halides on a single nitropyridine substrate is sparse in the literature, we can draw strong inferences based on mechanistic principles and available data from related systems.

Reactivity: In the context of SNAr, where the departure of the leaving group is not rate-limiting, the primary influence of the leaving group is its inductive effect on the stability of the Meisenheimer complex. However, the inherent superior ability of sulfonates to depart in the fast elimination step cannot be entirely discounted.

  • Sulfonates are anticipated to be significantly more reactive than halides . The sulfonyl group (-SO₂R) is a powerful electron-withdrawing group, which, like the nitro group, will stabilize the anionic intermediate. This electronic stabilization, combined with the exceptional stability of the departing sulfonate anion, facilitates a very fast second step (k₂), ensuring the reaction proceeds efficiently towards products.

  • Triflate is expected to be the most reactive leaving group overall, surpassing even fluoride. Its extreme electron-withdrawing nature and phenomenal stability as an anion make it the leaving group of choice for challenging SNAr reactions on less activated or sterically hindered nitropyridine systems.[7][10]

  • Fluoride often remains the most reactive among the halides due to its exceptional ability to stabilize the Meisenheimer complex through its strong inductive effect.

Synthetic Utility and Practical Considerations:

  • Cost and Availability: Halogenated nitropyridines, particularly chloro-derivatives like 2-chloro-5-nitropyridine, are often more commercially available and cost-effective starting materials.[11]

  • Preparation: Sulfonate-substituted pyridines are typically prepared from the corresponding hydroxypyridines by reaction with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base.[7] This adds an extra synthetic step compared to using a commercially available halopyridine.

  • Reaction Conditions: The high reactivity of sulfonate esters, especially triflates, allows for milder reaction conditions (lower temperatures, shorter reaction times) compared to less reactive halides like chloride or bromide. This can be advantageous when working with sensitive substrates or nucleophiles.

  • Selectivity: In molecules with multiple potential leaving groups, the vast difference in reactivity between a sulfonate and a halide can be exploited for selective substitution.

Experimental Protocol: A Representative SNAr Reaction

The following protocol for the amination of a dichloronitropyridine can be adapted for comparing different leaving groups.

Synthesis of N-cyclopentyl-2-chloro-5-nitropyridin-4-amine [12]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2,4-dichloro- 5-nitropyridine in Acetonitrile C Slowly add amine solution to pyridine solution at RT A->C B Prepare solution of Cyclopentylamine & Triethylamine B->C D Stir for 10-15 minutes C->D E Monitor by TLC D->E F Concentrate under vacuum E->F G Purify by column chromatography F->G

Caption: Workflow for a typical SNAr amination reaction.

Materials:

  • 2,4-Dichloro-5-nitropyridine (1.0 equivalent)

  • Cyclopentylamine (1.0 equivalent)

  • Triethylamine (TEA) (1.1 equivalents)

  • Acetonitrile (solvent)

  • Standard laboratory glassware and purification equipment (TLC, column chromatography)

Procedure:

  • In a round-bottom flask, dissolve 2,4-dichloro-5-nitropyridine in acetonitrile.

  • In a separate container, prepare a solution of cyclopentylamine and triethylamine in acetonitrile.

  • Slowly add the amine/TEA solution to the stirred solution of 2,4-dichloro-5-nitropyridine at room temperature.[12]

  • Stir the reaction mixture at room temperature for 10-15 minutes.[12]

  • Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.[12]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.[12]

  • Purify the crude product by column chromatography on silica gel to yield the desired N-cyclopentyl-2-chloro-5-nitropyridin-4-amine.

To adapt this protocol for comparing leaving groups, one would synthesize or procure the corresponding 2-sulfonyloxy-5-nitropyridine and 2-halo-5-nitropyridines and react them with a chosen nucleophile under identical conditions, monitoring the reaction rates analytically (e.g., by LC-MS or NMR).

Conclusion

The choice between a sulfonate and a halide leaving group in the SNAr chemistry of nitropyridines is a strategic decision based on a trade-off between reactivity, cost, and synthetic accessibility.

  • Sulfonates , particularly triflates , are the undisputed champions of reactivity. Their powerful electron-withdrawing nature and exceptional stability as anions make them ideal for difficult substitutions, enabling milder conditions and faster reactions.[7][10]

  • Halides present a more nuanced picture. Fluoride is often the most reactive halide in SNAr reactions due to its ability to stabilize the rate-determining intermediate, defying conventional leaving group trends.[1][4] Chloride and bromide offer a balance of reactivity and cost-effectiveness and are widely used in industrial and academic settings.[11]

For drug development professionals and synthetic chemists, understanding these fundamental differences is key to designing efficient and robust synthetic routes to novel nitropyridine-containing molecules. While halides offer practicality and affordability, sulfonates provide the raw power to overcome challenging synthetic hurdles.

References

  • ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Retrieved from [Link]

  • Bamkole, T. O., & Hirst, J. (n.d.). Kinetics of some of the reactions of 2-fluoro- and 2-chloro-5-nitropyridines and 1-fluoro- and 1-chloro-2,4-dinitrobenzenes with aniline and piperidine in acetone and methanol. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • Johnson, C. D., Katritzky, A. R., & Viney, M. (n.d.). Acid-catalyzed aromatic nucleophilic substitution. II. Reaction of 2-halo-3-nitropyridines and 2-halo-5-nitropyridines with water. Retrieved from [Link]

  • Grudzień, K., & Mąkosza, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(2), 553–557. Retrieved from [Link]

  • (n.d.). Nitropyridines, Their Synthesis and Reactions. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]

  • (n.d.). The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. ResearchGate. Retrieved from [Link]

  • Hamed, E. A., El-Bardan, A. A., Saad, E. F., Gohar, G. A., & Hassan, G. M. (1997). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. Journal of the Chemical Society, Perkin Transactions 2, (11), 2415–2422. Retrieved from [Link]

  • Katritzky, A. R., & Konya, M. (n.d.). Kinetics of displacement reactions with pyridines as both leaving group and nucleophile. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Reddit. (2023, February 22). leaving group ability of triflate. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]

  • Chambers, R. D., Drakesmith, F. G., & Musgrave, W. K. R. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. Retrieved from [Link]

  • Química Orgánica. (n.d.). The leaving group in the nucleophilic substitution - SN2. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, December 15). Difference in leaving group ability due to variation in nucleophiles. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 2). 9.4: Tosylate—Another Good Leaving Group. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Retrieved from [Link]

  • Toth, A. M., & Richard, J. P. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Rate Laws in Nucleophilic Substitution. Retrieved from [Link]

  • YouTube. (2025, February 25). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • Ng, S. W. (n.d.). 2-Chloro-5-nitropyridine. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile. Retrieved from [Link]

  • Save My Exams. (2025, May 21). Relative Rates of Nucleophilic Substitution (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

Sources

A Researcher's Guide to Regioselective Functionalization of 5-Nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the 5-nitropyridine scaffold is a cornerstone in the synthesis of novel therapeutics and functional materials. The potent electron-withdrawing nature of the nitro group, combined with the inherent electronics of the pyridine ring, presents a unique and often challenging landscape for regioselective functionalization. This guide provides an in-depth comparison of key synthetic strategies, offering experimental insights and data to navigate the subtleties of substitution on the 5-nitropyridine core.

The Electronic Landscape of 5-Nitropyridine: A Foundation for Regioselectivity

The pyridine ring is inherently electron-deficient, a characteristic significantly amplified by the presence of a nitro group at the 5-position. This electronic arrangement dictates the preferred sites of chemical reactivity. The C2, C4, and C6 positions are rendered electrophilic and thus susceptible to nucleophilic attack, while the C3 position remains comparatively electron-rich. Understanding this intrinsic reactivity is paramount to controlling regiochemical outcomes.

Nucleophilic Aromatic Substitution (SNAr): A Workhorse for C-X Bond Formation

Nucleophilic aromatic substitution (SNAr) is a primary and highly effective method for introducing a wide array of functional groups onto the 5-nitropyridine ring. The regioselectivity of this reaction is largely governed by the stability of the intermediate Meisenheimer complex.

The Directing Influence of the Nitro Group

The nitro group at the 5-position plays a crucial role in stabilizing the negative charge of the Meisenheimer complex through resonance. This stabilization is most effective when the nucleophile attacks positions ortho or para to the nitro group. In the case of 5-nitropyridine, this corresponds to the C2 and C4 positions (and by extension, C6, which is ortho to the nitrogen).

A compelling illustration of this principle is observed in the functionalization of 2,4-dichloro-5-nitropyridine. The initial nucleophilic substitution overwhelmingly occurs at the C4 position.[1] This high regioselectivity is attributed to the superior resonance stabilization of the Meisenheimer intermediate when the attack occurs at C4, allowing for direct delocalization of the negative charge onto the oxygen atoms of the adjacent nitro group.[1] An attack at the C2 position, being meta to the nitro group, does not benefit from this direct resonance stabilization, resulting in a less stable intermediate and a slower reaction rate.[1]

Experimental Protocol: Selective Monosubstitution of 2,4-Dichloro-5-nitropyridine

This protocol describes a typical SNAr reaction where a nucleophile is selectively introduced at the C4 position of 2,4-dichloro-5-nitropyridine.

  • Materials: 2,4-dichloro-5-nitropyridine, nucleophile (e.g., a primary or secondary amine), a suitable base (e.g., K2CO3 or Et3N), and a polar aprotic solvent (e.g., DMF or DMSO).

  • Procedure:

    • Dissolve 2,4-dichloro-5-nitropyridine (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

    • Add the base (1.1-1.5 eq) to the solution.

    • Slowly add the nucleophile (1.0-1.1 eq) to the stirred mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 4-substituted-2-chloro-5-nitropyridine derivative.

Vicarious Nucleophilic Substitution (VNS)

The Vicarious Nucleophilic Substitution (VNS) method provides a powerful tool for the C-H functionalization of electrophilic aromatic rings, including 5-nitropyridine derivatives. This reaction involves the addition of a carbanion bearing a leaving group to an electron-deficient aromatic ring, followed by base-induced β-elimination.[2] For 3-nitropyridine, which serves as a precursor to some 5-nitropyridine systems, VNS with ammonia and amines occurs with high regioselectivity at the position para to the nitro group, affording 2-amino-5-nitropyridines in good yields.[3]

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable for the formation of C-C bonds. When applied to halogenated 5-nitropyridine derivatives, these reactions offer a versatile means of introducing aryl, heteroaryl, and alkyl groups.

The regioselectivity in the cross-coupling of dihalogenated pyridines can be nuanced and is often influenced by a combination of electronic and steric factors, as well as the choice of catalyst and ligands.[4] For dihalogenated pyridines, halides in the position alpha to the ring nitrogen (C2 or C6) are generally more reactive towards Pd(0) insertion due to the polarity of the C-N bond.[4] However, the specific substitution pattern and the nature of the coupling partners can lead to selective reactions at other positions. For instance, in the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids, the reaction proceeds selectively at the C5 position.[5]

Table 1: Comparison of Regioselectivity in Different Functionalization Strategies

Reaction TypeSubstrate ExampleMajor ProductKey Controlling FactorsReference
SNAr2,4-Dichloro-5-nitropyridine4-Substituted-2-chloro-5-nitropyridineResonance stabilization of Meisenheimer complex[1]
VNS3-Nitropyridine2-Amino-5-nitropyridinePosition para to the nitro group[3]
Suzuki Coupling5-Bromo-2-methylpyridin-3-amine5-Aryl-2-methylpyridin-3-aminePosition of the leaving group[5]

Directed ortho-Metalation (DoM): A Strategy for C-H Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of C-H bonds adjacent to a directing metalation group (DMG).[6] The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, directing deprotonation to the proximate ortho position.[6][7]

The application of DoM to pyridine derivatives can be challenging due to the potential for nucleophilic addition of the organolithium reagent to the electron-deficient pyridine ring.[8][9] Therefore, the use of hindered amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is often necessary.[8] For 5-nitropyridine derivatives, the presence of a suitable DMG would be required to direct metalation. The inherent acidity of the C-H bonds, influenced by both the ring nitrogen and the nitro group, will also play a role in determining the site of lithiation.

Directed_ortho_Metalation cluster_0 DoM Workflow Start Aromatic with DMG Intermediate Lithium Intermediate (Coordinated) Start->Intermediate Coordination & Deprotonation Base Organolithium Base (e.g., n-BuLi, LDA) Base->Intermediate Product ortho-Functionalized Product Intermediate->Product Electrophilic Quench Electrophile Electrophile (E+) Electrophile->Product CH_Activation_Logic cluster_pyridine Pyridine Ring Positions cluster_reactivity General Reactivity cluster_strategy Strategies for Distal Functionalization Title Regioselectivity in Pyridine C-H Activation C2 C2/C6 (alpha) High High Reactivity C2->High Proximity to N Electronic Effects C3 C3/C5 (beta) Moderate Moderate Reactivity C3->Moderate C4 C4 (gamma) Low Low Reactivity C4->Low DG Directing Groups DG->C3 DG->C4 Ligand Ligand Design Ligand->C3 Ligand->C4 Catalyst Catalyst Control Catalyst->C3 Catalyst->C4

Caption: Factors influencing regioselectivity in pyridine C-H activation.

The Role of Pyridine N-Oxides

The conversion of the pyridine nitrogen to an N-oxide dramatically alters the electronic properties of the ring, providing an alternative avenue for regioselective functionalization. The N-oxide group is electron-donating through resonance, activating the C2 and C4 positions towards electrophilic attack. [10]This is in stark contrast to the reactivity of the parent pyridine. For instance, the direct nitration of pyridine N-oxide typically yields the 4-nitro derivative in high yield. [10]This strategy can be employed to introduce a nitro group at the 4-position, which can subsequently be used to direct other functionalizations.

Conclusion

The regioselective functionalization of 5-nitropyridine derivatives is a multifaceted challenge that can be addressed through a variety of synthetic strategies. The choice of methodology is dictated by the desired position of substitution and the nature of the functional group to be introduced. Nucleophilic aromatic substitution provides a robust and predictable method for functionalization at the C2 and C4 positions, particularly when suitable leaving groups are present. Transition metal-catalyzed cross-coupling reactions offer a versatile approach for C-C bond formation, with regioselectivity often governed by the position of a halide. For more nuanced C-H functionalization, directed ortho-metalation and emerging C-H activation techniques present powerful, albeit more complex, alternatives. A thorough understanding of the electronic principles governing the reactivity of the 5-nitropyridine core is essential for the rational design of synthetic routes and the successful development of novel molecules.

References

  • Nitropyridines, Their Synthesis and Reactions - ResearchGate. Available at: [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications. Available at: [Link]

  • Elements of Regiocontrol in Palladium-Catalyzed Oxidative Arene Cross-Coupling | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC - NIH. Available at: [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters. Available at: [Link]

  • Predicting Regioselectivity in Nucleophilic Aromatic Substitution | Request PDF. Available at: [Link]

  • Directed ortho metalation - Wikipedia. Available at: [Link]

  • Functionalization of Porphyrins Using Metal-Catalyzed C–H Activation - MDPI. Available at: [Link]

  • Nickel-catalysed para-CH activation of pyridine with switchable regioselective hydroheteroarylation of allylarenes - Chemical Communications (RSC Publishing). Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available at: [Link]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF - ResearchGate. Available at: [Link]

  • Directed (ortho) Metallation. Available at: [Link]

  • Transition-metal-catalyzed C-H bond activation/functionalization and annulation of phthalazinones - PubMed. Available at: [Link]

  • Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums - PMC - NIH. Available at: [Link]

  • CCHF-VS 2.4 | Prof. Yu: Towards Practical C–H Activation Reactions: Substrate, Metals and Ligands - YouTube. Available at: [Link]

  • Directed Metalation: A Survival Guide - Baran Lab. Available at: [Link]

  • How to explain regioselectivity in nucleophilic aromatic substitution. Available at: [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. Available at: [Link]

  • introduction to regioselectivity in aromatic reactions - YouTube. Available at: [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Publishing. Available at: [Link]

  • Functionalization of pyridine N‐oxides using PyBroP. - ResearchGate. Available at: [Link]

  • ortho metalation - Andrew G Myers Research Group. Available at: [Link]

  • Synthetic Methods Towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions - MDPI. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 5-Nitropyridine-2-Sulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is a cornerstone of innovation and regulatory compliance. Derivatives of 5-nitropyridine-2-sulfonic acid are of growing interest due to their potential applications as versatile intermediates in the synthesis of bioactive molecules.[1][2] The introduction of a nitro group and a sulfonic acid moiety to the pyridine ring creates a unique electronic and structural environment, making robust analytical confirmation essential.

This guide provides an in-depth comparison of standard spectroscopic techniques for the structural confirmation of this compound and its derivatives. As a senior application scientist, my focus extends beyond mere procedural descriptions to elucidate the underlying principles and rationale for experimental choices, ensuring a self-validating approach to structural analysis. While experimental spectra for this compound are not widely published, this guide will present predicted data based on established principles and comparisons with closely related, experimentally characterized molecules.

The Analytical Imperative: Why Spectroscopic Confirmation is Crucial

The isomeric and electronic complexity of substituted pyridines necessitates a multi-faceted analytical approach. The precise positioning of the nitro and sulfonic acid groups on the pyridine ring dramatically influences the molecule's reactivity, polarity, and potential biological activity. An záměna of substituent positions could lead to inactive or even toxic derivatives. Therefore, unambiguous structural confirmation is not merely a procedural formality but a critical step in the research and development pipeline.

This guide will explore the utility of four key spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To probe the chemical environment of individual protons and carbons.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns.

  • UV-Visible (UV-Vis) Spectroscopy: To investigate the electronic transitions within the molecule.

By integrating the data from these complementary techniques, a comprehensive and definitive structural assignment can be achieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the connectivity and chemical environment of atoms.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Predicted ¹H NMR Spectrum of this compound:

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The electron-withdrawing nature of both the nitro and sulfonic acid groups will deshield these protons, causing them to resonate at a lower field (higher ppm values) compared to unsubstituted pyridine.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-38.2 - 8.4Doublet (d)~8-9
H-47.8 - 8.0Doublet of doublets (dd)~8-9, ~2-3
H-69.0 - 9.2Doublet (d)~2-3
-SO₃H10.0 - 12.0 (variable)Broad singlet (br s)-

Causality Behind the Predictions:

  • H-6: This proton is ortho to the nitrogen atom and the nitro group, both of which are strongly electron-withdrawing. This will result in the most significant downfield shift.

  • H-3 and H-4: These protons are influenced by both the nitro and sulfonic acid groups, leading to their downfield shifts. The coupling constants are predicted based on typical ortho and meta couplings in pyridine rings.

  • -SO₃H: The proton of the sulfonic acid group is acidic and its chemical shift is highly dependent on the solvent and concentration. It is expected to appear as a broad signal at a very low field.

Comparison with an Alternative: 2-Amino-5-nitropyridine

In contrast, a related compound like 2-amino-5-nitropyridine would exhibit different chemical shifts due to the electron-donating nature of the amino group.[3] The amino group would shield the protons on the ring, causing them to resonate at a higher field (lower ppm values) compared to our target molecule.

¹³C NMR Spectroscopy: Probing the Carbon Framework

Predicted ¹³C NMR Spectrum of this compound:

The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon atom.[4]

Carbon Predicted Chemical Shift (δ, ppm)
C-2150 - 155
C-3125 - 130
C-4135 - 140
C-5145 - 150
C-6155 - 160

Rationale for Predicted Shifts:

  • The carbons directly attached to the electronegative nitrogen, nitro, and sulfonic acid groups (C-2, C-5, and C-6) are expected to be the most deshielded and appear at the lowest fields.

  • The remaining carbons (C-3 and C-4) will also be deshielded compared to pyridine itself but to a lesser extent.

Experimental Protocol: NMR Spectroscopy

Caption: Workflow for NMR spectroscopic analysis.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as sulfonic acids can have limited solubility in other common NMR solvents).[5]

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Depending on the sample concentration, longer acquisition times may be necessary.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings) and HSQC (to correlate protons to their directly attached carbons).

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Analyze the processed spectra to determine chemical shifts, coupling constants, and integration values.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Characteristic IR Bands for this compound:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
-NO₂Asymmetric Stretch1520 - 1560
-NO₂Symmetric Stretch1340 - 1360
-SO₃HS=O Asymmetric Stretch1150 - 1250
-SO₃HS=O Symmetric Stretch1030 - 1080
-SO₃HO-H Stretch2500 - 3300 (broad)
Aromatic C-HStretch3000 - 3100
Pyridine RingC=C and C=N Stretches1400 - 1600

Interpretation of IR Data:

The presence of strong absorption bands in the specified regions for the nitro and sulfonic acid groups would provide strong evidence for their presence in the molecule. The broad O-H stretch of the sulfonic acid is also a key diagnostic feature.

Comparison with an Alternative: Pyridine-3-sulfonic acid

The IR spectrum of pyridine-3-sulfonic acid would show the characteristic bands for the sulfonic acid group and the pyridine ring, but it would lack the strong absorption bands associated with the nitro group.[6]

Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

Caption: Workflow for FTIR spectroscopic analysis.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum.

  • Spectral Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.[7]

Expected Mass Spectrum of this compound:

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₅H₄N₂O₅S = 204.16 g/mol ).[8]

  • Key Fragmentation Pathways:

    • Loss of SO₃ (-80 Da): A common fragmentation pathway for sulfonic acids is the loss of sulfur trioxide, which would result in a fragment ion corresponding to 5-nitropyridine.

    • Loss of NO₂ (-46 Da): The nitro group can be lost as a nitrogen dioxide radical.

    • Loss of the entire sulfonic acid group (-SO₃H, -81 Da).

Comparison with an Alternative: 2,5-Disubstituted Pyridines

Derivatives where the sulfonic acid group has been substituted will show different molecular ion peaks and fragmentation patterns. For example, 2-chloro-5-nitropyridine, a potential synthetic derivative, would have a molecular ion peak corresponding to its different molecular formula and would exhibit fragmentation patterns characteristic of chloro-substituted aromatics.[2]

Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)

Caption: Workflow for Mass Spectrometry analysis.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Method Setup: Set the parameters for the mass spectrometer, including the ionization mode (positive or negative ESI), mass range, and collision energy for fragmentation if MS/MS is desired.

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Data Acquisition: Acquire the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

UV-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the conjugated pyridine ring and the nitro group will give rise to characteristic absorption bands.

Expected UV-Vis Spectrum of this compound:

The UV-Vis spectrum is expected to show absorption maxima characteristic of a nitropyridine system. The exact position of the absorption bands will be influenced by the solvent polarity.

  • π → π* transitions: Expected in the region of 200-280 nm.

  • n → π* transitions: A weaker absorption band may be observed at a longer wavelength, potentially overlapping with the π → π* transitions.

The nitro group, being a strong chromophore, will likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.

Comparison with an Alternative: Pyridine

Unsubstituted pyridine exhibits absorption maxima at around 202 nm and 254 nm. The presence of the nitro and sulfonic acid groups in this compound is expected to shift these absorptions to longer wavelengths.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., water, ethanol, or acetonitrile).

  • Blank Measurement: Record a baseline spectrum using the pure solvent.

  • Sample Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Conclusion: A Synergistic Approach to Structural Confirmation

The definitive structural confirmation of this compound and its derivatives relies on the synergistic interpretation of data from multiple spectroscopic techniques. While NMR spectroscopy provides the most detailed structural information, IR, MS, and UV-Vis spectroscopy offer complementary and confirmatory evidence. By following the protocols and understanding the underlying principles outlined in this guide, researchers can confidently and accurately characterize these important chemical entities, ensuring the integrity and reliability of their scientific endeavors.

References

  • PubChem. 2-Amino-5-nitropyridine. National Center for Biotechnology Information. [Link]

  • Mohan, S., & Raj, A. (2006). FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid. Journal of Molecular Structure, 785(1-3), 1-6.
  • Magritek. (2018). Just a few milligrams available for a 13C measurement? [Link]

  • Arjunan, V., Santhanam, R., & Mohan, S. (2012). Charge transfer interaction and vibrational spectral investigation of 2-amino-5-nitropyridinium sulfamate. Spectroscopy Letters, 45(8), 569-580.
  • Amanote Research. This compound, a New Precursor for 2,5-Disubstituted Pyridines. [Link]

  • Gorelik, M. V., & Lomzakova, V. I. (1975). Substitution reactions of this compound. A new pathway to 2,5-disubstituted pyridines. Chemistry of Heterocyclic Compounds, 11(10), 1173-1176.
  • ResearchGate. The calculated heat of formation values of the nitropyridine derivatives. [Link]

  • ResearchGate. FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate (red line). [Link]

  • Semantic Scholar. This compound, a new precursor for 2,5- disubstituted pyridines. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

Sources

A Comparative Guide to the Kinetic Studies of Nucleophilic Substitution on 5-Nitropyridine-2-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 5-Nitropyridine-2-Sulfonic Acid

The pyridine ring is a cornerstone of many pharmaceutical and agrochemical compounds. The targeted functionalization of this scaffold is therefore of paramount importance. Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing a variety of functional groups onto the pyridine ring. The efficiency of this reaction is largely dependent on two key factors: the electronic activation of the ring and the nature of the leaving group.

This compound is a highly activated substrate for SNAr. The electron-withdrawing nitro group at the 5-position, in conjunction with the inherent electron-deficient nature of the pyridine nitrogen, strongly activates the 2-position towards nucleophilic attack.[1] This activation facilitates the formation of the intermediate Meisenheimer complex, a key step in the SNAr mechanism.[2] The sulfonate group at the 2-position is an excellent leaving group, often demonstrating reactivity comparable to or greater than that of halides. This combination of a highly activated ring and a good leaving group makes this compound a versatile and efficient precursor for the synthesis of 2,5-disubstituted pyridines.[3]

This guide will delve into the kinetics of these transformations, providing a quantitative understanding of the reactivity of this important synthetic intermediate.

Comparative Kinetics: this compound vs. Halide Alternatives

While direct kinetic studies on this compound are not extensively reported in the literature, we can infer its reactivity by comparing its synthetic utility with the well-studied kinetics of its halogenated analogue, 2-chloro-5-nitropyridine.

Reactivity with Amine Nucleophiles

The reactions of 2-chloro-5-nitropyridine with piperidine and morpholine have been kinetically characterized in both methanol and benzene.[4] These studies provide a benchmark for understanding the factors that influence the rate of SNAr on the 5-nitropyridine core.

Table 1: Kinetic Data for the Reaction of 2-Chloro-5-nitropyridine with Amines

NucleophileSolventTemperature (°C)k (M⁻¹s⁻¹)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)
PiperidineMethanol251.3 x 10⁻³52.3-105
MorpholineMethanol252.1 x 10⁻⁴57.7-105
PiperidineBenzene251.8 x 10⁻³43.5-138
MorpholineBenzene251.9 x 10⁻⁴51.0-130

Data synthesized from Hamed, E. A. (1997). International Journal of Chemical Kinetics, 29(8), 599–605.[4]

Analysis of the Data:

  • Nucleophilicity: Piperidine, being the more basic and generally more nucleophilic amine, reacts faster than morpholine in both solvents.

  • Solvent Effects: The reaction rates are comparable in methanol and benzene, suggesting that the polarity of the solvent does not play a dominant role in stabilizing the transition state for this particular substrate and nucleophile combination.

  • Activation Parameters: The negative entropies of activation are consistent with a bimolecular reaction, where the transition state is more ordered than the reactants.

Comparison with this compound:

While we lack direct rate constants for the sulfonic acid derivative, the synthetic yields reported in the literature are consistently high, often exceeding 90% for reactions with primary and secondary amines.[3] This suggests that the sulfonate is a highly effective leaving group, and the reaction likely proceeds at a rate comparable to or faster than that of the chloro analogue. In many SNAr reactions on activated aromatic systems, sulfonate is a better leaving group than chloride.

Reactivity with Alkoxide Nucleophiles

The reaction of this compound with various alkoxides proceeds in high yield, demonstrating its utility for the synthesis of 2-alkoxy-5-nitropyridines.[3]

Table 2: Synthetic Yields for the Reaction of Potassium 5-Nitropyridine-2-sulfonate with Alkoxides

NucleophileProductYield (%)
Methoxide2-Methoxy-5-nitropyridine95
Ethoxide2-Ethoxy-5-nitropyridine97
Isopropoxide2-Isopropoxy-5-nitropyridine65

Data from Bakke, J. M., & Ranes, E. (2003). Organic & Biomolecular Chemistry, 1(18), 3157-3161.[3]

Analysis of the Data:

  • Steric Hindrance: The decrease in yield from methoxide to isopropoxide suggests that steric hindrance at the nucleophile can impact the reaction efficiency. This is a common feature in SNAr reactions.

For comparison, kinetic studies on the reaction of 2-chloro-5-nitropyridine with alkoxides would be necessary for a direct rate comparison. However, the high yields obtained with the sulfonic acid derivative underscore its effectiveness as a substrate.

Mechanistic Considerations

The nucleophilic substitution on this compound is expected to proceed via the classical two-step addition-elimination SNAr mechanism.

Caption: General mechanism for the SNAr reaction on this compound.

The initial attack of the nucleophile (Nu⁻) at the C-2 position is typically the rate-determining step. The resulting Meisenheimer complex is stabilized by the delocalization of the negative charge onto the nitro group and the pyridine nitrogen. The subsequent loss of the sulfonate leaving group restores the aromaticity of the ring.

Experimental Protocol: Kinetic Analysis by UV-Vis Spectrophotometry

This section provides a detailed, step-by-step methodology for conducting a kinetic study of the reaction between this compound and a nucleophile, such as piperidine, using UV-Vis spectrophotometry. This technique is well-suited for SNAr reactions where the product has a different UV-Vis absorption spectrum from the starting material.[5][6]

Materials and Instrumentation
  • Potassium 5-nitropyridine-2-sulfonate

  • Piperidine (or other nucleophile of interest)

  • Anhydrous solvent (e.g., methanol, acetonitrile)

  • Thermostatted UV-Vis spectrophotometer with a multi-cell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Micro-syringe

Experimental Workflow

Kinetic_Workflow A Prepare Stock Solutions B Set Up Spectrophotometer A->B C Equilibrate Solutions B->C D Initiate Reaction C->D Inject Substrate E Monitor Absorbance D->E F Data Analysis E->F

Caption: Workflow for the kinetic analysis of SNAr reactions.

Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • Prepare a stock solution of potassium 5-nitropyridine-2-sulfonate in the chosen solvent (e.g., 1 mM).

    • Prepare a series of stock solutions of piperidine in the same solvent with varying concentrations (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM). To maintain pseudo-first-order conditions, the nucleophile concentration should be at least 10 times that of the substrate.[5]

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the desired temperature (e.g., 25 °C).

    • Determine the λmax of the product (2-piperidino-5-nitropyridine) by running a full spectrum of a completed reaction mixture. Set the spectrophotometer to monitor the absorbance change at this wavelength over time.

  • Reaction Setup and Initiation:

    • Pipette a known volume of one of the piperidine stock solutions into a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer. Allow it to equilibrate to the set temperature.

    • Initiate the reaction by injecting a small, known volume of the this compound stock solution into the cuvette. Quickly mix the solution by inverting the cuvette (with a stopper) or by gentle shaking.

    • Immediately start recording the absorbance as a function of time.

  • Data Collection:

    • Collect absorbance data until the reaction is complete (i.e., the absorbance value plateaus). The duration will depend on the reaction rate.

    • Repeat the experiment for each of the different piperidine concentrations.

Data Analysis
  • Determination of Pseudo-First-Order Rate Constants (kobs):

    • For each kinetic run, plot ln(A∞ - At) versus time, where At is the absorbance at time t, and A∞ is the final absorbance.

    • The slope of this plot will be -kobs.

  • Determination of the Second-Order Rate Constant (k):

    • Plot the calculated kobs values against the corresponding piperidine concentrations.

    • The slope of this line will be the second-order rate constant (k) for the reaction.

Conclusion

This compound is a highly reactive and versatile substrate for nucleophilic aromatic substitution, enabling the synthesis of a wide range of 2,5-disubstituted pyridines in high yields. While direct kinetic data is limited, a comparative analysis with its chloro-analogue, 2-chloro-5-nitropyridine, provides valuable insights into its reactivity. The sulfonate group is an excellent leaving group, and the substrate readily reacts with both amine and alkoxide nucleophiles.

The provided experimental protocol offers a robust framework for researchers to conduct their own kinetic studies, allowing for a quantitative comparison of different nucleophiles and reaction conditions. Such studies are crucial for optimizing synthetic routes and for gaining a deeper understanding of the factors that govern reactivity in these important transformations.

References

  • Bakke, J. M., & Ranes, E. (2003). Substitution reactions of this compound. A new pathway to 2,5-disubstituted pyridines. Organic & Biomolecular Chemistry, 1(18), 3157-3161. [Link]

  • Hamed, E. A. (1997). Nucleophilic substitutions at the pyridine ring: Kinetics of the reaction of 2-chloro-3-nitro and 2-chloro-5-nitropyridines with piperidine and morpholine in methanol and benzene. International Journal of Chemical Kinetics, 29(8), 599–605. [Link]

  • Bakke, J. M. (2004). Nitropyridines, Their Synthesis and Reactions. ChemInform, 35(22). [Link]

  • Campodónico, P. R., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry, 8, 642. [Link]

  • Bamkole, T. O., & Hirst, J. (1969). Kinetics of some of the reactions of 2-fluoro- and 2-chloro-5-nitropyridines and 1-fluoro- and 1-chloro-2,4-dinitrobenzenes with aniline and piperidine in acetone and methanol. Journal of the Chemical Society B: Physical Organic, 848-852. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Quimicaorganica.org. Nucleophilic substitution reactions in pyridine. [Link]

  • Reinheimer, J. D., & Dunn, J. H. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. The Journal of Organic Chemistry, 79(18), 8478–8485. [Link]

  • Gallardo-Fuentes, S., & Ormazábal-Toledo, R. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 893348. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 2,5-Disubstituted Pyridines: A Comparative Review of Modern and Classical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

The 2,5-disubstituted pyridine framework is a cornerstone in modern chemistry, forming the structural heart of numerous pharmaceuticals, agrochemicals, and functional materials. The precise placement of substituents at these positions is critical for modulating the biological activity and physical properties of these molecules. For researchers, scientists, and professionals in drug development, selecting the optimal synthetic route to these valuable compounds is a decision of paramount importance, directly impacting the efficiency, scalability, and overall success of a research program.

This guide provides an in-depth, comparative analysis of the principal synthetic strategies for accessing 2,5-disubstituted pyridines. Moving beyond a simple recitation of methods, we will dissect the underlying mechanistic principles, evaluate the strengths and weaknesses of each approach with supporting experimental data, and provide detailed, field-tested protocols. Our objective is to equip you with the critical insights necessary to make informed, effective decisions in your synthetic endeavors.

I. Navigating the Synthetic Landscape: Strategic Considerations

The choice of a synthetic route is rarely a one-size-fits-all proposition. The ideal methodology is dictated by a confluence of factors including the nature of the desired substituents, functional group compatibility, required scale of synthesis, and the availability of starting materials. We will explore two major paradigms in the synthesis of 2,5-disubstituted pyridines: classical condensation reactions that build the pyridine ring from acyclic precursors, and modern transition-metal-catalyzed cross-coupling and C-H functionalization reactions that modify a pre-existing pyridine core.

II. Classical Approaches: Building the Pyridine Ring from the Ground Up

For decades, the construction of the pyridine nucleus has relied on robust and dependable condensation reactions. These methods, while sometimes requiring harsh conditions, offer the advantage of creating highly functionalized pyridines from simple, readily available starting materials.

A. The Bohlmann-Rahtz Pyridine Synthesis

A powerful tool for the synthesis of polysubstituted pyridines, the Bohlmann-Rahtz synthesis involves the condensation of an enamine with an ethynylketone.[1] The reaction proceeds through an aminodiene intermediate which, upon heating, undergoes cyclodehydration to furnish the pyridine ring.[1] While traditionally a two-step process, modern modifications have enabled one-pot procedures.[2]

Mechanism and Rationale: The reaction is initiated by a Michael addition of the enamine to the activated alkyne of the ethynylketone. The resulting aminodiene intermediate must then undergo E/Z isomerization to allow for a 6-π electrocyclization, followed by elimination of water to yield the aromatic pyridine. The high temperatures often required for the final cyclodehydration step have been a significant drawback, though acid catalysis can facilitate this transformation under milder conditions.[2]

Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis of a Trisubstituted Pyridine [2]

  • Step 1: In Situ Enamine Formation and Michael Addition. A mixture of a 1,3-dicarbonyl compound (1.0 equiv), an alkynone (1.0 equiv), and ammonium acetate (10 equiv) in ethanol is stirred at reflux.

  • Step 2: Cyclodehydration. The reaction is monitored by TLC. Upon consumption of the starting materials, the solvent is removed under reduced pressure.

  • Step 3: Purification. The crude product is purified by column chromatography on silica gel to afford the desired polysubstituted pyridine.

Advantages:

  • Good yields for a range of substrates.[2]

  • Access to highly substituted pyridines.

  • One-pot modifications improve efficiency.[2]

Limitations:

  • The traditional method requires high temperatures for cyclodehydration.[1]

  • Purification of the intermediate aminodiene can be challenging.[1]

  • The substrate scope can be limited by the availability of the requisite enamines and ethynylketones.[3]

B. The Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation provides a reliable route to 2-pyridones, which can be subsequently converted to other pyridine derivatives.[4] This multicomponent reaction typically involves the condensation of a β-dicarbonyl compound with a cyanoacetamide or an alkyl cyanoacetate in the presence of a base.[5]

Mechanism and Rationale: The reaction is initiated by a Knoevenagel condensation between the β-dicarbonyl compound and the active methylene of the cyano-compound. This is followed by a Michael addition of a second equivalent of the cyano-compound. The resulting intermediate then undergoes intramolecular cyclization and subsequent tautomerization to yield the stable 2-pyridone ring. The use of ammonium carbonate in an aqueous medium has been shown to be an effective and environmentally benign modification, acting as both the nitrogen source and a promoter for the reaction.[4]

Experimental Protocol: Guareschi-Thorpe Synthesis of a 2-Pyridone Derivative [4]

  • Step 1: Reaction Setup. A mixture of an alkyl cyanoacetate or cyanoacetamide (1.0 equiv), a 1,3-dicarbonyl compound (1.0 equiv), and ammonium carbonate (2.0 equiv) in water is prepared.

  • Step 2: Reaction. The mixture is heated at 80-100 °C for a specified time, with the reaction progress monitored by TLC.

  • Step 3: Isolation. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with water, and dried to yield the 2-pyridone.

Advantages:

  • High yields of 2-pyridone products.[4]

  • Utilizes readily available and inexpensive starting materials.[5]

  • Environmentally friendly modifications using aqueous media have been developed.[4]

Limitations:

  • Primarily yields 2-pyridones, requiring further functionalization to access other pyridine derivatives.

  • The reaction can produce byproducts, necessitating careful purification.

III. Modern Strategies: Functionalization of the Pyridine Core

The advent of transition-metal catalysis has revolutionized the synthesis of substituted pyridines, offering unparalleled efficiency, selectivity, and functional group tolerance. These methods typically start with a pre-formed, halogenated pyridine and introduce substituents through cross-coupling reactions.

A. Palladium-Catalyzed Cross-Coupling Reactions

Among the most powerful tools in the synthetic chemist's arsenal, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Negishi, and Stille couplings provide versatile and efficient pathways to 2,5-disubstituted pyridines.[6][7] These reactions generally involve the coupling of a halopyridine with an organometallic reagent.

1. Suzuki-Miyaura Coupling: This reaction couples a halopyridine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[7]

2. Negishi Coupling: In this variant, an organozinc reagent is coupled with a halopyridine, catalyzed by a palladium or nickel complex.[8]

3. Stille Coupling: The Stille reaction utilizes an organotin reagent (stannane) as the coupling partner for the halopyridine, catalyzed by palladium.[6]

Mechanistic Rationale for Cross-Coupling: The catalytic cycles of these reactions share a common sequence of elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyridine to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the organometallic reagent is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and regioselectivity, especially when dealing with dihalopyridines where selective mono- or di-functionalization is desired.[9]

Experimental Protocol: Suzuki-Miyaura Coupling of a 2,5-Dihalopyridine (Illustrative)

  • Step 1: Reaction Setup. To a degassed solution of the 2,5-dihalopyridine (1.0 equiv) and the boronic acid (1.1 equiv) in a suitable solvent (e.g., dioxane/water), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, 2.0 equiv) are added under an inert atmosphere.

  • Step 2: Reaction. The mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • Step 3: Workup and Purification. The reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.

Comparative Analysis of Cross-Coupling Methods:

FeatureSuzuki-Miyaura CouplingNegishi CouplingStille Coupling
Organometallic Reagent Boronic acids/estersOrganozinc halidesOrganostannanes
Advantages Commercially available and stable reagents, environmentally benign byproducts.[7]High reactivity, often proceeds under mild conditions.[8]Tolerant of a wide range of functional groups, stable reagents.[6]
Limitations Can require harsh basic conditions, some boronic acids are unstable.[7]Organozinc reagents are often prepared in situ and are sensitive to air and moisture.[8]Toxicity of organotin reagents and byproducts is a major concern.[6]
Typical Yields Good to excellent.[7]Good to excellent.[8]Good to excellent.[6]
B. Direct C-H Functionalization

A more recent and highly atom-economical approach involves the direct functionalization of pyridine C-H bonds, obviating the need for pre-halogenated starting materials.[10] While C-H activation at the C2 and C6 positions of the pyridine ring is relatively facile due to the directing effect of the nitrogen atom, selective functionalization at the C5 position remains a significant challenge. However, recent advances have demonstrated the feasibility of regioselective C-H arylation at the C3 and C5 positions of pyridines bearing electron-withdrawing groups.[10]

Mechanism and Rationale: The mechanism of direct C-H arylation often involves a concerted metalation-deprotonation (CMD) pathway or an oxidative addition pathway. The regioselectivity is governed by a combination of electronic and steric factors of both the pyridine substrate and the coupling partner.[10]

Advantages:

  • High atom economy, avoids the synthesis of halogenated precursors.

  • Offers novel pathways to previously inaccessible structures.

Limitations:

  • Regioselectivity can be difficult to control, often leading to mixtures of isomers.[10]

  • The substrate scope is often limited to specific classes of pyridines.[10]

  • Harsh reaction conditions may be required.

IV. Cycloaddition Strategies: Constructing the Pyridine Ring via Pericyclic Reactions

[4+2] Cycloaddition reactions, particularly the Diels-Alder reaction, offer an elegant and convergent approach to the synthesis of substituted pyridines.[11] These reactions typically involve the cycloaddition of a diene with a dienophile to form a six-membered ring, which then aromatizes to the pyridine.

A. Diels-Alder Reaction of Oxazinones

A notable example is the reaction of 1,4-oxazinones with alkynes. The oxazinone serves as a masked 1-azadiene, which undergoes a Diels-Alder reaction with the alkyne. The resulting bicyclic intermediate then undergoes a retro-Diels-Alder reaction, extruding carbon dioxide to afford the substituted pyridine.[12]

Mechanism and Rationale: This tandem cycloaddition/cycloreversion sequence provides a powerful method for the construction of highly substituted pyridines with predictable regiochemistry. The reaction is driven by the formation of the stable aromatic pyridine ring and the release of a small gaseous molecule (CO₂).

Advantages:

  • Convergent synthesis from relatively simple starting materials.

  • Can provide access to complex substitution patterns.

  • Predictable regioselectivity in many cases.[12]

Limitations:

  • The synthesis of the required oxazinone precursors can be multi-step.

  • The scope of the alkyne dienophile can be limited.

V. Visualizing the Synthetic Pathways

To further clarify the relationships and workflows of these synthetic methodologies, the following diagrams are provided.

Diagram 1: Overall Synthetic Strategies for 2,5-Disubstituted Pyridines

G cluster_0 Classical Ring Formation cluster_1 Modern Functionalization cluster_2 Cycloaddition Bohlmann Bohlmann-Rahtz Target 2,5-Disubstituted Pyridine Bohlmann->Target Guareschi Guareschi-Thorpe Guareschi->Target CrossCoupling Cross-Coupling (Suzuki, Negishi, Stille) CrossCoupling->Target CHFunc C-H Functionalization CHFunc->Target DielsAlder Diels-Alder DielsAlder->Target Acyclic Acyclic Precursors Acyclic->Bohlmann Acyclic->Guareschi Acyclic->DielsAlder PyridineCore Pyridine Core PyridineCore->CrossCoupling PyridineCore->CHFunc

Caption: Overview of major synthetic routes to 2,5-disubstituted pyridines.

Diagram 2: Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

G Pd0 Pd(0)Ln OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)-X Ln OA->PdII TM Transmetalation PdII->TM R²-M PdIIR1R2 R¹-Pd(II)-R² Ln TM->PdIIR1R2 RE Reductive Elimination PdIIR1R2->RE RE->Pd0 R¹-R²

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

VI. Conclusion and Future Outlook

The synthesis of 2,5-disubstituted pyridines is a mature yet continually evolving field. Classical methods, while established and reliable, are often being supplanted by modern transition-metal-catalyzed reactions that offer greater efficiency, milder conditions, and broader functional group tolerance. The choice of synthetic strategy is a critical decision that must be guided by the specific requirements of the target molecule and the overall goals of the research program.

Future developments in this area will likely focus on the discovery of more active and selective catalysts for C-H functionalization, the development of novel cycloaddition strategies, and the application of flow chemistry and other enabling technologies to improve the scalability and sustainability of these important transformations. As our understanding of chemical reactivity deepens, we can expect the development of even more elegant and efficient methods for the construction of this privileged heterocyclic scaffold.

VII. References

  • Al-Zoubi, R. M., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(35), 24587-24595. [Link]

  • Bagley, M. C., et al. (2001). A new modification of the Bohlmann-Rahtz pyridine synthesis. Tetrahedron Letters, 42(40), 7175-7177.

  • De, S., et al. (2022). Skeletal Transformation of Benzene Rings to Indoles via Arylthianthrenium Salts Strategy. Organic Letters, 24(1), 237-242.

  • Al-Zoubi, R. M., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. ResearchGate. [Link]

  • Bagley, M. C., et al. (2010). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]

  • Cs2CO3‐Promoted Alkylation of 3‐Cyano‐2(1H)‐Pyridones: Anticancer Evaluation and Molecular Docking. ResearchGate. [Link]

  • Al-Zoubi, R. M., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PMC. [Link]

  • Porcheddu, A., et al. (2012). Icilio Guareschi and his amazing “1897 reaction”. PMC. [Link]

  • Kumar, A., et al. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances, 14(7), 4647-4674.

  • Sharma, A., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(16), 11467-11477.

  • Kim, J., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [Link]

  • Dvornikovs, V., et al. (2013). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Angewandte Chemie International Edition, 52(52), 14169-14172.

  • Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. MDPI. [Link]

  • A Diels—Alder Synthesis of Pyridines. ResearchGate. [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

  • Raghavulu, K., et al. (2019). A Novel Synthesis of 2,5-Di-substituted Pyridine Derivatives by the Ring Opening and Closing Cascade (ROCC) Mechanism. Journal of Saudi Chemical Society, 23(8), 1024-1031.

  • C-H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C-H Bonds and Heteroarene Ring. ResearchGate. [Link]

  • Penning, T. D., et al. (1997). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Bioorganic & Medicinal Chemistry Letters, 7(12), 1577-1580.

  • Cycloaddition/ Diels-Alder Approaches. Wordpress. [Link]

  • Andersson, H., et al. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335-1337.

  • Stille Coupling. NROChemistry. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734.

  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI. [Link]

  • Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers. [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. Academia.edu. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-nitropyridine-2-sulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-nitropyridine-2-sulfonic acid is a substituted pyridine derivative utilized in various synthetic applications, often serving as a reactive intermediate in the development of more complex molecules.[1][2][3][4][5] Its structure, incorporating both a nitro group and a sulfonic acid moiety, confers a distinct hazard profile that necessitates rigorous handling and disposal protocols. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this chemical, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined herein are designed to provide a self-validating system of safety, grounded in established chemical principles and regulatory standards.

PART 1: Hazard Profile & Risk Assessment

The sulfonic acid group makes the compound strongly acidic and corrosive, capable of causing severe skin burns and eye damage.[6] The pyridine ring and the nitro group contribute to its classification as a hazardous substance that requires careful disposal according to federal and state regulations.[7][8]

Table 1: Inferred Hazard Profile for this compound

Hazard CategoryDescriptionRationale & Authoritative Source
Corrosivity GHS: Skin Corrosion 1B, Eye Damage 1. Causes severe skin burns and eye damage. May be corrosive to metals.Based on the SDS for the parent compound, Pyridine-2-sulfonic Acid, which contains the highly acidic sulfonic acid group.[6]
Acute Toxicity Harmful if swallowed. May cause irritation to the respiratory tract.Nitropyridine derivatives are documented as being harmful if swallowed and can cause skin and eye irritation.[9][10][11]
Reactivity Incompatible with strong bases, strong oxidizing agents, and some metals. The sulfonic acid moiety will react exothermically with bases. Nitro-aromatic compounds can react vigorously or explosively with strong oxidizing agents. The acidity makes it corrosive to many metals.[6][12]
Environmental Considered a hazardous waste. Must be disposed of following local, state, and federal regulations.Pyridine and its derivatives are classified as hazardous waste, necessitating controlled disposal.[7][8] Do not allow entry into drains or waterways.[13]

PART 2: Immediate Actions & Spill Management

Effective spill management is critical to mitigating exposure and environmental contamination. All personnel handling this compound must be familiar with these procedures before beginning work.

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Butyl rubber or other chemically resistant gloves. Standard nitrile gloves may not offer sufficient protection.[12]

  • Body Protection: A fully-buttoned lab coat, with consideration for a chemical-resistant apron.

  • Respiratory Protection: Use only within a certified laboratory chemical fume hood.[12] For large spills, a NIOSH-approved respirator with appropriate cartridges may be necessary.[13]

Experimental Protocol: Spill Neutralization and Cleanup

For Small Spills (<100 mL or 100 g):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Ensure Ventilation: Perform all cleanup within a chemical fume hood if possible.

  • Neutralize: Cautiously cover the spill with a suitable acid absorbent-neutralizer (such as sodium bicarbonate or a commercial spill kit). Avoid raising dust.

  • Absorb: Once fizzing or reaction has ceased, absorb the mixture with an inert material like vermiculite or sand.

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable, and compatible hazardous waste container.

  • Decontaminate: Wipe the spill area with a damp cloth. The cloth and any contaminated PPE must also be disposed of as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.

For Large Spills (>100 mL or 100 g):

  • Evacuate: Immediately evacuate the area, securing it if possible without personal risk.

  • Call for Help: Contact your institution's emergency response team or EHS office immediately.

  • Do Not Attempt Cleanup Alone: Large spills require specialized training and equipment to manage safely.

PART 3: Standard Operating Procedure (SOP) for Waste Collection & Storage

Systematic waste collection is the most effective way to prevent accidental exposures and ensure regulatory compliance.

Experimental Protocol: Laboratory Waste Accumulation
  • Container Selection:

    • Use only chemically compatible containers, such as High-Density Polyethylene (HDPE) or glass, with a screw-top cap.

    • The container must be in good condition, with no cracks or residue on the outside.

    • Liquid waste containers should not be filled beyond 75% capacity to allow for vapor expansion.[14]

  • Waste Characterization & Segregation:

    • Causality: this compound waste must be segregated from other waste streams to prevent dangerous reactions. It is classified as a non-halogenated organic acid waste .

    • DO NOT MIX with:

      • Bases (e.g., ammonium hydroxide, sodium hydroxide): To prevent violent acid-base neutralization.

      • Strong Oxidizers (e.g., nitric acid, perchlorates): To prevent a potential runaway reaction.[12]

      • Flammable Solvents: While it may be dissolved in a combustible solvent for incineration, this should only be done by the final disposal facility. In the lab, keep it separate from bulk solvent waste.

  • Labeling:

    • Attach a "Hazardous Waste" label to the container before adding the first drop of waste.[12]

    • The label must include:

      • The full chemical name: "this compound"

      • An accurate estimation of concentrations of all components.

      • The relevant hazard characteristics (Corrosive, Toxic).

      • The accumulation start date.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).

    • The SAA must be under the control of the laboratory personnel and located at or near the point of generation.

    • Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.

    • Store away from direct sunlight and sources of heat.[12]

PART 4: Disposal Pathway Decision Framework

The proper disposal of this compound is not merely a suggestion but a regulatory requirement. The decision pathway is straightforward: all forms of this waste must be managed through a licensed hazardous waste disposal company.

Below is a logical workflow diagram illustrating the decision process from waste generation to final disposal.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS / Disposal Vendor Operations gen Waste Generation (Pure, Solution, or Contaminated Material) char Characterize & Segregate (Non-Halogenated Organic Acid) gen->char Is waste generated? label_waste Label Container Immediately (Contents, Hazards, Date) char->label_waste Segregated store Store in Designated SAA (Sealed, Secondary Containment) label_waste->store Labeled request Request Waste Pickup (Submit Chemical Collection Form) store->request Container Full or Project Complete pickup Professional Waste Pickup (Licensed Vendor) request->pickup Form Complete transport Transport to TSDF* pickup->transport Collected destroy Final Disposal (High-Temperature Incineration) transport->destroy At Facility caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for this compound.

PART 5: Final Disposal Protocol

The final step is to transfer the accumulated waste to your institution's EHS department or its designated hazardous waste contractor.

Experimental Protocol: Preparing Waste for Final Disposal
  • Finalize Documentation: Ensure the hazardous waste label on the container is complete, accurate, and legible.

  • Inspect Container: Perform a final inspection of the container to ensure it is tightly sealed and the exterior is clean and free of contamination.

  • Submit Collection Request: Complete and submit a chemical collection request form as required by your institution. This typically involves an online system where you declare the contents of the waste container.

  • Transfer Custody: Follow your facility's specific procedures for moving the waste from the SAA to the main accumulation area for pickup, or for staging it for direct collection by EHS personnel.

  • Record Keeping: Retain copies of all waste disposal records and documentation for the period required by your institution and regulatory agencies. This is a critical step for demonstrating compliance.

Causality of Final Disposal Method: High-temperature incineration in a facility equipped with afterburners and scrubbers is the standard and most effective method for destroying pyridine-based hazardous waste.[6][7] This process ensures the complete breakdown of the organic molecule into less harmful components like carbon dioxide, water, and nitrogen oxides, with scrubbers treating the acidic sulfur-containing gases.

References

  • Substitution reactions of this compound. A new pathway to 2,5-disubstituted pyridines.Organic & Biomolecular Chemistry.
  • Pyridine Standard Operating Procedure.
  • Substitution reactions of this compound. A new pathway to 2,5-disubstituted pyridines.
  • Production, Import, Use, and Disposal of Pyridine.
  • Pyridine-2-sulfonic Acid Safety D
  • Pyridine Safety D
  • Nitropyridines, Their Synthesis and Reactions.
  • Nitropyridines: Synthesis and reactions.
  • Toxicological Profile for Pyridine.
  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.
  • 2-Amino-5-nitropyridine Safety D
  • 5-Nitropyridin-2-ol Safety D
  • 5-Chloro-2-nitropyridine Safety D
  • Aniline-2-sulfonic acid Safety D
  • Hazardous Materials Disposal Guide.Nipissing University.

Sources

Personal protective equipment for handling 5-nitropyridine-2-sulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 5-nitropyridine-2-sulfonic Acid

This guide provides essential safety protocols, operational procedures, and disposal plans for handling this compound. As a Senior Application Scientist, this document is crafted to provide researchers, scientists, and drug development professionals with the in-depth technical and safety information necessary to handle this chemical with confidence and precision, ensuring both personal safety and experimental integrity.

Hazard Analysis: A Tale of Two Functional Groups

  • The Sulfonic Acid Group (-SO₃H): This group imparts strong acidic and corrosive properties. Sulfonic acids are known to cause severe skin burns and eye damage upon contact.[1][2] Inhalation of dusts or mists can lead to respiratory irritation.[3]

  • The Nitropyridine Group (-NO₂ on a pyridine ring): Aromatic nitro compounds are reactive and can be toxic.[4] Compounds like 2-Hydroxy-5-nitropyridine are known to cause significant skin and eye irritation.[5][6] Aromatic nitro compounds, in general, should be handled with care due to potential systemic effects.[4]

The combination of these two groups suggests that this compound should be treated as a corrosive, irritating, and potentially toxic substance.

Hazard ClassificationLikely EffectJustification
Skin Corrosion/Irritation Causes severe skin burns and irritation.[7][8][9]The sulfonic acid group is strongly acidic and corrosive. The nitropyridine structure is associated with skin irritation.[5]
Serious Eye Damage/Irritation Causes serious eye damage.[5][10]Strong acids are highly destructive to eye tissue.[3] Nitropyridine derivatives are confirmed eye irritants.[7]
Respiratory Irritation May cause respiratory tract irritation.[3][9]Inhalation of acidic dusts or aerosols can irritate the mucous membranes and lungs.[2]
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[4][9]While specific data is absent, related nitroaromatic compounds exhibit toxicity.[4][11]

The Hierarchy of Controls: Safety Beyond PPE

Personal Protective Equipment (PPE) is the final and crucial barrier between a researcher and a chemical hazard. However, it should always be used in conjunction with more effective control measures.

  • Elimination/Substitution: The most effective control. Can a less hazardous chemical be used? For many research applications, this is not feasible.

  • Engineering Controls: These are physical changes to the workspace to isolate the hazard. For this compound, all handling must be conducted in a certified chemical fume hood. [11] This minimizes inhalation exposure and contains potential spills. The fume hood must have adequate airflow and be functioning correctly.

  • Administrative Controls: These are work practices that reduce exposure, such as minimizing the quantity of the chemical used and restricting access to the handling area.

  • Personal Protective Equipment (PPE): The equipment worn to minimize exposure. This is the focus of the subsequent sections.

Core PPE Protocol for this compound

A comprehensive PPE regimen is mandatory to prevent all routes of exposure—dermal, ocular, and respiratory.

PPE CategoryItemSpecification & Rationale
Eye/Face Protection Chemical Splash Goggles & Face ShieldGoggles: Must be close-fitting and splash-proof to prevent any liquid or fine dust from entering the eyes. Face Shield: Worn over goggles, a face shield is required when there is a risk of splashing, such as when preparing solutions or handling larger quantities.[2][3]
Hand Protection Chemical-Resistant GlovesType: Nitrile gloves provide good protection against a range of chemicals and are suitable for handling the solid. Always inspect gloves for tears or holes before use. Technique: Use proper glove removal technique to avoid contaminating your skin. Dispose of contaminated gloves immediately as hazardous waste.[11]
Body Protection Chemical-Resistant Lab Coat or ApronA flame-resistant lab coat is the minimum requirement to protect against incidental contact and small splashes.[11] For procedures involving larger volumes or a higher risk of splashing, an acid-resistant rubber or neoprene apron should be worn over the lab coat.[3]
Respiratory Protection NIOSH-Approved RespiratorWhen Required: A respirator is necessary if there is a potential for generating dusts or aerosols outside of a functioning chemical fume hood, or during a large spill clean-up.[5][8] Type: An air-purifying respirator equipped with acid gas cartridges and P100 particulate filters is appropriate. Respirator use requires formal training and fit-testing.
Foot Protection Closed-Toed ShoesLeather or chemical-resistant shoes that fully cover the foot are mandatory. Do not wear sandals, clogs, or woven shoes in the laboratory.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict, methodical workflow is critical for safety.

1. Preparation and Pre-Handling Checks:

  • Verify that a certified chemical fume hood is operational.
  • Ensure an eyewash station and safety shower are accessible and unobstructed.[12]
  • Assemble all necessary glassware, reagents, and spill cleanup materials before retrieving the chemical.
  • Don all PPE as specified in the table above.

2. Handling the Solid Compound:

  • Perform all manipulations, including weighing, within the chemical fume hood to contain any dust.[11]
  • Use a spatula to gently transfer the solid. Avoid scooping actions that could generate airborne dust.
  • Keep the container of the chemical closed when not in use.

3. Preparing Solutions:

  • When dissolving, always add the acid (solid or solution) to the solvent slowly. Never add solvent to the acid, as this can cause a violent exothermic reaction and splashing.[3]
  • Place the receiving vessel in a secondary container (e.g., a beaker or plastic tub) to contain any spills.
  • Keep the solution covered as much as possible during the process.

4. Post-Handling Decontamination:

  • Wipe down the work surface in the fume hood with a suitable decontaminating solution.
  • Thoroughly clean all non-disposable equipment that came into contact with the chemical.
  • Remove PPE carefully, avoiding self-contamination. Wash hands and forearms thoroughly with soap and water after removing gloves.[5][8]

Emergency Procedures: Spill and Exposure Response

Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]

Spill Cleanup (Small Spill in Fume Hood):

  • Alert others in the area.

  • Ensure your PPE is adequate for the scale of the spill.

  • Cover the spill with a neutralizer like sodium bicarbonate or soda ash.[3][13]

  • Once the reaction has ceased, carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[14]

  • Clean the spill area thoroughly with a decontaminating solution.

Waste Disposal Plan

Improper disposal is a serious compliance and safety violation. This compound and any materials contaminated with it must be treated as hazardous waste.

  • Collection: All waste, including excess reagent, contaminated gloves, and cleanup materials, must be collected in a clearly labeled, sealed, and corrosion-resistant container.[3][12]

  • Neutralization: For aqueous waste streams, slowly neutralize the acidic solution by adding a weak base (e.g., sodium bicarbonate) while stirring in a fume hood.[13] Monitor the pH to ensure it is near neutral (pH 7) before final collection.[13]

  • Disposal: The sealed waste container must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12][13] Do not pour this chemical down the drain. [7]

Visualization: Safe Handling Workflow

The following diagram illustrates the logical flow of operations for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep 1. Verify Engineering Controls (Fume Hood, Eyewash) don_ppe 2. Don All Required PPE prep->don_ppe handle 3. Weigh & Transfer Chemical don_ppe->handle solution 4. Prepare Solution (Acid to Solvent) handle->solution decon 5. Decontaminate Work Area & Equipment solution->decon doff_ppe 6. Doff PPE Correctly decon->doff_ppe waste 7. Dispose of Waste (Via EHS) doff_ppe->waste wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Logical workflow for the safe handling and disposal of this compound.

References

  • SULPHONIC ACID, 90%. (2018). SAFETY DATA SHEET FOR CHEMICALS. MSDS.1

  • TCI Chemicals. (2024). SAFETY DATA SHEET: 2-Amino-4-methyl-3-nitropyridine.7

  • NC DPH: Epidemiology. (2019). Occupational Safety Resources on Sulfuric Acid.Link

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid.3

  • Capital Resin Corporation. (2022). Strategies for the Safe Handling of Sulfonic Acid.2

  • Benchchem. (n.d.). Personal protective equipment for handling p-Dimethylaminodiazobenzenesulfonic acid.11

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Hydroxy-5-nitropyridine.5

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Chloro-5-nitropyridine.10

  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: 2-Hydroxy-3-methyl-5-nitropyridine.8

  • Lab Alley. (2024). SAFETY DATA SHEET: Sulfuric Acid.12

  • Aldrich. (2024). SAFETY DATA SHEET: Aldrich 146439.4

  • Jubilant Ingrevia. (2024). Safety Data Sheet: 5-Chloro-2-nitropyridine.9

  • NJ.gov. (n.d.). HAZARD DATA SPILL/LEAKS PHYSICAL PROPERTIES EXPOSURE LIMITS PROTECTIVE EQUIPMENT HEALTH EFFECTS FIRST AID AND DECONTAMINATION.14

  • Greenflow. (2024). How to Dispose of Acid Safely: A Step-by-Step Guide.13

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET: Aniline-2-sulfonic acid.Link

  • Fisher Scientific. (2021). SAFETY DATA SHEET: 2-Hydroxy-5-nitropyridine.6

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-nitropyridine-2-sulfonic Acid
Reactant of Route 2
5-nitropyridine-2-sulfonic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.